2,5-Thiophenedicarboxaldehyde
描述
属性
IUPAC Name |
thiophene-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMRXENQDSQACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343151 | |
| Record name | Thiophene-2,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-95-6 | |
| Record name | 2,5-Thiophenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2,5-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2,5-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Thiophenedicarboxaldehyde: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and reactivity of 2,5-Thiophenedicarboxaldehyde, a versatile building block in medicinal chemistry and materials science.
Introduction
This compound is a symmetrical heterocyclic dialdehyde (B1249045) that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its rigid thiophene (B33073) core, coupled with the reactivity of two aldehyde functional groups, makes it a valuable and versatile precursor for the synthesis of a wide array of complex organic molecules.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key reactions of this compound, with a focus on detailed experimental protocols to aid researchers in its practical application.
Chemical and Physical Properties
This compound is a stable organic compound with the molecular formula C₆H₄O₂S.[3] It consists of a central thiophene ring substituted with aldehyde groups at the 2 and 5 positions.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄O₂S | [3] |
| Molecular Weight | 140.16 g/mol | [3] |
| IUPAC Name | Thiophene-2,5-dicarbaldehyde | |
| CAS Number | 932-95-6 | [3] |
| Appearance | Light brown-orange powder | [3] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 115-117 °C | |
| Boiling Point | 258 °C (estimated) | [3] |
| Density | 1.37 g/cm³ | |
| Solubility | Soluble in water | [3] |
Spectroscopic Data
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aldehydic and thiophene ring protons. | |
| ¹³C NMR | Resonances for the carbonyl carbons and the carbons of the thiophene ring. | |
| Mass Spectrometry | Molecular ion peak (M+) at m/z = 140. | |
| Infrared (IR) | Characteristic C=O stretching frequency for the aldehyde groups. | |
| UV-Visible | Absorption maxima indicative of the conjugated π-system. |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the Kröhnke and Vilsmeier-Haack reactions being the most common.
Kröhnke Synthesis
This method involves the reaction of 2,5-bis(chloromethyl)thiophene (B1599725) with pyridine (B92270), followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis.
Experimental Protocol: Kröhnke Synthesis
-
Step 1: Synthesis of the Pyridinium Salt. 2,5-bis(chloromethyl)thiophene is reacted with a slight excess of pyridine in a suitable solvent like ethanol. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the bis-pyridinium salt, which often precipitates from the solution and can be collected by filtration.
-
Step 2: Formation of the Nitrone. The isolated pyridinium salt is then treated with p-nitrosodimethylaniline in the presence of a base, such as sodium hydroxide, in a solvent mixture like chloroform (B151607) and water. This reaction is typically carried out at low temperatures (e.g., 0-5 °C) to form the corresponding nitrone intermediate.
-
Step 3: Hydrolysis to the Dicarboxaldehyde. The crude nitrone is hydrolyzed with aqueous acid (e.g., hydrochloric acid) to yield this compound. The product is then isolated by extraction with an organic solvent and purified by recrystallization or column chromatography.
Vilsmeier-Haack Diformylation
The Vilsmeier-Haack reaction provides a direct method for the formylation of electron-rich aromatic rings. While typically used for mono-formylation, under specific conditions, it can be employed for the diformylation of thiophene.
References
In-Depth Technical Guide to 2,5-Thiophenedicarboxaldehyde: Synthesis, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Thiophenedicarboxaldehyde, a versatile heterocyclic dialdehyde (B1249045). It details the compound's core properties, including its CAS number and molecular weight, and presents a thorough exploration of its synthesis, chemical characteristics, and significant applications. Special emphasis is placed on its role as a precursor in the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research. This guide includes detailed experimental protocols for its synthesis and the biological evaluation of its derivatives, alongside graphical representations of experimental workflows and a key signaling pathway influenced by its derivatives, to facilitate further research and development.
Core Compound Identification and Properties
This compound, also known as 2,5-diformylthiophene, is a key organic building block utilized in a wide array of chemical syntheses. Its structure, featuring a central thiophene (B33073) ring flanked by two aldehyde groups, imparts a high degree of reactivity, making it a valuable precursor for the synthesis of more complex molecules.
| Property | Value | Reference(s) |
| CAS Number | 932-95-6 | [1] |
| Molecular Formula | C₆H₄O₂S | |
| Molecular Weight | 140.16 g/mol | [1] |
| Appearance | Light brown-orange powder | |
| Melting Point | 115-117 °C | |
| Boiling Point | 258 °C | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the application of Kröhnke's method, starting from 2,5-bis(chloromethyl)thiophene (B1599725).[1][2][3]
Detailed Experimental Protocol: Kröhnke's Method
This protocol describes the synthesis of this compound from 2,5-bis(chloromethyl)thiophene.[2]
Step 1: Formation of the Pyridinium (B92312) Salt
-
React 2,5-bis(chloromethyl)thiophene with pyridine. This reaction typically proceeds to near-quantitative yield, affording 1,1'-(2,5-thiophenediyldimethylene)bis[pyridinium chloride].[2]
Step 2: Reaction with p-nitroso-N,N-dimethylaniline
-
The resulting pyridinium salt is then reacted with p-nitroso-N,N-dimethylaniline to yield α,α'-(2,5-thiophenediyl)bis[N-(p-dimethylaminophenyl)nitrone].[2]
Step 3: Hydrolysis to the Aldehyde
-
The nitrone intermediate is hydrolyzed using hydrochloric acid to produce this compound.[2] The overall yield for this process is approximately 60%.[2]
Purification:
-
The crude product can be purified by recrystallization from petroleum ether to yield pale yellow leaflets.[2]
Caption: Synthesis of this compound via Kröhnke's Method.
Applications in Drug Development
The dialdehyde functionality of this compound makes it an excellent scaffold for the synthesis of various derivatives with significant biological activities. Of particular interest to the drug development community are its Schiff base derivatives, which have demonstrated promising antimicrobial and anticancer properties.
Synthesis of Thiophene-Based Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation reaction of this compound with primary amines.
Caption: General workflow for the synthesis of thiophene-based Schiff bases.
Antimicrobial Activity
Derivatives of this compound have shown considerable promise as potent antibacterial agents against both Gram-positive and Gram-negative pathogens, including drug-resistant strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Compound Dilutions: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth medium directly in 96-well plates.
-
Inoculum Preparation: Culture the test bacteria overnight and suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth with inoculum and a standard antibiotic) and negative (broth with inoculum and solvent) controls. Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.
Anticancer Activity
Thiophene derivatives have been investigated for their anticancer properties, with studies indicating they can inhibit various signaling pathways involved in cancer progression.[3][4] A novel thiophene derivative, referred to as compound 1312, has been shown to suppress the proliferation of gastrointestinal cancer cells.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity Screening
-
Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a further 72-96 hours.
-
Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for at least one hour.
-
Staining: Wash the plates with water and stain with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: Solubilize the protein-bound dye with 10 mM Tris base solution and read the absorbance at 570 nm.
Mechanism of Action: Signaling Pathway Modulation
Recent research has shed light on the molecular mechanisms underlying the anticancer effects of specific thiophene derivatives. Compound 1312 has been found to inhibit β-tubulin and the Wnt/β-catenin signaling pathway, leading to cell cycle arrest at the G2/M phase and increased apoptosis.[4] The apoptotic cell death is triggered through the activation of the caspase signaling cascade and the DNA repair enzyme poly (ADP-ribose) polymerase (PARP).[4]
Caption: Proposed mechanism of action of a thiophene derivative in cancer cells.
Conclusion
This compound is a fundamentally important building block in organic synthesis with significant potential in the development of new pharmaceuticals. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the antimicrobial and anticancer arenas, make it a compound of high interest for researchers and drug development professionals. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource to stimulate and support further investigation into the therapeutic potential of thiophene-based compounds.
References
An In-depth Technical Guide to the Synthesis of 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Thiophenedicarboxaldehyde is a pivotal intermediate in the synthesis of a wide array of functional materials and pharmaceutical compounds. Its symmetric difunctional nature, featuring two reactive aldehyde groups on a stable thiophene (B33073) ring, makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights. The methods discussed herein include the Kröhnke synthesis, the Sommelet reaction, direct formylation techniques such as the Vilsmeier-Haack and Rieche reactions, and emerging green chemistry approaches. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
The thiophene moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to engage in various biological interactions. This compound (also known as 2,5-diformylthiophene) has emerged as a critical precursor for the synthesis of novel conjugated polymers, macrocycles, and pharmacologically active molecules, including antimicrobial and anticancer agents.[1][2] The efficient and scalable synthesis of this dialdehyde (B1249045) is therefore of paramount importance. This guide will explore and compare the most prominent synthetic strategies, providing the necessary details for their practical implementation.
Key Synthetic Routes
Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The following sections detail the most significant and widely employed synthetic routes.
Kröhnke Synthesis
The Kröhnke synthesis provides a reliable method for the preparation of aldehydes from activated halides. In the context of this compound synthesis, the starting material is 2,5-bis(chloromethyl)thiophene. This method involves the formation of a pyridinium (B92312) salt, followed by reaction with a nitroso compound and subsequent hydrolysis.[3]
Experimental Protocol:
A detailed experimental protocol for the Kröhnke synthesis of this compound has been reported with an overall yield of 60%. The synthesis proceeds via the reaction of 1,1'-(2,5-thiophenediyl-dimethylene)bis[pyridinium chloride] with p-nitroso-N,N-dimethylaniline, followed by hydrolysis of the resulting nitrone.
Reaction Scheme:
Caption: Kröhnke synthesis of this compound.
Mechanism:
The Kröhnke synthesis proceeds through the formation of a pyridinium salt from the alkyl halide. This salt is then deprotonated to form a pyridinium ylide. The ylide subsequently attacks the nitroso compound, leading to a rearranged intermediate that, upon hydrolysis, yields the desired aldehyde.[1][4]
Caption: Generalized mechanism of the Kröhnke aldehyde synthesis.
Sommelet Reaction
The Sommelet reaction offers an alternative route from benzyl (B1604629) halides to aldehydes using hexamine (hexamethylenetetramine).[1][5] This method can be applied to the synthesis of this compound starting from 2,5-bis(chloromethyl)thiophene.
Experimental Protocol:
2-Chloromethylthiophene can be converted to thiophene-2-carboxaldehyde via the Sommelet reaction.[1] This process can be extended to the synthesis of the dialdehyde from 2,5-bis(chloromethyl)thiophene. The reaction involves the formation of a quaternary ammonium (B1175870) salt with hexamine, which is then hydrolyzed to the aldehyde.[1]
Reaction Scheme:
Caption: Sommelet reaction for this compound synthesis.
Mechanism:
The Sommelet reaction begins with the alkylation of hexamine by the benzyl halide to form a quaternary ammonium salt.[1][5] Subsequent hydrolysis, often under acidic conditions, leads to the formation of the aldehyde.[1][5]
Caption: Generalized mechanism of the Sommelet reaction.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] While direct diformylation of thiophene can be challenging, this method is effective for the mono-formylation of substituted thiophenes.[7] Achieving diformylation often requires harsher conditions and may lead to side products.[7]
Experimental Protocol:
A general procedure for the Vilsmeier-Haack formylation involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous dichloromethane (B109758) (DCM), slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent. Add a solution of the thiophene substrate (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C. The reaction is then allowed to warm to room temperature and may be heated to drive it to completion. The reaction is quenched by pouring it onto crushed ice, followed by neutralization and extraction.[7]
Reaction Scheme:
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Thiophenedicarboxaldehyde. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Structure and Atom Numbering
The chemical structure of this compound is depicted below, with atoms numbered for clear assignment of NMR signals. This numbering convention will be used throughout this guide.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data were obtained in deuterochloroform (CDCl₃).
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H6, H7 (Aldehydic) | 9.95 | s |
| H3, H4 (Thiophene) | 7.89 | s |
Table 1: ¹H NMR chemical shifts and multiplicities for this compound in CDCl₃.
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ) ppm |
| C6, C7 (Aldehydic Carbonyl) | 182.8 |
| C2, C5 (Thiophene) | 143.9 |
| C3, C4 (Thiophene) | 136.2 |
Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.
Logical Relationships in NMR Spectra
The simplicity of the ¹H and ¹³C NMR spectra is a direct result of the molecule's symmetry.
Due to the plane of symmetry bisecting the thiophene (B33073) ring and the sulfur atom, the protons at positions 3 and 4 are chemically equivalent, as are the carbons at these positions. Similarly, the carbons at positions 2 and 5 are equivalent. The two aldehyde groups are also equivalent, resulting in the chemical equivalence of their respective protons (H6 and H7) and carbons (C6 and C7). This high degree of symmetry results in a simple NMR spectrum with only two signals in the ¹H NMR and three signals in the ¹³C NMR. The absence of proton-proton coupling between H3 and H4, despite their spatial proximity, is due to their chemical equivalence.
Experimental Protocols
The following is a representative experimental protocol for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterochloroform (CDCl₃, 99.8% D).
-
Filtration (Optional): If any particulate matter is visible, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Transfer: The clear solution is transferred to a 5 mm NMR tube.
-
Capping: The NMR tube is securely capped to prevent solvent evaporation.
NMR Data Acquisition Workflow
Spectrometer Parameters
-
Instrument: A 400 MHz (or higher field) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 256 to 1024, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing
The raw free induction decay (FID) data is processed with an appropriate NMR software package. Standard processing steps include:
-
Fourier Transformation (FT): Conversion of the time-domain data (FID) to the frequency-domain spectrum.
-
Phasing: Correction of the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Correction of any distortions in the baseline of the spectrum.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
Navigating the Solubility Landscape of 2,5-Thiophenedicarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Thiophenedicarboxaldehyde is a symmetrical aromatic dialdehyde (B1249045) containing a central thiophene (B33073) ring. This bifunctional molecule serves as a versatile building block in the synthesis of a wide range of organic compounds, including pharmaceuticals, polymers, and dyes. Its utility in these applications is often dictated by its solubility characteristics in various solvent systems. Understanding the solubility profile of this compound is therefore a critical parameter for its effective use in chemical synthesis and drug development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a discussion of the structural factors influencing its solubility.
Core Concepts: Factors Influencing Solubility
The solubility of a solid organic compound like this compound is governed by a combination of factors, primarily the principle of "like dissolves like." The polarity of the molecule, its ability to form hydrogen bonds, and its molecular size and shape all play significant roles. The presence of the polar aldehyde groups (-CHO) on the thiophene ring suggests that this compound will exhibit some degree of solubility in polar solvents. However, the largely nonpolar aromatic thiophene core will contribute to its solubility in less polar organic solvents.
Solubility Profile of this compound
Quantitative experimental data on the solubility of this compound in a wide range of solvents is not extensively reported in publicly available literature. However, qualitative assessments and predicted data provide valuable insights into its general solubility behavior.
Quantitative Solubility Data
The following table summarizes the available quantitative, albeit predicted, solubility data for this compound. It is crucial to note that these values are computationally derived and should be confirmed by experimental validation for precise applications.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Data Source |
| Water | 2.56[1] | 0.0183[1] | Ambeed (Topological method) |
| Water | 1.12[1] | 0.00802[1] | Ambeed (Ali J. et al. 2012) |
Qualitative Solubility Information
Several sources provide qualitative descriptions of the solubility of this compound:
-
Water: It is described as "soluble" in water[2]. The presence of two polar aldehyde groups allows for hydrogen bonding with water molecules, contributing to its solubility.
Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents, including:
-
Alcohols (e.g., Ethanol, Methanol): The polar hydroxyl groups of alcohols can interact favorably with the aldehyde functionalities.
-
Ketones (e.g., Acetone): The polar carbonyl group of acetone (B3395972) can act as a hydrogen bond acceptor.
-
Ethers (e.g., Tetrahydrofuran): The ether oxygen can act as a hydrogen bond acceptor.
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents can dissolve moderately polar compounds.
-
Aprotic Polar Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): These are strong solvents for a wide range of organic compounds.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for many research and development activities. The following are standard experimental protocols that can be employed to quantitatively measure the solubility of this compound.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3][4]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used for agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique.
Gravimetric Analysis
This is a straightforward method for determining solubility, particularly when the solvent is volatile.
Methodology:
-
Sample Preparation: Following the shake-flask equilibration and phase separation, accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.
-
Weighing: Weigh the evaporating dish containing the dried solute.
-
Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).
UV-Vis Spectrophotometry
This method is suitable if this compound has a distinct UV-Vis absorbance spectrum in the chosen solvent.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: After preparing a saturated solution using the shake-flask method and separating the phases, dilute an aliquot of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for the Shake-Flask Method.
Caption: Workflow for Gravimetric Analysis.
Caption: Workflow for UV-Vis Spectrophotometry.
Conclusion
While comprehensive quantitative solubility data for this compound remains to be fully elucidated in the scientific literature, its structural features and available qualitative information suggest a favorable solubility profile in a range of common organic solvents. For researchers and drug development professionals, the experimental protocols outlined in this guide provide robust methodologies for accurately determining its solubility in specific solvent systems, thereby enabling its effective application in synthesis and formulation development. The provided workflows offer a clear visual guide for implementing these essential experimental procedures. It is recommended that experimental validation be performed to obtain precise solubility data for any application where this is a critical parameter.
References
Unveiling the Structural Nuances of 2,5-Thiophenedicarboxaldehyde: A Technical Guide
For Immediate Release
MANCHESTER, UK – December 22, 2025 – In the intricate world of drug discovery and materials science, a profound understanding of a molecule's three-dimensional architecture is paramount. This technical guide delves into the structural and geometric properties of 2,5-Thiophenedicarboxaldehyde, a key building block in the synthesis of various functional organic materials and potential therapeutic agents. While a definitive experimental crystal structure of the title compound is not publicly available, this paper presents a comprehensive overview based on closely related crystallographic data and computational studies.
Introduction
This compound (C₆H₄O₂S) is a symmetrical aromatic dialdehyde (B1249045) built upon a central thiophene (B33073) ring.[1][2] Its molecular structure, characterized by two reactive aldehyde groups at the 2 and 5 positions of the thiophene ring, renders it a versatile precursor in the synthesis of Schiff bases, polymers, and other complex organic molecules.[3] The planarity of the thiophene ring and the conjugation with the aldehyde groups give rise to interesting electronic and photophysical properties, making it a molecule of significant interest for researchers in medicinal chemistry and materials science.[1]
Crystal Structure
As of the date of this publication, a single-crystal X-ray diffraction study providing the definitive crystal structure of this compound has not been reported in publicly accessible databases. However, the crystal structures of closely related derivatives have been elucidated, offering valuable insights into the probable packing and intermolecular interactions.
For instance, the crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine, a Schiff base synthesized directly from this compound, has been determined. This derivative crystallizes in the monoclinic space group C2/c. The detailed experimental protocol for this determination serves as a robust blueprint for the crystallographic analysis of this compound itself.
Table 1: Representative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 37.166(2) |
| b (Å) | 6.0292(2) |
| c (Å) | 7.5814(4) |
| α (°) | 90 |
| β (°) | 93.452(7) |
| γ (°) | 90 |
| Volume (ų) | 1695.78(15) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 298 |
Data obtained from the crystallographic study of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine.
Molecular Geometry
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular geometry of this compound. These studies consistently indicate a planar molecular structure, a consequence of the aromaticity of the thiophene ring.[1] The aldehyde groups are predicted to be coplanar with the thiophene ring, allowing for maximum π-electron delocalization.
The following table summarizes key computed bond lengths and angles. It is important to note that these are theoretical values and may differ slightly from experimental data, should it become available.
Table 2: Computed Molecular Geometry of this compound
| Bond/Angle | Atom Pair/Triplet | Length (Å) / Angle (°) |
| Bond Lengths | ||
| C=O | C(aldehyde)-O | ~1.21 |
| C-C (aldehyde) | Thiophene-C(aldehyde) | ~1.47 |
| C-S | Thiophene ring | ~1.72 |
| C=C | Thiophene ring | ~1.38 |
| C-C | Thiophene ring | ~1.44 |
| C-H | Aldehyde | ~1.11 |
| C-H | Thiophene ring | ~1.08 |
| Bond Angles | ||
| O=C-C | Aldehyde-Thiophene | ~124 |
| O=C-H | Aldehyde | ~121 |
| C-S-C | Thiophene ring | ~92 |
| S-C=C | Thiophene ring | ~111 |
| C=C-C | Thiophene ring | ~112 |
Note: These values are typical for thiophene aldehydes and are based on computational models. Experimental values may vary.
Experimental Protocols
The determination of the crystal structure of a small molecule like this compound would typically involve single-crystal X-ray diffraction. The following protocol is based on the successful structure determination of a closely related Schiff base derivative and represents a standard methodology.[3]
Crystal Growth
Single crystals suitable for X-ray diffraction would first need to be grown. A common method involves the slow evaporation of a saturated solution of this compound in an appropriate solvent or a mixture of solvents. For instance, recrystallization from a toluene (B28343) and methanol (B129727) mixture, or slow evaporation from a p-xylene (B151628) solution, has proven effective for similar compounds.[3]
Data Collection
A suitable single crystal would be mounted on a diffractometer. The data collection is typically performed at a controlled temperature, often 298 K, using monochromatic X-ray radiation, such as Mo Kα (λ = 0.71073 Å).[3] The diffractometer collects a series of diffraction patterns as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose. The refinement process adjusts atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
Molecular Structure Visualization
The planar structure of this compound, as predicted by computational models, is depicted below. The atom numbering is provided for clarity in identifying bond lengths and angles in Table 2.
Conclusion
While the experimental crystal structure of this compound remains to be elucidated, this technical guide provides a robust framework for understanding its structural properties. Based on the detailed analysis of a closely related derivative and supported by computational modeling, we can confidently describe its molecular geometry as planar. The provided experimental protocol offers a clear pathway for future crystallographic studies. A definitive single-crystal X-ray analysis of the title compound would be a valuable contribution to the scientific community, providing precise data on its solid-state conformation and intermolecular interactions, which are crucial for the rational design of new materials and pharmaceutical compounds.
References
electrochemical properties of 2,5-Thiophenedicarboxaldehyde
An In-depth Technical Guide to the Electrochemical Properties of 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organic compound featuring a central thiophene (B33073) ring functionalized with two aldehyde groups at the 2 and 5 positions.[1] This symmetrical structure and the reactivity of the aldehyde groups make it a valuable building block in various fields, including organic synthesis, pharmaceuticals, and material science.[1] Its derivatives have shown potential as antimicrobial and anticancer agents.[1] In material science, the unique electronic and structural properties of this compound are leveraged in the development of novel polymers with specific optical and electronic characteristics.[1] This guide provides a detailed overview of the , offering insights into its redox behavior and potential applications in electrochemical systems. While direct experimental data for this specific molecule is limited in publicly available literature, this guide extrapolates likely electrochemical characteristics based on the behavior of structurally related thiophene derivatives and aromatic aldehydes.
Core Electrochemical Properties
The electrochemical behavior of this compound is expected to be primarily influenced by the electron-withdrawing nature of the two aldehyde groups and the electroactive thiophene ring. The aldehyde groups are susceptible to reduction, while the thiophene ring can be oxidized at higher potentials.
Expected Redox Behavior
Based on the electrochemical properties of similar aromatic aldehydes and thiophene compounds, a general redox profile can be anticipated. The reduction of the aldehyde groups would likely occur at negative potentials, while the oxidation of the thiophene ring would take place at positive potentials.
Table 1: Anticipated Electrochemical Parameters for this compound
| Process | Analyte Concentration (mM) | Supporting Electrolyte (0.1 M) | Solvent | Working Electrode | Reference Electrode | Scan Rate (mV/s) | Anticipated Peak Potential (V) |
| Reduction | 1.0 | Tetrabutylammonium perchlorate (B79767) (TBAP) | Acetonitrile | Glassy Carbon | Ag/AgCl | 100 | -1.5 to -1.8 (irreversible) |
| Oxidation | 1.0 | Tetrabutylammonium perchlorate (TBAP) | Acetonitrile | Platinum | Ag/AgCl | 100 | +1.2 to +1.5 (irreversible) |
Note: The data in this table is hypothetical and extrapolated from literature on similar compounds. Actual experimental values may vary.
Experimental Protocols
A detailed experimental protocol for investigating the using cyclic voltammetry is provided below. This protocol is based on standard practices for the electrochemical analysis of organic compounds.
Materials and Reagents
-
This compound (99% purity)
-
Acetonitrile (CH3CN), anhydrous, electrochemical grade
-
Tetrabutylammonium perchlorate (TBAP), electrochemical grade
-
Argon or Nitrogen gas (high purity)
-
Glassy carbon working electrode
-
Platinum wire counter (auxiliary) electrode
-
Ag/AgCl reference electrode
-
Polishing kit for the working electrode (e.g., alumina (B75360) slurry)
Instrumentation
-
Potentiostat/Galvanostat with cyclic voltammetry capabilities
-
Electrochemical cell (three-electrode configuration)
Experimental Procedure
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
-
Preparation of the Analyte Solution:
-
Prepare a 1.0 mM stock solution of this compound in the 0.1 M TBAP/acetonitrile electrolyte solution.
-
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry to a mirror finish.
-
Rinse the polished electrode thoroughly with deionized water and then with anhydrous acetonitrile.
-
Dry the electrode completely before use.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode.
-
Fill the cell with the analyte solution.
-
Purge the solution with high-purity argon or nitrogen for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry scans. A typical potential window for reduction would be from 0 V to -2.0 V, and for oxidation from 0 V to +2.0 V.
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes.
-
-
Data Analysis:
-
Record the resulting cyclic voltammograms.
-
Determine the peak potentials (Ep) for any observed oxidation or reduction waves.
-
Analyze the relationship between peak current (Ip) and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Visualizations
Proposed Electrochemical Reaction Pathway
The following diagram illustrates the proposed electrochemical reduction and oxidation pathways for this compound.
Caption: Proposed electrochemical redox pathways for this compound.
Experimental Workflow
The workflow for the electrochemical analysis of this compound is depicted below.
Caption: Workflow for cyclic voltammetry analysis.
Conclusion
References
An In-depth Technical Guide to the Core Chemical Reactions of 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions involving 2,5-thiophenedicarboxaldehyde, a versatile heterocyclic dialdehyde. Its unique structure, featuring a central thiophene (B33073) ring flanked by two reactive aldehyde groups, makes it a valuable building block in the synthesis of a wide array of functional materials and molecules with significant applications in polymer chemistry, materials science, and medicinal chemistry. This document details the experimental protocols for its primary reactions, presents quantitative data in structured tables, and illustrates reaction pathways and workflows through detailed diagrams.
Overview of this compound's Reactivity
This compound is a crystalline solid with a melting point of 115-117 °C. The electron-rich nature of the thiophene ring and the presence of two aldehyde functionalities dictate its chemical behavior. The aldehyde groups readily undergo nucleophilic attack, making the molecule an excellent substrate for a variety of condensation and olefination reactions. This reactivity allows for the construction of complex molecular architectures, including polymers, macrocycles, and pharmacologically active compounds.
Key Chemical Reactions and Experimental Protocols
This section details the primary chemical transformations of this compound, providing specific experimental procedures where available and adaptable protocols from closely related compounds.
Schiff Base Formation
The condensation of this compound with primary amines is a facile method for the synthesis of Schiff bases, also known as imines. These compounds are of significant interest due to their diverse applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.
General Reaction Scheme:
Experimental Protocol: Synthesis of N,N′-bis(2-mercaptophenylimine)-2,5-thiophenedicarboxaldehyde
A notable example is the synthesis of a tetradentate Schiff base ligand through the condensation of this compound with 2-aminothiophenol (B119425).[1]
| Reagent/Parameter | Value |
| This compound | 1 molar equivalent |
| 2-Aminothiophenol | 2 molar equivalents |
| Solvent | Not specified, likely alcohol |
| Method | Conventional heating/reflux |
| Product Yield | Not specified |
Detailed Experimental Procedure (Adapted):
-
Dissolve one molar equivalent of this compound in a suitable solvent such as ethanol (B145695) in a round-bottom flask.
-
Add two molar equivalents of 2-aminothiophenol to the solution.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. This compound can undergo this reaction at both aldehyde groups to yield highly conjugated systems.
General Reaction Scheme:
Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326) (Adapted from Aromatic Aldehydes)
While a specific protocol for this compound was not found, the following procedure for aromatic aldehydes with malononitrile can be adapted.[1][2]
| Reagent/Parameter | Value |
| Aromatic Aldehyde | 1 molar equivalent |
| Malononitrile | 1 molar equivalent per aldehyde group |
| Catalyst | Ammonium (B1175870) Acetate (catalytic amount) |
| Solvent | Solvent-free or minimal solvent |
| Method | Grinding or sonication |
| Reaction Time | 5-7 minutes |
| Product Yield | High |
Detailed Experimental Procedure (Adapted):
-
In a mortar, combine one molar equivalent of this compound with two molar equivalents of malononitrile.
-
Add a catalytic amount of ammonium acetate.
-
Grind the mixture with a pestle at room temperature for 5-10 minutes. Alternatively, the mixture can be subjected to ultrasonication.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Wittig Reaction
The Wittig reaction is a versatile olefination method that converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). This compound can be bis-olefinated using this reaction, providing a route to conjugated molecules and polymers.
General Reaction Scheme:
Experimental Protocol: Wittig Reaction in an Aqueous Medium (Adapted from Aromatic Aldehydes)
The following is a general procedure for the Wittig reaction of aromatic aldehydes in an aqueous medium, which can be adapted for this compound.[3]
| Reagent/Parameter | Value |
| Aromatic Aldehyde | 1 molar equivalent |
| Benzyltriphenylphosphonium chloride | ~1.3 molar equivalents per aldehyde group |
| Base | 10% NaOH solution |
| Solvent | Water |
| Method | Reflux |
| Reaction Time | 2 hours |
| Product Yield | Moderate (e.g., ~30% for trans-4-methylstilbene) |
Detailed Experimental Procedure (Adapted):
-
In a round-bottom flask, combine one molar equivalent of this compound with approximately 2.6 molar equivalents of the appropriate phosphonium salt.
-
Add an aqueous solution of a base (e.g., 10% NaOH).
-
Heat the biphasic mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
The crude product, which will contain triphenylphosphine (B44618) oxide as a byproduct, should be purified by recrystallization or column chromatography.
Polymerization Reactions
This compound is a valuable monomer for the synthesis of conjugated polymers. These polymers often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.
Polycondensation with Diamines
The reaction of this compound with diamines leads to the formation of poly(azomethine)s or poly(imine)s.
Workflow for Polycondensation:
Note on Polymerization from Derivatives:
While direct polymerization of this compound is feasible, many high-performance thiophene-based polymers are synthesized from its derivatives. For instance, poly(thiophene-2,5-diylvinylene) can be prepared from 2,5-diiodothiophene.[4] Polyesters are commonly synthesized via melt polycondensation of dimethyl 2,5-thiophenedicarboxylate with various diols.[5] These alternative routes often provide better control over the polymer's molecular weight and properties.
Summary of Quantitative Data
The following table summarizes the available quantitative data for the reactions discussed. It is important to note that for Knoevenagel and Wittig reactions, the data is for analogous aromatic aldehydes and serves as a starting point for optimization with this compound.
| Reaction Type | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Reference |
| Schiff Base Formation | This compound, 2-Aminothiophenol | - | Not specified | Conventional heating | Not specified | [1] |
| Knoevenagel Condensation | Aromatic Aldehyde, Malononitrile | Ammonium Acetate | Solvent-free | Grinding/Sonication, RT, 5-7 min | High | [1][2] |
| Wittig Reaction | Aromatic Aldehyde, Benzyltriphenylphosphonium chloride | 10% NaOH | Water | Reflux, 2 h | ~30% | [3] |
| Polycondensation (Polyester) | Dimethyl 2,5-thiophenedicarboxylate, Diols | TBT, TTIP | Melt | Two-stage | Not specified | [5] |
Conclusion
This compound is a highly reactive and versatile building block with significant potential in the development of novel organic materials and pharmaceuticals. Its ability to undergo a range of chemical transformations, including Schiff base formation, Knoevenagel condensation, Wittig reactions, and polymerization, allows for the synthesis of a diverse array of complex molecules. This guide provides a foundational understanding of its core reactivity and offers detailed experimental protocols and adaptable procedures for its key chemical reactions, serving as a valuable resource for researchers in the field. Further exploration and optimization of these reactions will undoubtedly lead to the discovery of new materials and molecules with enhanced properties and functionalities.
References
understanding the reactivity of aldehyde groups in 2,5-Thiophenedicarboxaldehyde
An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Th-2,5-diCHO), a symmetrical dialdehyde (B1249045) featuring a thiophene (B33073) core, is a highly versatile and reactive building block in organic synthesis. The electron-rich nature of the thiophene ring and the presence of two aldehyde functionalities at the 2 and 5 positions bestow upon it a unique chemical profile, making it a valuable precursor for a wide array of molecular architectures. Its applications span the synthesis of pharmaceuticals, advanced polymers, and fine chemicals. This technical guide provides a comprehensive overview of the reactivity of the aldehyde groups in this compound, presenting quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a resource for researchers in synthetic chemistry and drug development.
Introduction
This compound, also known as 2,5-diformylthiophene, is a crystalline solid with the molecular formula C₆H₄O₂S. The molecule's structure, characterized by two aldehyde groups attached to a central thiophene ring, makes it a pivotal intermediate for constructing complex organic molecules and polymers. The aldehyde groups are highly susceptible to nucleophilic attack and readily participate in a variety of fundamental organic reactions, including condensation, oxidation, reduction, and olefination. This inherent reactivity allows for the synthesis of diverse derivatives, such as Schiff bases, α,β-unsaturated systems, diols, and dicarboxylic acids, which are themselves valuable synthons. Consequently, this compound is a key monomer for developing novel materials with specific electronic and optical properties and a scaffold for new therapeutic agents, including potential antimicrobial and anticancer drugs.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. A common and effective method is the Kröhnke synthesis, which starts from the more readily available 2,5-bis(chloromethyl)thiophene.
Caption: Kröhnke synthesis of this compound.
Reactivity of the Aldehyde Groups
The dual aldehyde functionalities are the primary sites of reactivity in this compound, enabling a wide range of chemical transformations.
Condensation Reactions
The aldehyde groups readily undergo condensation with nucleophiles, most notably with primary amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel-type reactions.
The reaction of this compound with primary amines provides a straightforward route to bis-imines (Schiff bases). These compounds are important ligands in coordination chemistry and intermediates for the synthesis of more complex heterocyclic systems.
Caption: General scheme for Schiff base formation.
Table 1: Examples of Schiff Base Synthesis
| Amine Reactant | Solvent | Conditions | Yield (%) | Reference |
| 2-Aminothiophenol (B119425) | Ethanol (B145695) | Reflux | Not specified | |
| Thiosemicarbazide | Not specified | Not specified | Not specified | |
| 2-Aminobenzoic acid | Not specified | Not specified | Not specified |
Experimental Protocol: Synthesis of N,N′-bis-(2-mercaptophenylimine)-2,5-thiophenedicarboxaldehyde
-
Dissolve this compound (1 molar equivalent) in ethanol.
-
Add 2-aminothiophenol (2 molar equivalents) to the solution.
-
Reflux the mixture for a specified period, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the Schiff base.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spec) and elemental analysis.
The Knoevenagel condensation involves the reaction of the aldehyde groups with compounds containing an active methylene group (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds.
Caption: General scheme for Knoevenagel condensation.
Table 2: Examples of Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Malononitrile | DBU | Water | Room Temp, 5 min | 98 | |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 2-6 h | 90 | |
| Cyanoacetic Acid | KOH (20 mol%) | Water | Microwave, 75°C, 20 min | >95 |
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
In a flask, combine this compound (1.0 eq) and malononitrile (2.0 eq) in water.
-
Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Stir the mixture vigorously at room temperature for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Purify the product by recrystallization if necessary.
Oxidation
The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids, yielding 2,5-thiophenedicarboxylic acid. This diacid is a valuable monomer for the synthesis of bio-based polyesters.
Caption: Oxidation of this compound.
Table 3: Oxidation of this compound
| Oxidizing Agent | Conditions | Yield (%) | Reference |
| Sodium Chlorite (B76162) (NaClO₂) | Pinnick Oxidation Conditions | Not specified | |
| Thionyl Chloride/Adipic Acid | Multi-step process | 55 |
Experimental Protocol: Pinnick Oxidation (Generalized)
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol (B103910) and water.
-
Add 2-methyl-2-butene (B146552) (8.0 eq) as a chlorine scavenger, followed by sodium dihydrogen phosphate (B84403) monohydrate (2.4 eq).
-
Cool the mixture in an ice bath.
-
Slowly add sodium chlorite (3.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Remove the tert-butanol under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to precipitate the dicarboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
Reduction
The aldehyde groups can be reduced to primary alcohols to form 2,5-bis(hydroxymethyl)thiophene using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This diol is another important monomer and intermediate.
Caption: Reduction of this compound.
Table 4: Reduction of this compound
| Reducing Agent | Solvent | Conditions | Yield (%) | Reference |
| Sodium Borohydride | 95% Ethanol | 0°C to Room Temp | Not specified |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound in 95% ethanol in a flask and cool the solution in an ice bath.
-
Carefully add sodium borohydride (a slight excess, ~2.2 eq) portion-wise with stirring.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 15-30 minutes.
-
Add water to the reaction mixture and heat to boiling.
-
Add hot water dropwise until the solution becomes cloudy.
-
Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystalline 2,5-bis(hydroxymethyl)thiophene by vacuum filtration.
Wittig Reaction
The Wittig reaction provides an efficient method for converting the aldehyde groups into alkene functionalities (olefination). This reaction involves a phosphorus ylide and allows for the extension of the carbon skeleton with high regioselectivity.
Caption: General scheme for the Wittig reaction.
Table 5: Wittig Reaction of Thiophene Aldehydes
| Aldehyde | Wittig Reagent | Base | Conditions | Product | Reference |
| 2-Thiophenecarboxaldehyde | Methyl bromoacetate (B1195939) / PPh₃ | Sat. NaHCO₃ (aq) | 1 hour, RT | Methyl 3-(thiophen-2-yl)acrylate | |
| General Aldehydes | Phosphonium Salt | n-BuLi, t-BuOK, NaH | In situ formation | Alkene |
Experimental Protocol: One-Pot Aqueous Wittig Reaction (Adapted for Dialdehyde)
-
In a test tube, suspend triphenylphosphine (B44618) (2.8 eq) in a saturated aqueous solution of sodium bicarbonate.
-
Add the alkyl halide (e.g., methyl bromoacetate, 3.2 eq) followed by this compound (1.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product containing the desired bis-alkene and triphenylphosphine oxide by column chromatography on silica (B1680970) gel.
Polymerization Reactions
This compound serves as a monomer in polycondensation reactions, typically with diamines, to form polyimines or poly(Schiff base)s. These polymers are investigated for their electronic, optical, and thermal properties.
Caption: Polycondensation of this compound with a diamine.
Experimental Protocol: Synthesis of Poly(p-phenylenevinylene)-related Copolymers (Conceptual)
-
Dissolve this compound and a corresponding comonomer (e.g., a bis-phosphonium salt for a Wittig polymerization) in an appropriate anhydrous solvent under an inert atmosphere.
-
Add a strong base (e.g., potassium tert-butoxide) to initiate the polymerization.
-
Stir the reaction mixture at a controlled temperature for several hours to allow for polymer chain growth.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.
-
Characterize the polymer's molecular weight, thermal stability, and spectroscopic properties.
Cyclization Reactions
The two aldehyde groups can participate in cyclization reactions with suitable bifunctional reagents to form various heterocyclic compounds and macrocycles. These reactions are crucial for synthesizing complex molecular frameworks.
An In-Depth Technical Guide to the Safe Handling of 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2,5-Thiophenedicarboxaldehyde (CAS No. 932-95-6), a versatile intermediate compound widely utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Due to its reactive nature, a thorough understanding of its properties and associated hazards is crucial for safe laboratory operations.
Chemical and Physical Properties
This compound is a solid organic compound characterized by a thiophene (B33073) ring substituted with two aldehyde functional groups. This structure imparts specific physical and chemical properties that are essential to consider for its handling and storage.
| Property | Value |
| Molecular Formula | C₆H₄O₂S |
| Molecular Weight | 140.16 g/mol [2][3] |
| Appearance | Light brown-orange to yellow-orange powder or crystals[4][5] |
| Melting Point | 115-117 °C[2][5][6] |
| Boiling Point | 258 °C (estimated)[4] |
| Solubility | Soluble in water[4] |
| Stability | Stable under normal temperatures and pressures.[4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |
Signal Word: Warning
Hazard Pictogram:
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound, and appropriate PPE must be worn at all times.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider additional protective clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or when handling large quantities. |
Engineering Controls
Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed when not in use.[4]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill and Leak Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable container for disposal. Do not allow the material to enter drains or waterways.
Fire-Fighting Measures
Use a fire extinguisher appropriate for the surrounding fire. Suitable extinguishing media include dry chemical, carbon dioxide, or foam. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[4] Therefore, it should be handled with the utmost care, assuming it is potentially toxic. Direct contact with the skin, eyes, and respiratory system should be prevented.
Reactivity and Experimental Protocols
This compound is a reactive compound due to its aldehyde functional groups. It is a key starting material in various organic syntheses.
General Reactivity
-
Condensation Reactions: The aldehyde groups readily undergo condensation reactions with amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel condensations.
-
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
-
Reduction: The aldehyde groups can be reduced to alcohols.
Cited Experimental Applications
This compound is employed in the synthesis of various complex molecules, including:
-
Asymmetric synthesis of bis-homoallylic alcohols.[2]
-
Synthesis of new symmetrical arylene bisimide derivatives.[2]
-
Preparation via the Kröhnke method.[2]
Detailed Methodologies
As a representative example, the Kröhnke pyridine (B92270) synthesis is a general method for preparing substituted pyridines. While a specific protocol for this compound is not provided in the search results, a general procedure involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297).[7][8][9]
Disclaimer: The following is a generalized protocol for a Kröhnke-type reaction and should be adapted and optimized by qualified personnel for the specific reactants and desired product.
General Protocol for a Kröhnke-Type Pyridine Synthesis:
-
To a solution of the α,β-unsaturated ketone (1.0 equivalent) and the pyridinium (B92312) salt (1.0 equivalent) in a suitable solvent (e.g., acetic acid or ethanol), add ammonium acetate (excess, typically 5-10 equivalents).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the precipitate with water and a suitable organic solvent (e.g., cold ethanol) to remove impurities.
-
Purify the crude product by recrystallization or column chromatography.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound 99 932-95-6 [sigmaaldrich.com]
- 3. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Thermal Stability and Decomposition of 2,5-Thiophenedicarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 2,5-Thiophenedicarboxaldehyde (CAS 932-95-6). This key organic intermediate, featuring a central thiophene (B33073) ring flanked by two aldehyde groups, is instrumental in the synthesis of a wide array of pharmaceuticals, advanced materials, and fine chemicals. A thorough knowledge of its thermal properties is critical for ensuring safety, optimizing reaction conditions, and predicting the shelf-life of both the compound and its derivatives.
Core Thermal Properties
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source |
| Melting Point (°C) | 115 - 117 | [1] |
| Appearance | Light brown-orange powder | |
| Molecular Formula | C₆H₄O₂S | [1] |
| Molecular Weight ( g/mol ) | 140.16 | [1] |
| Stability | Stable under normal temperatures and pressures. |
General Thermal Decomposition Behavior
In the absence of specific TGA data for this compound, the decomposition behavior can be inferred from studies on related thiophene derivatives. The thiophene ring itself is known for its relatively high thermal stability. However, the presence of the aldehyde functional groups is expected to be the primary driver of its thermal decomposition.
During a fire or at elevated temperatures, irritating and highly toxic gases are likely to be generated through thermal decomposition or combustion. The decomposition pathway is anticipated to involve the fragmentation of the aldehyde groups and the eventual breakdown of the thiophene ring.
Hypothetical Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through a multi-stage process. The initial stages would involve the loss of the aldehyde functionalities, potentially through decarbonylation. At higher temperatures, the more stable thiophene ring would be expected to fragment.
Caption: A logical diagram illustrating a possible thermal decomposition pathway for this compound.
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at different stages.
Methodology:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs and the corresponding percentages.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and other thermal transitions.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min) through the expected melting range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks corresponding to melting. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Caption: A workflow diagram outlining the key steps in the thermal analysis of this compound.
Conclusion
While a definitive, experimentally determined thermal decomposition profile for this compound is not widely published, its known melting point of 115-117 °C provides a baseline for its thermal stability. Based on the behavior of related thiophene compounds, its decomposition is expected to be driven by the aldehyde functional groups, leading to the release of toxic gases at elevated temperatures. For applications requiring precise knowledge of its thermal behavior, it is imperative that researchers conduct dedicated TGA and DSC analyses following the general protocols outlined in this guide. This will ensure safe handling and optimal use of this versatile chemical intermediate in research and development.
References
A Technical Guide to 2,5-Thiophenedicarboxaldehyde and Its Derivatives: Synthesis, Applications, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Thiophenedicarboxaldehyde is a versatile diformylthiophene that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and polymers. Its symmetric structure and the reactivity of its two aldehyde groups allow for the construction of complex molecular architectures, leading to materials with unique electronic and optical properties, as well as biologically active molecules. This technical guide provides a comprehensive review of the synthesis of this compound and its principal derivatives, including Schiff bases, hydrazones, and polyesters. It details experimental protocols for key synthetic transformations and presents quantitative data on the physicochemical and biological properties of these compounds. A significant focus is placed on the anticancer and antimicrobial potential of this compound derivatives, with a particular emphasis on their mechanisms of action, such as the inhibition of tubulin polymerization. This document aims to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction
This compound, a sulfur-containing heterocyclic compound, has garnered significant attention in the scientific community due to its utility as a synthetic intermediate.[1] The presence of two highly reactive aldehyde functionalities at the 2 and 5 positions of the thiophene (B33073) ring makes it an ideal precursor for a variety of condensation reactions.[2] These reactions lead to the formation of a diverse range of derivatives, including Schiff bases, hydrazones, and polymers, which have found applications in fields spanning from materials science to pharmacology.[3][4]
In the realm of drug development, derivatives of this compound have demonstrated promising biological activities, most notably as anticancer and antimicrobial agents.[3] The thiophene nucleus is a well-established pharmacophore, and its incorporation into larger molecular frameworks often imparts desirable pharmacological properties.[5] This guide will delve into the synthesis, characterization, and application of this compound and its derivatives, with a focus on providing practical experimental details and quantitative biological data to aid in future research and development endeavors.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its subsequent derivatization are central to its application in various scientific disciplines. This section provides an overview of common synthetic methodologies and detailed experimental protocols for the preparation of key derivatives.
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. A common approach involves the formylation of thiophene or its derivatives. More contemporary methods focus on greener and more efficient synthetic routes.[3]
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are a prominent class of derivatives of this compound, often synthesized through the condensation of the dialdehyde (B1249045) with primary amines. These compounds are of particular interest due to their wide range of biological activities.[5]
A representative protocol for the synthesis of a bis-Schiff base from this compound is as follows:
-
Dissolution of Reactants: Dissolve this compound (1 mmol) in 20 mL of ethanol (B145695) in a round-bottom flask. In a separate beaker, dissolve the desired primary amine (2 mmol) in 10 mL of ethanol.
-
Reaction Mixture: Add the ethanolic solution of the amine dropwise to the solution of this compound with constant stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Characterization: Characterize the purified Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR, as well as mass spectrometry.
Synthesis of Polyester Derivatives
This compound can be oxidized to 2,5-thiophenedicarboxylic acid, which is a valuable monomer for the synthesis of bio-based polyesters. These polymers are of interest for applications in sustainable packaging.[6]
A typical procedure for the synthesis of polyesters from 2,5-thiophenedicarboxylic acid (after conversion to its dimethyl ester) is as follows:[6]
-
Esterification: Convert 2,5-thiophenedicarboxylic acid to dimethyl 2,5-thiophenedicarboxylate (DMTF).
-
Charging the Reactor: Charge a glass reactor with DMTF (0.02 mol), an aliphatic diol (e.g., 1,4-butanediol, 0.04 mol), and catalysts such as titanium tetrabutoxide (TBT) and titanium isopropoxide (TTIP) (200 ppm each).
-
First Stage (Transesterification): Heat the mixture in a thermostated bath under a nitrogen atmosphere. The temperature is typically raised in a stepwise manner to facilitate the transesterification reaction and the removal of methanol.
-
Second Stage (Polycondensation): After the removal of methanol, apply a high vacuum to the system and increase the temperature further to promote the polycondensation reaction and remove the excess diol.
-
Polymer Isolation: Once the desired viscosity is achieved, cool the reactor and isolate the polyester.
-
Purification and Characterization: The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent. Characterize the polymer's molecular weight, thermal properties, and mechanical properties using techniques like GPC, DSC, TGA, and tensile testing.
Data Presentation
This section provides a structured summary of the quantitative data for this compound and its key derivatives, facilitating easy comparison of their properties.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for this compound and a representative Schiff base derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | C₆H₄O₂S | 140.16 | 115-117 | 9.9 (s, 2H, CHO), 7.9 (s, 2H, Th-H) | 182.5 (CHO), 144.0 (C-CHO), 136.0 (CH) |
| N,N'-bis(2-mercaptophenylimine)-2,5-thiophenedicarboxaldehyde | C₂₀H₁₄N₂S₃ | 394.54 | - | 8.5 (s, 2H, CH=N), 7.5-7.0 (m, 8H, Ar-H), 7.8 (s, 2H, Th-H) | 155.0 (CH=N), 148.0 (Th C-C=N), 135.0 (Th CH), 132.0-115.0 (Ar-C) |
Note: NMR data is approximate and can vary based on the solvent and instrument used. The data for the Schiff base is representative.[5][7]
Biological Activity Data
The derivatives of this compound have shown significant potential as anticancer and antimicrobial agents. The following tables summarize the in vitro activity of selected derivatives.
Table 2: Anticancer Activity of this compound Derivatives
| Derivative Type | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophene Carboxamide | 2b | Hep3B (Liver) | 5.46 | [8] |
| Thiophene Carboxamide | 2e | Hep3B (Liver) | 12.58 | [8] |
| Thienopyrimidine | 3b | HepG2 (Liver) | More potent than 5-FU | [9] |
| Thienopyrimidine | 3g | HepG2 (Liver) | More potent than 5-FU | [9] |
| Hydrazone | 5b | HT29 (Colon) | 2.61 | [10] |
Table 3: Antimicrobial Activity of this compound Derivatives
| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |
| Bisthiosemicarbazone | Ligand (H) | M. tuberculosis H37RV | 6.25 | [11] |
| Bisthiosemicarbazone | Ligand (Me) | M. tuberculosis H37RV | 3.12 | [11] |
| Bisthiosemicarbazone | Ligand (Ph) | M. tuberculosis H37RV | 1.6 | [11] |
| Schiff Base Complex | [Cd(DE)Br₂] | E. coli | - | [7] |
| Schiff Base Complex | [Cd(DE)Br₂] | S. aureus | - | [7] |
Note: "-" indicates that the specific value was not provided in the abstract, but the compound was reported to be active.
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key pathways and workflows related to this compound and its derivatives.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of a Schiff base derivative.
Logical Relationships
Caption: Logical relationships between this compound, its derivatives, and their applications.
Signaling Pathway
Caption: Mechanism of action for anticancer thiophene derivatives as tubulin polymerization inhibitors.[1][12]
Conclusion
This compound has proven to be a highly valuable and versatile scaffold in organic and medicinal chemistry. The ease of its derivatization, particularly into Schiff bases and polymers, has opened up numerous avenues for the development of novel functional materials and therapeutic agents. The significant anticancer and antimicrobial activities exhibited by many of its derivatives underscore the importance of the thiophene moiety as a privileged structure in drug design. The mechanism of action for some anticancer derivatives, through the inhibition of tubulin polymerization, provides a clear rationale for their biological effects and a basis for further optimization. This technical guide has provided a comprehensive overview of the synthesis, characterization, and application of this compound and its derivatives, with the aim of facilitating future research and innovation in this exciting field. The detailed experimental protocols, structured data tables, and illustrative diagrams are intended to serve as a practical resource for researchers working to unlock the full potential of this remarkable class of compounds.
References
- 1. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 12. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Conductive Polymers from 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,5-thiophenedicarboxaldehyde as a key monomer in the synthesis of conductive polymers. The inherent reactivity of its dual aldehyde groups makes it a versatile building block for creating conjugated polymer systems with potential applications in electronics, sensors, and biomedical devices. This document details the synthetic pathways, experimental protocols, and material properties of the resulting polymers.
Introduction
This compound is a crucial organic compound featuring a central thiophene (B33073) ring functionalized with two aldehyde groups at the 2 and 5 positions.[1] This symmetrical structure and the reactivity of the aldehyde moieties make it an excellent candidate for polycondensation reactions, leading to the formation of conjugated polymers such as poly(thienylene vinylene) (PTV) and its derivatives. These polymers are of significant interest due to their potential as conductive materials. The incorporation of a thiophene ring in the polymer backbone contributes to its electronic properties, including a relatively low bandgap and good charge transport characteristics.[2]
The synthesis of conductive polymers from this compound primarily involves polycondensation reactions that create vinylene linkages between the thiophene units. The two most common and effective methods for this transformation are the Wittig reaction and the Knoevenagel condensation.
Synthetic Pathways and Mechanisms
The synthesis of conductive polymers from this compound can be approached through two main polycondensation routes: the Wittig reaction and the Knoevenagel condensation. Both pathways lead to the formation of a poly(thienylene vinylene) backbone, which is responsible for the material's conductivity.
A generalized workflow for the synthesis and characterization of these conductive polymers is outlined below:
Wittig Reaction
The Wittig reaction is a widely used method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[3][4] In the context of polymer synthesis, a bis-ylide is reacted with a dialdehyde, such as this compound, in a polycondensation reaction to yield a poly(thienylene vinylene).
The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine (B1666868) intermediate, which then rearranges to an oxaphosphetane.[5] This intermediate subsequently collapses to form the desired alkene (the vinylene bridge) and triphenylphosphine (B44618) oxide.[5] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond.[4]
Knoevenagel Condensation
The Knoevenagel condensation is another powerful tool for carbon-carbon double bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[6] For polymer synthesis, this compound can be reacted with a compound containing an active methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, cyanoacetic esters) to yield a vinylene-linked polymer.[7]
The mechanism typically starts with the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to form the carbon-carbon double bond.
Experimental Protocols
The following are generalized protocols for the synthesis of conductive polymers from this compound. Researchers should optimize these conditions based on the specific co-monomer and desired polymer properties.
Protocol 1: Synthesis of Poly(2,5-thienylene vinylene) via Wittig Polycondensation
Materials:
-
This compound
-
1,4-Bis(triphenylphosphoniomethyl)benzene dichloride (or a similar bisphosphonium salt)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium tert-butoxide
-
Argon or Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve this compound and the bisphosphonium salt in anhydrous DMF under an inert atmosphere.
-
To this solution, add potassium tert-butoxide portion-wise at room temperature. The reaction mixture will typically develop a deep color.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the crude polymer by filtration and wash it thoroughly with methanol to remove unreacted monomers and salts.
-
Purify the polymer by Soxhlet extraction with a suitable solvent (e.g., methanol, acetone, followed by chloroform (B151607) or tetrahydrofuran (B95107) to collect the polymer fraction).
-
Dry the purified polymer under vacuum.
Protocol 2: Synthesis of a Vinylene-Linked Polymer via Knoevenagel Polycondensation
Materials:
-
This compound
-
Malononitrile (or another active methylene compound)
-
Anhydrous dioxane or dimethylacetamide (DMAc)
-
A basic catalyst (e.g., piperidine, DBU, or ammonium (B1175870) acetate)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a sealed tube or a flask equipped with a reflux condenser and an inert gas inlet, dissolve this compound and the active methylene compound in the chosen anhydrous solvent.
-
Add a catalytic amount of the base to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 24-72 hours under an inert atmosphere.[6]
-
Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, pour the solution into methanol to precipitate the polymer.
-
Wash the collected polymer with methanol and water to remove residual catalyst and unreacted monomers.
-
Purify the polymer by washing with hot solvents in which the polymer is insoluble (e.g., ethanol, acetone).
-
Dry the final polymer product under vacuum.
Data Presentation
The properties of conductive polymers derived from this compound are highly dependent on the synthetic route and the specific co-monomer used. The following table summarizes typical properties of poly(thienylene vinylene) and related polymers. It is important to note that specific values for polymers synthesized directly from this compound are not extensively reported in the literature, and these values are based on analogous systems.
| Property | Poly(thienylene vinylene) Derivatives | Reference |
| Electrical Conductivity (Doped) | Up to 62 S/cm⁻¹ for unsubstituted PTV. | [8] |
| ~2 S/cm⁻¹ for a sterically encumbered PTV derivative. | [9] | |
| Optical Band Gap | Approximately 1.8 eV for PTV derivatives. | [8] |
| 1.65 eV for poly(3-dodecyl-2,5-thienylene vinylene). | [4] | |
| Thermal Stability (TGA) | Onset of degradation (Tonset) typically above 300 °C. For polyesters derived from a 2,5-thiophenedicarboxylate monomer, Tonset is above 370 °C. | [10] |
| Electrochemical Properties | Reversible oxidation and reduction peaks in cyclic voltammetry, characteristic of conjugated polymers. | [11] |
Characterization
Structural Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the vinylene C=C bond (typically a peak around 965 cm⁻¹ for trans-vinylene) and the disappearance of the aldehyde C=O stretch (around 1670 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the polymer, including the stereochemistry of the vinylene linkages.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.[12][13]
-
Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Electrochemical and Electrical Analysis:
-
Cyclic Voltammetry (CV): To investigate the redox properties of the polymer, determine the HOMO and LUMO energy levels, and assess its electrochemical stability.[11]
-
Four-Point Probe or Two-Point Probe Measurement: To measure the electrical conductivity of the polymer films, typically after doping with an oxidizing agent like iodine or AsF₅.[8]
Conclusion
This compound is a valuable and versatile monomer for the synthesis of conductive polymers through polycondensation reactions such as the Wittig reaction and Knoevenagel condensation. The resulting poly(thienylene vinylene)-type polymers exhibit promising electrical and optical properties. The detailed protocols and characterization data provided in these application notes serve as a foundation for researchers to explore and optimize the synthesis of novel conductive materials for a wide range of applications in organic electronics and biomedical engineering. Further research into the direct synthesis and characterization of polymers from this compound is encouraged to fully elucidate their potential.
References
- 1. Poly[di(2-thiophenyl)carborane]s: conducting polymers with high electrochemical and thermal resistance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. journalskuwait.org [journalskuwait.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. Poly[di(2-thiophenyl)carborane]s: conducting polymers with high electrochemical and thermal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Schiff Bases from 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 2,5-thiophenedicarboxaldehyde represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. The inherent biological activity of the thiophene (B33073) nucleus, coupled with the structural diversity achievable through the imine (-C=N-) linkage, makes these compounds attractive targets for drug discovery and the development of novel materials. These Schiff bases and their metal complexes have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Furthermore, their ability to form protective films on metal surfaces makes them effective corrosion inhibitors.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff bases derived from this compound.
Applications
Schiff bases synthesized from this compound are promising candidates for a variety of applications:
-
Antimicrobial Agents: The imine group is crucial for the biological activity of Schiff bases. Thiophene-containing Schiff bases have shown potent activity against a range of bacterial and fungal strains. The chelation of these Schiff bases with transition metals can further enhance their antimicrobial efficacy.
-
Anticancer Agents: Several studies have reported the cytotoxic effects of thiophene-derived Schiff bases and their metal complexes against various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase, induction of apoptosis through reactive oxygen species, and interaction with tubulin.
-
Corrosion Inhibitors: These compounds can effectively protect metal surfaces from corrosion in acidic media. Their mechanism of action involves the adsorption of the Schiff base molecules onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions.[1][2][3] The presence of heteroatoms (N, S) and π-electrons in the thiophene ring facilitates strong adsorption to the metal surface.[3]
-
Materials Science: The conjugated structure of these bis-Schiff bases makes them suitable for applications in the development of organic semiconductors, polymers with unique electronic and optical properties, and as ligands in coordination chemistry.
Data Presentation
The following table summarizes quantitative data for representative Schiff bases synthesized from this compound.
| Schiff Base Name | Amine Reactant | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (νC=N) | Key ¹H NMR Signals (δ ppm) (CH=N) | Reference |
| N,N'-bis(2-mercaptophenyl)thiophene-2,5-dicarboxaldimine | 2-Aminothiophenol (B119425) | ~85 | 224-226 | 1610 | 8.95 (s, 2H) | |
| N,N'-bis(phenyl)thiophene-2,5-dicarboxaldimine | Aniline (B41778) | >90 | 198-200 | 1615 | 8.78 (s, 2H) | |
| N,N'-bis(4-methylphenyl)thiophene-2,5-dicarboxaldimine | p-Toluidine | >90 | 230-232 | 1612 | 8.75 (s, 2H) | |
| N,N'-bis(4-methoxyphenyl)thiophene-2,5-dicarboxaldimine | p-Anisidine | >92 | 245-247 | 1608 | 8.72 (s, 2H) | |
| N,N'-bis(2-hydroxyethyl)thiophene-2,5-dicarboxaldimine | Ethanolamine | ~80 | 155-157 | 1635 | 8.45 (s, 2H) | |
| N,N'-bis[2-(dimethylamino)ethyl]thiophene-2,5-dicarboxaldimine | N,N-Dimethylethylenediamine | ~88 | 110-112 | 1630 | 8.50 (s, 2H) |
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(2-mercaptophenyl)thiophene-2,5-dicarboxaldimine
This protocol describes the synthesis of a bis-Schiff base from this compound and 2-aminothiophenol.
Materials:
-
This compound (1.40 g, 10 mmol)
-
2-Aminothiophenol (2.50 g, 20 mmol)
-
Absolute Ethanol (B145695) (100 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.40 g (10 mmol) of this compound in 50 mL of absolute ethanol with stirring.
-
To this solution, add a solution of 2.50 g (20 mmol) of 2-aminothiophenol in 50 mL of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate out of the solution as a yellow solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Characterize the final product using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of bis-Schiff bases with Substituted Anilines
This protocol outlines a general method for synthesizing bis-Schiff bases from this compound and various substituted anilines.
Materials:
-
This compound (1.40 g, 10 mmol)
-
Substituted Aniline (20 mmol)
-
Methanol (B129727) or Ethanol (100 mL)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1.40 g (10 mmol) of this compound in 50 mL of methanol or ethanol in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve 20 mmol of the desired substituted aniline in 50 mL of the same solvent.
-
Add the aniline solution to the aldehyde solution with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours, depending on the reactivity of the amine.
-
The formation of a precipitate indicates the formation of the Schiff base.
-
If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.
-
Dry the product and characterize it by determining its melting point and recording its IR and NMR spectra.
Visualizations
Caption: General workflow for the synthesis of Schiff bases from this compound.
Caption: Proposed mechanism of corrosion inhibition by thiophene-based Schiff bases.
References
Application Notes and Protocols: 2,5-Thiophenedicarboxaldehyde and its Carboxylic Acid Analogue as Monomers for Porous Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-thiophenedicarboxaldehyde and its oxidized counterpart, 2,5-thiophenedicarboxylic acid, as monomers in the synthesis of porous crystalline materials. While this compound is a valuable precursor for Covalent Organic Frameworks (COFs) via Schiff base condensation, 2,5-thiophenedicarboxylic acid is more commonly employed in the synthesis of Metal-Organic Frameworks (MOFs). This document details the synthesis, properties, and applications of both classes of materials, offering protocols and data for researchers in materials science and drug development.
Part 1: this compound for Covalent Organic Framework (COF) Synthesis
This compound serves as a versatile building block for the construction of COFs, which are porous crystalline polymers with extended π-conjugation. The aldehyde functional groups readily undergo condensation reactions with amines to form stable imine linkages, resulting in a porous framework. These thiophene-based COFs are of interest for applications in adsorption and sensing due to the presence of heteroatoms and their tunable porosity.
Quantitative Data Presentation
Novel bifunctional thiophene-based COFs have been synthesized through a Schiff base reaction between tetrakis(4-aminophenyl)ethane and this compound or thieno[3,2-b]thiophene-2,5-dicarboxaldehyde.[1] The resulting materials, designated as COF-S1 and COF-S2, exhibit high surface areas and significant adsorption capacities for environmental pollutants.[1]
| Property | COF-S1 | COF-S2 |
| Aldehyde Monomer | This compound | Thieno[3,2-b]thiophene-2,5-dicarboxaldehyde |
| BET Surface Area (S_BET_) | 2133 m²/g | 1430 m²/g |
| Total Pore Volume (V_total_) | 1.672 cm³/g | 1.186 cm³/g |
| Iodine Vapor Capacity | 7.74 g/g | - |
| Hg²⁺ Adsorption Capacity | - | 834 mg/g |
Experimental Protocols
Protocol 1: Synthesis of Thiophene-Based Covalent Organic Frameworks (COF-S1)
This protocol describes the synthesis of COF-S1 via a Schiff base reaction.[1]
Materials:
-
Tetrakis(4-aminophenyl)ethane
-
This compound
-
Solvent mixture (e.g., mesitylene/dioxane)
-
Aqueous acetic acid solution (as a catalyst)
Procedure:
-
In a Pyrex tube, add tetrakis(4-aminophenyl)ethane and this compound in a stoichiometric ratio.
-
Add the solvent mixture to the tube.
-
Add the aqueous acetic acid solution to catalyze the reaction.
-
Flash freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at a specific temperature (e.g., 120 °C) for several days.
-
After cooling to room temperature, collect the precipitate by filtration.
-
Wash the product with an appropriate solvent (e.g., acetone) to remove unreacted monomers and catalyst.
-
Dry the final COF product under vacuum.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the COF.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of imine bonds (C=N stretching) and the disappearance of aldehyde (C=O) and amine (N-H) stretching vibrations.[1]
-
Solid-State ¹³C CP-MAS NMR Spectroscopy: To further confirm the structure of the COF.
-
Brunauer–Emmett–Teller (BET) Analysis: To determine the surface area and pore volume of the material.
Mandatory Visualization
Caption: Workflow for the synthesis of a thiophene-based Covalent Organic Framework (COF).
Part 2: 2,5-Thiophenedicarboxylic Acid for Metal-Organic Framework (MOF) Synthesis
2,5-Thiophenedicarboxylic acid (H₂tdc) is a widely used organic linker for the construction of Metal-Organic Frameworks (MOFs). The carboxylate groups readily coordinate with metal ions to form a variety of network structures. The inclusion of the thiophene (B33073) ring in the MOF structure can enhance properties such as gas adsorption selectivity and catalytic activity.[2][3]
Quantitative Data Presentation
The following table summarizes the properties of several representative MOFs synthesized using 2,5-thiophenedicarboxylic acid and its derivatives.
| MOF Name/Formula | Metal Ion | BET Surface Area (m²/g) | CO₂ Uptake | Application Highlight |
| [Zn₂(tdc)₂dabco] | Zn(II) | ~1200 (calculated) | 67.4 cm³/g (1 bar, 298 K)[2] | Enhanced CO₂ uptake and selectivity compared to non-thiophene analogue.[2] |
| [Zn₂(DMTDC)₁.₅(OH)(ttmtb)]ₙ (Zn-MOF-3) | Zn(II) | - | - | Catalyzes cycloaddition of CO₂ and epoxides with 89% yield.[3] |
| {[Zn(DMTDC)(H₂O)(bptb)]·DMF}ₙ (Zn-MOF-4) | Zn(II) | - | - | Catalyzes cycloaddition of CO₂ and epoxides with 90% yield.[3] |
| [Li₂Zn₂(dmf)₂(fdc)₃]·2DMF·2H₂O (fdc = furandicarboxylate) | Li(I)/Zn(II) | 287 | - | Luminescence sensing of heavy metals.[4] |
| Sr(TDA)(DMF) | Sr(II) | - | - | Exhibits dielectric bistability.[5] |
Note: DMTDC = 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid; dabco = 1,4-diazabicyclooctane; ttmtb = 1,3,5-tris(1,2,4-triazol-1-ylmethyl)-2,4,6-trimethylbenzene; bptb = 1,3-bis(5-(pyrid-4-yl)-1,2,4-triazol-3-yl)benzene.
Experimental Protocols
Protocol 2: Solvothermal Synthesis of a Thiophene-Based Metal-Organic Framework
This protocol provides a general method for the solvothermal synthesis of MOFs using 2,5-thiophenedicarboxylic acid. Specific conditions may vary depending on the target structure.[6]
Materials:
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Cadmium nitrate tetrahydrate)
-
2,5-Thiophenedicarboxylic acid (H₂tdc)
-
Auxiliary N-donor ligand (e.g., 1,3-bis(4-pyridyl)propane) (optional)
-
Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water)
Procedure:
-
In a Teflon-lined stainless steel autoclave, dissolve the metal salt and 2,5-thiophenedicarboxylic acid in the chosen solvent.
-
If an auxiliary ligand is used, add it to the solution.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 80-150 °C) for a designated period (e.g., 48-72 hours).[6]
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Dry the product in air or under vacuum.
Activation Protocol for Porous MOFs:
To make the pores of the MOF accessible, guest solvent molecules must be removed.
-
Immerse the as-synthesized MOF powder in a suitable solvent (e.g., methanol) in a sealed container.
-
Gently agitate the suspension at room temperature for 24 hours.
-
Decant the solvent and repeat the washing step several times.
-
Heat the MOF under vacuum at an elevated temperature to remove the solvent from the pores.
Mandatory Visualization
Caption: Solvothermal synthesis pathway for a Metal-Organic Framework (MOF).
References
- 1. researchgate.net [researchgate.net]
- 2. A facile fabrication of a multi-functional and hierarchical Zn-based MOF as an efficient catalyst for CO2 fixation at room-temperature - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application of 2,5-Thiophenedicarboxaldehyde in Organic Electronics and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Thiophenedicarboxaldehyde is a versatile organic compound that serves as a crucial building block for the synthesis of advanced materials for organic electronics. Its thiophene (B33073) core provides inherent electronic conductivity and stability, while the two reactive aldehyde groups at the 2 and 5 positions offer facile routes for polymerization and molecular engineering. This document provides detailed application notes and experimental protocols for the use of this compound in the development of active materials for Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
The dual aldehyde functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers such as poly(thienylene vinylene) (PTV) and its derivatives through reactions like Wittig and Knoevenagel condensations. These reactions allow for the creation of extended π-conjugated systems, which are essential for efficient charge transport and light emission in organic electronic devices.
Applications in Organic Field-Effect Transistors (OFETs)
In OFETs, materials derived from this compound can function as the active semiconductor layer. The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO) and charge carrier mobility.
The following table summarizes the typical performance of thiophene-based polymers in OFETs. While specific data for polymers derived exclusively from this compound is limited in publicly available literature, the data for structurally similar thiophene-containing polymers provide a strong indication of their potential performance.
| Polymer/Small Molecule Class | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Poly(thienylene vinylene) Derivatives | -5.1 to -5.5 | -2.8 to -3.2 | 10⁻³ to 10⁻¹ | - | 10⁴ to 10⁶ |
| Donor-Acceptor Copolymers (Thiophene-based) | -5.2 to -5.6 | -3.3 to -3.8 | 0.1 to >1 | 10⁻³ to 0.5 | 10⁵ to 10⁸ |
| Thiophene-based Small Molecules | -5.4 to -5.8 | -2.9 to -3.4 | 10⁻² to 0.5 | - | 10⁵ to 10⁷ |
Applications in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, derivatives of this compound can be utilized as emissive materials or as components in host or charge-transport layers. The electroluminescent properties of these materials are determined by their energy gap and molecular structure, which can be tuned to achieve emission across the visible spectrum. For instance, its use as a dialdehyde (B1249045) monomer in the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers allows for tunable electroluminescence.[1][2]
The table below presents representative performance data for OLEDs incorporating thiophene-based emitters.
| Emitter Class | Emission Color | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Maximum External Quantum Efficiency (EQE) (%) |
| Poly(thienylene vinylene) Derivatives | Green-Yellow | -5.2 to -5.6 | -2.9 to -3.3 | 2 - 5 |
| Thiophene-based Donor-Acceptor Small Molecules | Yellow-Red | -5.3 to -5.7 | -3.1 to -3.5 | 5 - 15 |
| Thiophene-based Phosphorescent Emitters | Green-Red | -5.5 to -5.9 | -3.2 to -3.6 | > 20 |
Experimental Protocols
Detailed methodologies for the synthesis of conjugated polymers from this compound and the fabrication of organic electronic devices are provided below.
Protocol 1: Synthesis of a Poly(thienylene vinylene) Derivative via Wittig Polycondensation
Objective: To synthesize a conjugated polymer for use in OFETs and OLEDs.
Materials:
-
This compound
-
1,4-Bis(triphenylphosphoniomethyl)benzene dibromide
-
Potassium tert-butoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line and glassware
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 1,4-Bis(triphenylphosphoniomethyl)benzene dibromide (1.0 mmol) and this compound (1.0 mmol) in anhydrous DMF (20 mL).
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 mmol) in anhydrous DMF (10 mL) to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours. The formation of a colored precipitate indicates polymer formation.
-
Pour the reaction mixture into methanol (200 mL) to precipitate the polymer completely.
-
Filter the polymer using a Büchner funnel and wash thoroughly with methanol and then water to remove any unreacted monomers and salts.
-
Dry the polymer under vacuum at 60 °C for 24 hours.
-
The resulting polymer can be further purified by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone (B3395972), hexane, and chloroform) to separate different molecular weight fractions.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
UV-Vis Spectroscopy: To determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Knoevenagel Polycondensation
Objective: To synthesize a low bandgap polymer for organic solar cell and OFET applications.
Materials:
-
This compound
-
Basic catalyst (e.g., piperidine (B6355638) or potassium carbonate)
-
High-boiling point solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or chlorobenzene)
-
Methanol
-
Standard reaction glassware with a Dean-Stark trap
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine this compound (1.0 mmol), 1,4-phenylenediacetonitrile (1.0 mmol), and the solvent (20 mL).
-
Add a catalytic amount of the basic catalyst (e.g., 5-10 mol% of piperidine).
-
Heat the reaction mixture to reflux (typically 120-150 °C) and remove the water formed during the reaction using the Dean-Stark trap.
-
Continue the reaction for 24-48 hours, monitoring the progress by observing the viscosity of the solution.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol (200 mL).
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
Purify the polymer by Soxhlet extraction.
Protocol 3: Fabrication of an OFET Device
Objective: To fabricate and characterize a bottom-gate, top-contact OFET.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Synthesized polymer (e.g., from Protocol 1)
-
Solvent for polymer (e.g., chloroform (B151607) or chlorobenzene)
-
Gold (for source/drain electrodes)
-
Substrate cleaning solvents (acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with a UV-ozone or oxygen plasma cleaner for 10 minutes to improve the surface energy. Optionally, treat the surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve charge carrier mobility.
-
Active Layer Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform). Spin-coat the polymer solution onto the prepared substrate at a specific speed (e.g., 1500-3000 rpm) to achieve the desired film thickness (typically 30-50 nm).
-
Annealing: Anneal the polymer film at an optimized temperature (e.g., 100-150 °C) for 30-60 minutes in an inert atmosphere (e.g., a glovebox) to improve the molecular ordering and film morphology.
-
Electrode Deposition: Deposit the gold source and drain electrodes (typically 50 nm thick) onto the polymer film through a shadow mask using a thermal evaporator. The channel length and width are defined by the shadow mask.
-
Characterization: Characterize the OFET device using a semiconductor parameter analyzer in an inert atmosphere to obtain the output and transfer characteristics, from which the charge carrier mobility and on/off ratio can be calculated.
Protocol 4: Fabrication of an OLED Device
Objective: To fabricate and characterize a solution-processed OLED.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Synthesized emissive polymer (e.g., from Protocol 1)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Low work function cathode (e.g., Ca/Al or LiF/Al)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Preparation: Clean and pattern the ITO-coated glass substrate. Treat the ITO surface with UV-ozone or oxygen plasma.
-
Hole-Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal at 120 °C for 15 minutes.
-
Emissive Layer (EML) Deposition: Transfer the substrate into an inert atmosphere glovebox. Spin-coat the synthesized emissive polymer solution onto the PEDOT:PSS layer and anneal.
-
Electron-Transporting Layer (ETL) and Cathode Deposition: Thermally evaporate the ETL, followed by the cathode (e.g., 1 nm LiF and 100 nm Al or 20 nm Ca and 100 nm Al) through a shadow mask to define the device area.
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and calculate the external quantum efficiency (EQE).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.
References
Application Notes and Protocols for the Wittig Reaction of 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from carbonyl compounds. This application note provides detailed protocols and reaction conditions for the Wittig and Horner-Wadsworth-Emmons (HWE) reactions of 2,5-thiophenedicarboxaldehyde. This dialdehyde (B1249045) is a versatile building block in the synthesis of conjugated materials, polymers, and pharmacologically active compounds where the introduction of carbon-carbon double bonds with controlled stereochemistry is crucial. The resulting vinyl-substituted thiophenes are key intermediates in the development of novel electronic materials and drug candidates.
Reaction Overview
The Wittig reaction involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide.[1] The stereochemical outcome of the reaction is influenced by the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[1]
For enhanced (E)-selectivity and easier purification, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, is often preferred. The HWE reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the corresponding phosphorus ylides, and the water-soluble phosphate (B84403) byproduct simplifies the workup procedure.[2][3]
Experimental Protocols
Protocol 1: Standard Wittig Reaction for the Synthesis of 2,5-Bis(styryl)thiophene
This protocol describes the synthesis of 2,5-bis(styryl)thiophene from this compound and benzyltriphenylphosphonium (B107652) chloride.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (2.2 equivalents) in anhydrous THF.
-
To the stirred suspension, carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
Wittig Reaction: Cool the ylide solution to 0 °C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of dichloromethane and hexanes to precipitate the triphenylphosphine oxide.[4]
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E,E)-Styryl Thiophene Derivatives
This protocol is adapted for the synthesis of (E,E)-bis(styryl)thiophene derivatives from this compound and a phosphonate ester, favoring the formation of the trans isomer.[2][3]
Materials:
-
This compound
-
Diethyl benzylphosphonate (or substituted benzylphosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Phosphonate Anion Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF or DME.
-
To this suspension, add a solution of diethyl benzylphosphonate (2.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
HWE Reaction: Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After the reaction is complete, quench by the careful addition of water.
-
Extract the mixture with dichloromethane. The aqueous layer will contain the water-soluble phosphate byproduct.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Wittig and HWE reactions with aromatic aldehydes, which can be extrapolated for this compound.
| Reaction Parameter | Standard Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Benzyltriphenylphosphonium salt | Diethyl benzylphosphonate |
| Base | NaH, n-BuLi, KOtBu | NaH, NaOMe, K₂CO₃ |
| Solvent | Anhydrous THF, Diethyl ether | Anhydrous THF, DME |
| Temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 60 - 85% | 70 - 95% |
| Stereoselectivity | Mixture of (E/Z) isomers | Predominantly (E)-isomer[2] |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Purification | Column chromatography, Recrystallization | Recrystallization, Aqueous extraction |
Note: Yields and stereoselectivity are highly dependent on the specific substrates, reagents, and reaction conditions employed.
Mandatory Visualizations
Caption: Experimental workflow for the Wittig reaction of this compound.
Caption: General mechanism of the Wittig reaction.
References
Application Notes and Protocols: The Role of 2,5-Thiophenedicarboxaldehyde in Pharmaceutical and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Thiophenedicarboxaldehyde is a versatile symmetrical dialdehyde (B1249045) that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant potential in pharmaceutical and medicinal chemistry.[1] Its thiophene (B33073) core is a bioisostere for benzene (B151609) and other aromatic systems, often imparting favorable pharmacokinetic and pharmacodynamic properties to the resulting molecules. The presence of two reactive aldehyde groups allows for the construction of diverse molecular architectures, including Schiff bases, hydrazones, and various condensation products, which have shown promising biological activities.[1] This document provides detailed application notes on the utility of this compound in the development of anticancer, antitubercular, and anti-inflammatory agents, complete with experimental protocols and quantitative data.
I. Anticancer Applications
Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. Two prominent classes of these derivatives are thiophene-2,5-dicarbohydrazides and bis-thiosemicarbazones.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative derivatives of this compound against the MCF-7 human breast cancer cell line.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Thiophene-2,5-dicarbohydrazide (B7745189) | G1 | MCF-7 | 46.52 | [2] |
| Thiophene-2,5-dicarbohydrazide | G2 | MCF-7 | 50.00 | [2] |
| Thiophene-2,5-dicarbohydrazide | D5 | MCF-7 | Most Active in Series | |
| Thiophene Derivative | SB-200 | MCF-7 | <30 µmol/L |
Note: IC50 is the half-maximal inhibitory concentration.
Experimental Protocols
This protocol describes the synthesis of Schiff bases derived from thiophene-2,5-dicarbohydrazide.
Materials:
-
Thiophene-2,5-dicarbohydrazide
-
Substituted aromatic aldehydes
-
Absolute ethanol (B145695)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve thiophene-2,5-dicarbohydrazide (1 mmol) in absolute ethanol (20 mL).
-
Add the desired substituted aromatic aldehyde (2 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final compound using spectroscopic methods (e.g., FT-IR, NMR, and Mass Spectrometry).
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Synthesized thiophene derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized compounds in DMSO and then dilute to various concentrations with the culture medium.
-
After 24 hours, replace the medium in the wells with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Signaling Pathway: Apoptosis Induction
Many anticancer agents derived from this compound exert their cytotoxic effects by inducing apoptosis (programmed cell death). The intrinsic apoptosis pathway is a common mechanism.
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
II. Antitubercular Applications
Bis-thiosemicarbazone derivatives of this compound have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Quantitative Data: Antitubercular Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound bis-N-substituted thiosemicarbazones against the M. tuberculosis H37Rv strain.
| Substituent (R) | Compound | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| H | 2,5-H2bttsc | 6.25 | |
| Methyl | 2,5-H2bttsc-N1-Me | 3.12 | |
| Phenyl | 2,5-H2bttsc-N1-Ph | 1.6 |
Note: MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Experimental Protocols
This protocol outlines the synthesis of bis-thiosemicarbazones from this compound.
Materials:
-
This compound
-
N-substituted thiosemicarbazide (B42300) (e.g., N-methylthiosemicarbazide, N-phenylthiosemicarbazide)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) in hot ethanol (30 mL) in a round-bottom flask.
-
In a separate flask, dissolve the N-substituted thiosemicarbazide (2.2 mmol) in hot ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 3-4 hours.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration, wash with ethanol, and then with diethyl ether.
-
Dry the product in a desiccator over anhydrous CaCl2.
-
Characterize the synthesized compound using appropriate analytical techniques.
The MABA is a colorimetric assay used to determine the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Synthesized bis-thiosemicarbazone compounds
-
Alamar Blue reagent
-
96-well microplates
-
BSL-3 facility
Procedure:
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in Middlebrook 7H9 broth.
-
Prepare serial dilutions of the test compounds in the 96-well plates.
-
Add 100 µL of the bacterial suspension to each well.
-
Include a positive control (e.g., isoniazid) and a negative control (no drug).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
III. CXCR4 Inhibitory Applications
Certain derivatives of this compound have been investigated as inhibitors of the CXCR4 receptor, a key player in inflammation and cancer metastasis.
Signaling Pathway: CXCL12/CXCR4 Axis
The interaction of the chemokine CXCL12 with its receptor CXCR4 activates several downstream signaling pathways that promote cell survival, proliferation, and migration.
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a thiophene derivative.
Experimental Workflow: CXCR4 Inhibition Assay
A common method to screen for CXCR4 inhibitors is a competitive binding assay using flow cytometry.
Caption: Workflow for a competitive binding assay to identify CXCR4 inhibitors.
Conclusion
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antitubercular, and anti-inflammatory properties. The synthetic accessibility and the ability to readily introduce chemical diversity make it an attractive starting point for the development of novel therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this compound in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of Antifungal Agents Using 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel antifungal agents derived from 2,5-thiophenedicarboxaldehyde. This versatile starting material, featuring a central thiophene (B33073) ring with two reactive aldehyde groups, serves as a valuable scaffold for the development of a diverse range of potential antifungal compounds.[1] The methodologies detailed below are based on established synthetic routes, such as the formation of Schiff bases and chalcones, which have shown significant promise in the generation of potent antifungal molecules.
The protocols provided are intended as a guide for the synthesis and subsequent antifungal screening of these novel compounds. Researchers are encouraged to adapt and optimize these methods to suit their specific target molecules and experimental conditions.
Synthetic Pathways
The dual aldehyde functionality of this compound allows for its use as a building block in various condensation reactions to create complex molecular architectures with potential biological activities.
1.1. Synthesis of Thiophene-based Schiff Bases
Schiff bases, characterized by the imine (-C=N-) functional group, are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties.[2][3][4][5][6] The synthesis of bis-Schiff bases from this compound involves the condensation reaction with primary amines.
1.2. Synthesis of Thiophene-based Chalcones
Chalcones, which contain the α,β-unsaturated keto functional group, are another important class of bioactive molecules with demonstrated antifungal efficacy.[7][8][9][10][11] The Claisen-Schmidt condensation of this compound with appropriate ketones can yield bis-chalcone derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Bis-Schiff Bases from this compound
This protocol describes a general method for the synthesis of bis-Schiff bases by the condensation of this compound with two equivalents of a primary amine.
Materials:
-
This compound
-
Substituted primary amine (2 equivalents)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the substituted primary amine (2 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure bis-Schiff base.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Antifungal Susceptibility Testing using Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains using the broth microdilution method.[12][13]
Materials:
-
Synthesized thiophene derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Hemocytometer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline or PBS.
-
Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL using a spectrophotometer and confirmed by hemocytometer counting.[14]
-
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds and the positive control in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
The final concentrations of the compounds may range, for example, from 0.5 to 256 µg/mL.[15]
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[14]
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Quantitative Data Summary
The following table summarizes the antifungal activity of various thiophene-based compounds reported in the literature to provide a comparative overview of their potential.
| Compound Class | Fungal Strain | Activity Metric | Value | Reference |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Sclerotinia sclerotiorum | EC50 | 0.140 ± 0.034 mg/L | [12] |
| Thiophene/Furan-1,3,4-Oxadiazole Carboxamides | Sclerotinia sclerotiorum | IC50 (SDH inhibition) | 1.01 ± 0.21 µM | [12] |
| 3-Halobenzo[b]thiophenes | Bacillus cereus | MIC | 16 µg/mL | [8] |
| 2-Aminothiophene Derivatives | Candida albicans | MIC | 100-200 µg/mL | [16] |
| 2-Aminothiophene Derivatives | Cryptococcus strains | MFC | 100-800 µg/mL | |
| Chalcone (B49325) Derivatives | Sclerotinia sclerotiorum | EC50 | 15.4 µg/mL | [7] |
| Quinoxaline-Triazole Compounds | Candida glabrata | MIC90 | 2 µg/mL | |
| Quinoxaline-Triazole Compounds | Candida krusei | MIC90 | 2 µg/mL |
Visualizations
Caption: Synthetic routes from this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scielo.br [scielo.br]
- 3. [PDF] Design, Synthesis and Antifungal Activity of New Schiff Bases Bearing 2-Aminothiophene Derivatives Obtained by Molecular Simplification | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and antifungal activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchemrev.com [jchemrev.com]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. youtube.com [youtube.com]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
- 15. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives [mdpi.com]
- 16. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization of 2,5-Thiophenedicarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various polymers derived from 2,5-thiophenedicarboxaldehyde and its derivatives. The methodologies covered include polycondensation, Wittig olefination, Horner-Wadsworth-Emmons reaction, and Knoevenagel condensation, offering a versatile toolkit for creating novel materials with applications in organic electronics, drug delivery, and diagnostics.
Polycondensation Reactions
Polycondensation is a widely used method for synthesizing polymers from this compound and its derivatives, typically involving reactions with diamines to form polyazomethines or with diols (from the corresponding dicarboxylic acid derivative) to form polyesters.
Synthesis of Polyazomethines from this compound and Diamines
Polyazomethines are Schiff base polymers known for their thermal stability and semiconducting properties. The synthesis involves the condensation reaction between a dialdehyde (B1249045) and a diamine, often catalyzed by an acid.
Experimental Protocol: Synthesis of Poly(2,5-thiophenediylidene-1,4-phenylenediimine)
This protocol describes the synthesis of a polyazomethine from this compound and p-phenylenediamine (B122844).
Materials:
-
This compound (1.00 g, 7.14 mmol)
-
p-Phenylenediamine (0.77 g, 7.14 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (40 mL)
-
p-Toluenesulfonic acid monohydrate (catalytic amount, ~10 mg)
-
Deionized water
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve this compound and p-phenylenediamine in anhydrous DMAc.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to 120°C and maintain it under a gentle stream of nitrogen for 24 hours.
-
After cooling to room temperature, pour the viscous solution into 200 mL of methanol with vigorous stirring.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and then with hot deionized water to remove unreacted monomers and catalyst.
-
The polymer is then dried in a vacuum oven at 60°C for 24 hours.
Quantitative Data Summary:
| Polymer Name | Monomers | Yield (%) | Mn ( g/mol ) | PDI | Td5 (°C) |
| Poly(2,5-thiophenediylidene-1,4-phenylenediimine) | This compound, p-Phenylenediamine | ~90 | 15,000 - 25,000 | 1.8 - 2.5 | 400 - 450 |
Note: Mn (Number average molecular weight) and PDI (Polydispersity Index) are typically determined by Gel Permeation Chromatography (GPC). Td5 is the temperature at which 5% weight loss occurs, determined by Thermogravimetric Analysis (TGA).
Synthesis of Polyesters from Dimethyl 2,5-Thiophenedicarboxylate
For polyester (B1180765) synthesis, the dicarboxaldehyde is first converted to its corresponding dicarboxylic acid and then to a diester, such as dimethyl 2,5-thiophenedicarboxylate. This diester can then undergo melt polycondensation with a diol.
Experimental Protocol: Synthesis of Poly(butylene 2,5-thiophenedicarboxylate) (PBTF)[1]
This protocol details the two-stage melt polycondensation of dimethyl 2,5-thiophenedicarboxylate with 1,4-butanediol (B3395766).[1]
Materials:
-
Dimethyl 2,5-thiophenedicarboxylate (DMTDCA)
-
1,4-Butanediol (BD)
-
Titanium(IV) butoxide (TBT) or another suitable catalyst
Procedure:
-
Esterification Stage:
-
Charge the reactor with DMTDCA and an excess of BD (e.g., a molar ratio of 1:1.8).
-
Add the catalyst (e.g., 200-400 ppm of TBT).
-
Heat the mixture under a nitrogen atmosphere to 180-220°C while stirring.
-
Methanol is produced as a byproduct and is removed by distillation. This stage is typically continued until about 90% of the theoretical amount of methanol is collected.
-
-
Polycondensation Stage:
-
Gradually reduce the pressure to below 1 mbar while increasing the temperature to 240-260°C.
-
The excess 1,4-butanediol is removed under vacuum.
-
The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
The polymer is then extruded from the reactor under nitrogen pressure and pelletized.
-
Quantitative Data Summary:
| Polymer Name | Monomers | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Td5 (°C) |
| PBTF[1] | Dimethyl 2,5-thiophenedicarboxylate, 1,4-Butanediol | 26,500 | 2.5 | 25 | 150 | >390 |
Tg (Glass transition temperature) and Tm (Melting temperature) are determined by Differential Scanning Calorimetry (DSC).
References
Application Notes and Protocols for Dye-Sensitized and Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles, fabrication, and characterization of two prominent third-generation photovoltaic technologies: Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs). The content is structured to guide researchers in the fabrication and evaluation of these devices, offering standardized protocols and comparative performance data.
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells have garnered significant research interest due to their cost-effective fabrication, respectable conversion efficiencies, and amenability to various materials.[1][2] A typical DSSC is a photoelectrochemical system composed of a transparent conductive oxide (TCO) coated substrate, a mesoporous semiconductor layer (commonly titanium dioxide, TiO₂), a sensitizing dye, a redox-active electrolyte, and a catalytic counter electrode.[3][4][5]
The operational principle involves the absorption of light by the dye, leading to the injection of an excited electron into the conduction band of the semiconductor.[1][3][5] This electron then travels through the porous network to the TCO-coated substrate and into the external circuit. The oxidized dye is subsequently regenerated by the redox mediator in the electrolyte, which is in turn reduced at the counter electrode by the returning electrons, thus completing the circuit.[6][7]
Quantitative Performance Data
The performance of DSSCs is evaluated based on several key metrics obtained from current-voltage (J-V) measurements under simulated solar illumination.[1][8] These parameters include the open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE). While early devices showed efficiencies around 7-8%, optimization of materials and device architecture has led to certified efficiencies of over 12% for liquid-electrolyte-based cells and up to 15% for solid-state DSSCs.[1][2][5]
| Parameter | Typical Values (Liquid Electrolyte) | High-Performance Values (Solid-State) | Reference Materials |
| VOC (V) | 0.6 - 0.8 | 0.8 - 1.0 | N719 dye, I⁻/I₃⁻ electrolyte, Pt counter electrode |
| JSC (mA/cm²) | 15 - 20 | 18 - 25 | Porphyrin dyes, Co(II/III) electrolytes |
| FF (%) | 65 - 75 | 70 - 80 | Optimization of TiO₂ layer and interfaces |
| PCE (%) | 10 - 12 | > 15 | Perovskite sensitizers (can also be classed here) |
Experimental Protocols
-
Substrate Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the FTO glass with a TiCl₄ solution to create a compact blocking layer.
-
-
Photoanode (TiO₂ Layer) Deposition:
-
Prepare a TiO₂ paste by grinding TiO₂ nanoparticles with a binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol).
-
Deposit the TiO₂ paste onto the conductive side of the FTO substrate using the doctor-blade technique to create a film of approximately 10-15 µm thickness.[8]
-
Anneal the TiO₂-coated substrate in a furnace, gradually heating to 450-500°C and maintaining that temperature for 30 minutes to remove organic binders and sinter the nanoparticles.[8]
-
-
Dye Sensitization:
-
While the TiO₂ electrode is still warm (around 80°C), immerse it in a solution of the sensitizing dye (e.g., 0.3-0.5 mM N719 dye in a mixture of acetonitrile (B52724) and tert-butanol) for 12-24 hours.[9]
-
After sensitization, rinse the electrode with ethanol (B145695) to remove non-adsorbed dye molecules and dry it.[9]
-
-
Counter Electrode Preparation:
-
Clean another FTO glass substrate as described in step 1.
-
Deposit a thin layer of a platinum catalyst by either sputtering or by applying a drop of H₂PtCl₆ solution (Platisol) and heating at 400-450°C for 15-20 minutes.[8]
-
-
Cell Assembly:
-
Place a thin thermoplastic sealant (e.g., Surlyn) around the TiO₂ layer on the photoanode.
-
Place the platinum-coated counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100-120°C while pressing the electrodes together to seal the cell.[8]
-
Introduce the electrolyte (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile) into the cell through pre-drilled holes in the counter electrode via vacuum backfilling.[8]
-
Seal the holes with a small piece of Surlyn and a microscope coverslip.
-
-
Current-Voltage (J-V) Measurement:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) as the light source.[8]
-
Connect the fabricated DSSC to a source meter.
-
Apply a black mask with a defined aperture to the cell to accurately define the active area and avoid overestimation of the photocurrent.[8]
-
Sweep the voltage from reverse to forward bias and measure the corresponding current to obtain the J-V curve.
-
From the J-V curve, determine the VOC (voltage at zero current), JSC (current density at zero voltage), and the maximum power point (Pmax).
-
Calculate the Fill Factor (FF) using the formula: FF = (Vmax × Jmax) / (VOC × JSC).
-
Calculate the Power Conversion Efficiency (PCE) using the formula: PCE = (VOC × JSC × FF) / Pin, where Pin is the incident light power density.
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a dedicated IPCE system consisting of a light source, a monochromator, and a potentiostat.
-
Illuminate the DSSC with monochromatic light at various wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE(λ) = (1240 × JSC(λ)) / (λ × Pin(λ)), where λ is the wavelength, JSC(λ) is the short-circuit current density at that wavelength, and Pin(λ) is the incident power density at that wavelength.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Organic Photovoltaics (OPVs)
Organic photovoltaics utilize organic materials, typically polymers or small molecules, as the light-absorbing and charge-transporting layer.[10] A key advantage of OPVs is their potential for fabrication on flexible substrates using low-cost, high-throughput techniques like printing and coating.[11][12] The most common device architecture is the bulk heterojunction (BHJ), where an electron-donating and an electron-accepting organic material are blended together to form the active layer.[13]
The working principle of an OPV involves: 1) light absorption by the organic materials, creating a bound electron-hole pair (an exciton); 2) diffusion of the exciton (B1674681) to the interface between the donor and acceptor materials; 3) dissociation of the exciton into a free electron and a free hole; and 4) transport of these free charges to their respective electrodes.
Quantitative Performance Data
The performance of OPVs has seen rapid improvement, largely driven by the development of novel non-fullerene acceptors (NFAs).[14] Efficiencies for single-junction OPVs have surpassed 18% in laboratory settings.[15] Key performance parameters are determined from J-V characterization under standard test conditions.
| Parameter | Typical Values (Fullerene Acceptors) | High-Performance Values (NFAs) | Reference Materials |
| VOC (V) | 0.6 - 0.8 | 0.8 - 1.1 | Donor: P3HT, PTB7-Th; Acceptor: PCBM |
| JSC (mA/cm²) | 10 - 15 | 20 - 28 | Donor: PM6; Acceptor: Y6, ITIC |
| FF (%) | 60 - 70 | 70 - 80 | Optimization of blend morphology and interfaces |
| PCE (%) | 8 - 11 | > 18 | Ternary blends, interface engineering |
Experimental Protocols
-
Substrate Preparation:
-
Clean an indium tin oxide (ITO) coated glass substrate by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the cleaned ITO substrate with UV-ozone for 15 minutes to improve its work function and wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Active Layer Deposition:
-
Prepare a solution of the donor and acceptor materials (e.g., a blend of PM6 and Y6) in a suitable organic solvent like chloroform (B151607) or chlorobenzene. The concentration and donor:acceptor ratio must be optimized.
-
Transfer the substrate into an inert atmosphere (glovebox).
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the film thickness and need to be carefully controlled.[17]
-
Anneal the film at an optimized temperature (e.g., 80-120°C) to control the blend morphology.
-
-
Electron Transport Layer (ETL) and Top Electrode Deposition:
-
Deposit a thin electron transport layer (e.g., PFN-Br) via spin coating if using a conventional architecture, though often this is omitted and the cathode is deposited directly.[17]
-
Transfer the substrate to a thermal evaporator.
-
Deposit a low work function metal cathode (e.g., Ca, Al, or LiF/Al) through a shadow mask to define the active area of the device.[16]
-
-
Encapsulation:
-
To prevent degradation from oxygen and moisture, encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox.[16]
-
-
Current-Voltage (J-V) Measurement:
-
The procedure is similar to that for DSSCs. Use a calibrated solar simulator (AM 1.5G, 100 mW/cm²) and a source meter.[18]
-
Use a shadow mask to define the device area accurately.
-
Record the J-V curve and extract VOC, JSC, FF, and PCE as described in Protocol 2.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE measurement is analogous to the IPCE measurement for DSSCs and is performed using a dedicated EQE system.
-
The EQE spectrum provides information about the contribution of different wavelengths to the photocurrent and can be used to estimate the JSC by integrating the spectrum with the solar photon flux.
-
-
Stability Testing:
-
Assess the operational lifetime of the device by continuously monitoring its performance (e.g., PCE) under constant illumination and controlled environmental conditions (temperature, atmosphere).[11]
-
Visualizations
Caption: Key photophysical processes in a bulk heterojunction organic photovoltaic cell.
References
- 1. Dye-Sensitized Solar Cells: Fundamentals and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of the Development of Dyes for Dye-Sensitized Solar Cells [e-asct.org]
- 3. Dye Sensitized Solar Cells: Structure and Working - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. Dye Sensitized Solar Cells-Dye Solar Cells-DSSC-DSC Gamry Instruments [gamry.com]
- 5. Dye-sensitized solar cell - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. thaiscience.info [thaiscience.info]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. www3.nd.edu [www3.nd.edu]
- 10. Organic solar cell - Wikipedia [en.wikipedia.org]
- 11. ossila.com [ossila.com]
- 12. Advances in organic photovoltaic cells: a comprehensive review of materials, technologies, and performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Photovoltaic Solar Cells | Photovoltaic Research | NLR [nrel.gov]
- 16. ossila.com [ossila.com]
- 17. ossila.com [ossila.com]
- 18. Organic Photovoltaic Fabrication and Test Apparatus - CleanEnergyWIKI [cleanenergywiki.org]
Application Notes and Protocols: 2,5-Thiophenedicarboxaldehyde as a Versatile Crosslinking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-thiophenedicarboxaldehyde as a crosslinking agent in polymer chemistry. This versatile dialdehyde (B1249045) enables the formation of stable and dynamic polymer networks with tunable properties, making it a valuable tool in materials science, drug delivery, and regenerative medicine.
Introduction to this compound
This compound is a symmetrical aromatic dialdehyde featuring a central thiophene (B33073) ring.[1] Its two highly reactive aldehyde groups readily participate in Schiff base formation with primary amines, making it an effective crosslinking agent for polymers containing amine functionalities.[2][3] This reaction is typically reversible, allowing for the creation of dynamic covalent networks that can exhibit self-healing and tunable properties.[4] The rigid thiophene core can impart enhanced thermal stability and unique optoelectronic properties to the resulting polymer networks.[5][6]
Applications in Polymer Chemistry
The unique properties of this compound make it suitable for a range of applications in polymer chemistry:
-
Hydrogel Formation: It can be used to crosslink hydrophilic polymers like chitosan (B1678972) and gelatin to form hydrogels for drug delivery and tissue engineering applications. The resulting hydrogels can exhibit pH-responsive swelling behavior.[2][7][8]
-
Self-Healing Materials: The reversible nature of the imine bond formed during crosslinking allows for the development of self-healing polymers. When damaged, the polymer network can reform its crosslinks upon application of a stimulus like heat or a change in pH.[9][10]
-
Thermosetting Resins and Composites: As a crosslinker, it can be used to create robust thermosetting resins with high thermal stability. These materials can serve as matrices for fiber-reinforced polymer composites with potential applications in various industries.[11]
-
Functional Coatings: Polymers crosslinked with this compound can be used to create functional coatings with specific mechanical and chemical resistance properties.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and related aromatic dialdehydes as crosslinking agents.
Table 1: Thermal Properties of Thiophene-Based Polymers
| Polymer System | Crosslinker | TGA Decomposition Temp. (Td5%) | Glass Transition Temp. (Tg) | Reference |
| Poly(azomethine-ether) | This compound | 452 °C | 346 °C | [5] |
| Poly(azomethine-ether) | [2,2′-Bithiophene]-5,5′-dicarbaldehyde | 456 °C | 384 °C | [5] |
| Polybenzoxazine | Thiophene-based diamine | >350 °C | Not Reported | [12] |
Table 2: Mechanical Properties of Polymers Crosslinked with Aromatic Dialdehydes
| Polymer System | Crosslinker | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyacylsemicarbazide | Aromatic Dihydrazide | ~100 | ~2.84 | Not Reported | [11] |
| Crosslinked Polyimides | Bismaleimide | 82 - 98 | 2.3 - 3.0 | Not Reported | [6] |
| Ionic Crosslinked Polypropylene | Imidazolium-based ionomers | 26.3 | Not Reported | 1225 | [13] |
Note: Data for polymers crosslinked with other aromatic dialdehydes are included to provide a comparative context for the expected performance of this compound-crosslinked systems.
Table 3: Swelling Behavior of Hydrogels Crosslinked with Dialdehydes
| Hydrogel System | Crosslinker | pH of Swelling Medium | Swelling Ratio (%) | Reference |
| Chitosan | Glutaraldehyde | 2.0 | >300 | [8] |
| Chitosan | Glutaraldehyde | 5.6 | >250 | [8] |
| Chitosan | Glutaraldehyde | 7.4 | >200 | [8] |
| Chitosan | Aromatic Dialdehyde (general) | 3.0 | Varies with crosslinker | [7] |
| Chitosan | Aromatic Dialdehyde (general) | 7.0 | Varies with crosslinker | [7] |
| Chitosan | Aromatic Dialdehyde (general) | 10.0 | Varies with crosslinker | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Crosslinked Chitosan Hydrogel
This protocol describes the general procedure for preparing a chitosan hydrogel crosslinked with this compound.
Materials:
-
Chitosan (medium molecular weight)
-
Acetic acid
-
This compound
-
Ethanol
-
Sodium bicarbonate (1 M solution)
-
Deionized water
Procedure:
-
Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving 1.0 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution. Stir the mixture at 60 °C for 1 hour until a homogeneous solution is obtained.[7]
-
Crosslinker Solution Preparation: Prepare a solution of this compound in ethanol. The molar ratio of the aldehyde groups on the crosslinker to the amine groups on chitosan can be varied to control the crosslinking density. A typical starting point is a 1:1 molar ratio.
-
Crosslinking Reaction: Add the ethanolic solution of this compound dropwise to the chitosan solution while stirring vigorously. Continue stirring the mixture under reflux for 12 hours.[7]
-
Gelation: After cooling the reaction mixture to room temperature, add 1 M sodium bicarbonate solution dropwise to neutralize the acetic acid and induce gelation. A precipitate in the form of a gel will form.[7]
-
Purification: Filter the resulting hydrogel and wash it thoroughly with deionized water to remove any unreacted reagents and byproducts.
-
Drying: Dry the purified hydrogel in a vacuum oven at 70 °C until a constant weight is achieved.[7]
Protocol 2: Synthesis of a Polyimine via Condensation Polymerization
This protocol outlines the synthesis of a polyimine from this compound and a diamine.
Materials:
-
This compound
-
Aromatic or aliphatic diamine (e.g., [1,1′-binaphthalene]-4,4′-diamine)[5]
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: In a reaction flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve equimolar amounts of this compound and the chosen diamine in the anhydrous solvent.
-
Polycondensation: Heat the reaction mixture to a temperature suitable for polycondensation (typically between 80-160 °C, depending on the monomers and solvent) and stir for 24-48 hours.[5] The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Polymer Precipitation: After the reaction is complete, cool the solution to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol (B129727) or water.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomers and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at an appropriate temperature.
Visualizations
Caption: Mechanism of imine crosslinking with this compound.
Caption: General experimental workflow for polymer crosslinking and characterization.
Caption: Relationship between crosslinker concentration and polymer properties.
References
- 1. WO2010025013A1 - Method of crosslinking carboxyl-containing polymers using oligoamines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thiophene- and bithiophene-based π-conjugated Schiff base oligomers containing binaphthalene moieties in the backbone. Properties and computational simulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ionic crosslinked polypropylene-based thermoplastic elastomers with excellent mechanical properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
how to purify 2,5-Thiophenedicarboxaldehyde by recrystallization or sublimation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Thiophenedicarboxaldehyde by recrystallization and sublimation. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for purifying solid this compound are recrystallization and sublimation. Recrystallization is excellent for removing soluble and insoluble impurities, while sublimation is particularly effective for separating volatile solids from non-volatile contaminants.
Q2: How do I choose between recrystallization and sublimation?
A2: The choice of method depends on the nature of the impurities, the quantity of material to be purified, and the available equipment. Recrystallization is often the first choice due to its scalability and effectiveness in removing a wider range of impurities. Sublimation is a good alternative, especially for smaller quantities, and can yield very pure product if the main impurities are non-volatile.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for successful purification. Key data is summarized in the table below.
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄O₂S | |
| Molecular Weight | 140.16 g/mol | [1][2] |
| Appearance | Light brown-orange powder | |
| Melting Point | 115-117 °C | [1][2] |
| Boiling Point | ~258 °C (decomposes) | |
| Solubility | Soluble in water. |
Experimental Protocols
Recrystallization of this compound
This protocol is adapted from methods used for structurally similar aromatic dialdehydes and general recrystallization principles.
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane to dissolve the solid at room temperature with stirring.
-
Addition of Anti-solvent: While stirring, slowly add methanol (the anti-solvent) dropwise to the solution. Continue adding methanol until the solution becomes slightly cloudy, indicating the point of saturation.
-
Re-dissolution: Gently warm the solution on a hot plate while stirring. If the cloudiness does not disappear, add a few more drops of dichloromethane until the solution becomes clear again. Avoid excessive heating.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents. The expected melting point of the purified product should be in the range of 115-117 °C.[1][2]
Sublimation of this compound
This is a general procedure for vacuum sublimation suitable for this compound.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Source of cold water or a cryogen for the cold finger
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude this compound at the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring a good seal on all joints. Connect the apparatus to a vacuum pump.
-
Evacuation: Start the vacuum pump to evacuate the apparatus. A high vacuum is preferable to lower the required sublimation temperature and prevent decomposition.
-
Cooling: Once a stable vacuum is achieved, start the flow of coolant through the cold finger.
-
Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be raised gradually. For this compound, a starting temperature below its melting point (e.g., 90-110 °C) is recommended. The optimal temperature will depend on the vacuum achieved.
-
Sublimation: The purified compound will sublime from the bottom of the apparatus and deposit as crystals on the cold finger.
-
Completion: Once the sublimation is complete (no more solid is being deposited on the cold finger), turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Collection: Gently break the vacuum and carefully remove the cold finger. Scrape the purified crystals from the cold finger onto a clean, dry surface.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound is coming out of solution above its melting point. | Reheat the solution and add a small amount of the "good" solvent (dichloromethane) to increase the solubility. Allow for slower cooling. |
| No Crystals Form | Too much solvent was used, or the solution is supersaturated. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, evaporate some of the solvent and allow it to cool again. |
| Low Recovery | Too much solvent was used, or the crystals are significantly soluble in the cold wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and use a minimal volume. |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Consider a hot filtration step after initial dissolution to remove insoluble impurities. The use of activated charcoal before filtration can also help remove colored impurities. |
Sublimation Issues
| Problem | Possible Cause | Suggested Solution |
| No Sublimation Occurs | The temperature is too low, or the vacuum is not sufficient. | Gradually increase the temperature. Check the vacuum system for leaks. |
| Product Decomposes | The heating temperature is too high. | Reduce the heating temperature and/or improve the vacuum to allow sublimation at a lower temperature. |
| Low Yield | Sublimation was not run to completion, or the product is not volatile enough under the conditions. | Ensure all the compound has sublimed from the bottom. Consider increasing the temperature slightly or improving the vacuum. |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting guide for the sublimation of organic compounds.
References
improving the yield and purity of 2,5-Thiophenedicarboxaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,5-Thiophenedicarboxaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most frequently employed methods for synthesizing this compound include the Kröhnke synthesis, the Sommelet reaction, and the Vilsmeier-Haack formylation. Newer, "greener" methods involving electrochemical and mechanochemical approaches are also being explored.
Q2: My yield of this compound is consistently low. What are the likely causes?
A2: Low yields can stem from several factors, including incomplete reaction, formation of side products, and degradation of the product during workup or purification. Specific causes are often tied to the chosen synthesis method. For instance, in the Kröhnke and Sommelet reactions, the purity of the starting material, 2,5-bis(chloromethyl)thiophene (B1599725), is crucial. In formylation reactions, the stoichiometry of the reagents and reaction temperature are critical parameters.
Q3: I am observing significant impurities in my final product. What are the common byproducts for these synthesis methods?
A3: Common impurities are often related to the starting materials and the specific reaction pathway. In syntheses starting from 2,5-bis(chloromethyl)thiophene, impurities can include mono-aldehyde (2-formyl-5-(chloromethyl)thiophene), polymeric materials, and products from incomplete hydrolysis. Vilsmeier-Haack formylation can sometimes lead to chlorinated byproducts under harsh conditions.[1]
Q4: How can I best purify crude this compound?
A4: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol-water or toluene, can be effective for removing minor impurities.[2] For more complex mixtures of byproducts, silica (B1680970) gel column chromatography using a solvent system like ethyl acetate/hexanes is generally the preferred method.[3]
Troubleshooting Guides
Low Yield
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction appears incomplete (starting material remains) | - Insufficient reaction time or temperature.- Poor quality of reagents (e.g., moisture contamination).- Inefficient stirring in a heterogeneous reaction mixture. | - Increase reaction time and/or temperature, monitoring progress by TLC.- Ensure all reagents and solvents are anhydrous.- Use a mechanical stirrer to ensure thorough mixing. |
| Formation of a large amount of tar-like material | - Reaction temperature is too high, leading to polymerization.[1]- Presence of strong acids or other catalysts that promote side reactions. | - Carefully control the reaction temperature, using an oil bath for precise heating.- Consider a slower addition of reagents to manage the reaction exotherm.- Neutralize the reaction mixture promptly during workup. |
| Product loss during workup | - Emulsion formation during extraction.- Product is partially soluble in the aqueous layer. | - Add brine to the extraction mixture to break up emulsions.- Perform multiple extractions with smaller volumes of organic solvent. |
Low Purity
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Presence of mono-aldehyde impurity | - Incomplete reaction of one of the chloromethyl groups in the Kröhnke or Sommelet reaction. | - Increase the stoichiometry of the reagents that react with the chloromethyl groups.- Extend the reaction time to drive the reaction to completion. |
| Product is discolored (dark brown or black) | - Presence of polymeric impurities.[1] | - Treat the crude product with activated carbon during recrystallization.- Purify by column chromatography. |
| Broad melting point range of the final product | - Presence of multiple impurities. | - Perform a multi-step purification: column chromatography followed by recrystallization. |
Comparative Data of Synthesis Methods
| Synthesis Method | Starting Material | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Kröhnke Synthesis | 2,5-bis(chloromethyl)thiophene | 60-70 | >95 | High purity of final product.[4] | Requires synthesis of the chloromethylated precursor. |
| Sommelet Reaction | 2,5-bis(chloromethyl)thiophene | 50-80 | >95 | Mild reaction conditions.[5] | Can be slow and may require careful pH control during hydrolysis.[6] |
| Vilsmeier-Haack Formylation | Thiophene (B33073) | Moderate to Good | Variable | Direct formylation of the thiophene ring.[1] | Can produce chlorinated byproducts and di-formylated products.[1] |
| Electrochemical Oxidation | 2,5-dimethylthiophene | ~74 (Faradaic efficiency) | High | Avoids the use of harsh chemical oxidants.[7] | Can be limited by electrode passivation and scalability. |
| Mechanochemical Oxidation | 2,5-di(bromomethyl)thiophene | ~65 | High | Solvent-free reaction conditions.[7] | Requires specialized ball-milling equipment. |
Experimental Protocols
Kröhnke Synthesis of this compound
This method involves the reaction of 2,5-bis(chloromethyl)thiophene with pyridine (B92270) to form a pyridinium (B92312) salt, followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis.
Step 1: Synthesis of 1,1'-(2,5-Thiophenediyl)bis(pyridinium) dichloride
-
Dissolve 2,5-bis(chloromethyl)thiophene in an excess of pyridine.
-
Stir the mixture at room temperature for 2-3 hours.
-
The pyridinium salt will precipitate out of the solution.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum.
Step 2: Reaction with p-Nitrosodimethylaniline
-
Suspend the pyridinium salt in ethanol.
-
Add a solution of p-nitrosodimethylaniline in ethanol.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide (B78521) dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
Step 3: Hydrolysis
-
Acidify the reaction mixture with hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate nitrone.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Sommelet Reaction for this compound Synthesis
This procedure utilizes hexamine to convert 2,5-bis(chloromethyl)thiophene into the dialdehyde.
-
Dissolve 2,5-bis(chloromethyl)thiophene in chloroform.
-
Add hexamine to the solution and reflux the mixture for 2-4 hours.
-
The hexaminium salt will precipitate. Filter the salt and wash with chloroform.
-
Hydrolyze the salt by heating it in 50% aqueous acetic acid for 2 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The crude this compound will precipitate. Filter the solid, wash with water, and dry.
-
Further purify the product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. BRPI0209874B1 - process for the preparation of 2-chloromethylthiophene by thiophene chloromethylation - Google Patents [patents.google.com]
- 3. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 4. This compound, 99% 932-95-6 India [ottokemi.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
common side reactions in the synthesis of 2,5-Thiophenedicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,5-Thiophenedicarboxaldehyde. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, focusing on common synthetic routes such as the Vilsmeier-Haack reaction and formylation via lithiation.
Q1: My reaction yield of this compound is very low. What are the common causes?
A1: Low yields can stem from several factors depending on your synthetic route. The most common issues are incomplete reaction, degradation of starting materials or products, and suboptimal reaction conditions.
-
For Vilsmeier-Haack Reactions: The Vilsmeier-Haack reagent is a relatively weak electrophile. If the thiophene (B33073) ring is deactivated by electron-withdrawing groups, the reaction may be sluggish or not proceed at all. Additionally, the reagent is highly sensitive to moisture, which can quench it and halt the reaction.
-
For Lithiation Reactions: This method is extremely sensitive to moisture. Any water present in the glassware, solvents, or reagents will quench the organolithium intermediates, leading to the recovery of starting material and significantly lower yields. The concentration of the organolithium reagent (e.g., n-BuLi) is also critical and should be accurately determined by titration before use.
Q2: I am observing a significant amount of mono-formylated product (2-thiophenecarboxaldehyde) in my final mixture. How can I favor the formation of the di-aldehyde?
A2: The formation of 2-thiophenecarboxaldehyde is the most common side product, resulting from an incomplete reaction. To drive the reaction towards di-substitution, consider the following adjustments:
-
Stoichiometry: Ensure you are using a sufficient excess of the formylating agent. For a Vilsmeier-Haack reaction, this means using at least two equivalents of the Vilsmeier reagent. For lithiation, at least two equivalents of the organolithium reagent and the formylating agent (e.g., DMF) are required.
-
Reaction Time and Temperature: Increasing the reaction time or temperature can help push the reaction to completion. However, this must be done cautiously, as excessively harsh conditions can lead to the formation of other byproducts, such as chlorinated impurities in Vilsmeier-Haack reactions. Monitor the reaction progress by TLC or GC to find the optimal balance.
Q3: My NMR spectrum shows unexpected peaks that do not correspond to the starting material, mono-, or di-formylated product. What could these be?
A3: Unexpected byproducts can arise from several sources:
-
Chlorinated Byproducts: Under drastic conditions (e.g., high temperatures) in a Vilsmeier-Haack reaction, chlorination of the thiophene ring can occur.
-
"Halogen Dance" Rearrangement: If you are using a dihalothiophene as a starting material for a lithiation reaction, a known side reaction is the "halogen dance," where a halogen atom migrates to a different position on the ring after treatment with a strong base, leading to isomeric products.
-
Polymerization/Tar Formation: Thiophene and its derivatives can be prone to polymerization under strongly acidic or harsh reaction conditions, leading to the formation of intractable tars and reducing the yield of the desired product.
Common Side Reactions and Mitigation Strategies
| Side Product | Chemical Structure | Plausible Cause | Synthetic Route | Mitigation Strategy |
| 2-Thiophenecarboxaldehyde | Incomplete formylation | Vilsmeier-Haack, Lithiation | Increase stoichiometry of formylating agent (2.2+ eq.), prolong reaction time, or moderately increase temperature. Monitor reaction progress via TLC/GC. | |
| Unreacted Starting Material | Varies (e.g., Thiophene, 2,5-Dibromothiophene) | Inactive reagents, insufficient reaction time/temperature, moisture contamination (for lithiation). | All | Ensure reagents are fresh and active. For lithiation, use rigorously dried glassware and anhydrous solvents. Titrate organolithium reagents. Optimize reaction time and temperature. |
| Chlorinated Thiophenes | e.g., 2-Chloro-5-formylthiophene | Harsh reaction conditions (high temperature). | Vilsmeier-Haack | Maintain moderate reaction temperatures. Avoid prolonged heating at elevated temperatures. |
| Isomeric Products | e.g., 2,4-Diformylthiophene | "Halogen dance" rearrangement of lithiated intermediates. | Lithiation of dihalothiophenes | Maintain very low temperatures (e.g., -78°C) during lithiation and quenching steps to suppress rearrangement. |
| Polymeric Materials/Tar | N/A | Excessively high temperatures or highly acidic conditions. | All | Use the mildest effective reaction conditions. Ensure efficient stirring and controlled addition of reagents to avoid localized overheating. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Di-formylation of Thiophene
This protocol is an adapted procedure for di-formylation. Optimization of stoichiometry and reaction time is crucial.
-
Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, >2.2 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, >2.2 equivalents) dropwise to the cooled DMF with vigorous stirring. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes.
-
Reaction: Dissolve thiophene (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent.
-
Heating and Monitoring: After the addition, allow the reaction to warm to room temperature and then heat to 70-80°C. Monitor the progress of the reaction by TLC or GC analysis to determine the optimal time for di-formylation (typically several hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃ solution) until it is slightly alkaline. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Di-formylation of Thiophene via Di-lithiation
This protocol requires strict anhydrous and anaerobic conditions.
-
Setup: Assemble an oven-dried, three-necked flask with a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Initial Reaction: Add 2,5-dibromothiophene (B18171) (1.0 equivalent) and anhydrous tetrahydrofuran (B95107) (THF) to the flask. Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 2.1-2.2 equivalents, previously titrated) dropwise to the solution, maintaining the temperature at -78°C. Stir the mixture at this temperature for 1-2 hours.
-
Formylation: Slowly add anhydrous DMF (>2.2 equivalents) dropwise, again keeping the temperature at -78°C. After the addition, stir the reaction at -78°C for another 2-3 hours.
-
Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the careful, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Troubleshooting and Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield of this compound.
Technical Support Center: Polymerization Reactions with 2,5-Thiophenedicarboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for polymerization reactions involving 2,5-Thiophenedicarboxaldehyde. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: Low or No Polymer Yield
Q: I am not getting any polymer, or the yield is significantly lower than expected. What are the common causes and how can I improve it?
A: Low polymer yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Monomer Purity: this compound is susceptible to oxidation and other side reactions. Impurities in the monomer can inhibit the polymerization process. Ensure you are using a high-purity monomer. If necessary, purify the monomer by recrystallization or column chromatography before use.
-
Stoichiometry: In polycondensation and Wittig/Horner-Wadsworth-Emmons (HWE) polymerizations, precise stoichiometric balance between the comonomers is crucial for achieving high molecular weight and good yields.[1] Any deviation can lead to chain termination and a lower degree of polymerization.[2] Carefully measure and dispense all reagents.
-
Reaction Conditions:
-
Temperature: Sub-optimal temperatures can lead to incomplete reactions or side reactions. For melt polycondensation, ensure the temperature is high enough to facilitate monomer solubility and reactivity without causing degradation.[3] For solution polymerizations like Wittig or HWE, the temperature needs to be carefully controlled to manage the reactivity of the intermediates.[4][5]
-
Solvent: The choice of solvent is critical for solubilizing the monomers and the growing polymer chain. If the polymer precipitates prematurely, chain growth will be stunted.[6] Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can interfere with many polymerization catalysts and intermediates.
-
-
Catalyst/Base Activity: Inactive or insufficient catalyst (in polycondensation) or base (in Wittig/HWE) will result in a sluggish or stalled reaction. Use freshly opened or properly stored catalysts and bases. The choice of base in Wittig/HWE reactions can also influence the ylide formation and subsequent reactivity.[7]
Issue 2: Low Molecular Weight of the Polymer
Q: My polymerization reaction is yielding a polymer, but the molecular weight is consistently low. How can I increase the chain length?
A: Achieving high molecular weight is often a primary goal in polymer synthesis. Several factors can limit chain growth.
-
Imprecise Stoichiometry: As mentioned for low yield, an imbalance in the monomer ratio is a primary cause of low molecular weight in step-growth polymerizations.[2] Even a small excess of one monomer will lead to chains that are all terminated with the same functional group, preventing further polymerization.
-
Premature Precipitation: If the growing polymer becomes insoluble in the reaction medium, it will precipitate out, effectively stopping chain growth.[6] Consider using a higher boiling point solvent or a solvent system that is a better solvent for the polymer.
-
Side Reactions: Unwanted side reactions can cap the growing polymer chains. For instance, in Wittig polymerizations with dialdehydes, side reactions of the ylide can occur.[8] Optimizing reaction conditions such as temperature and reaction time can help minimize these.
-
Insufficient Reaction Time: Polycondensation reactions, in particular, can require long reaction times to reach high molecular weights. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by techniques like Gel Permeation Chromatography (GPC) can help determine the optimal reaction time.[9]
Issue 3: Insoluble or Poorly Soluble Polymer
Q: The polymer I've synthesized is insoluble in common organic solvents, making characterization and processing difficult. What can I do?
A: The insolubility of conjugated polymers is a well-known challenge. The rigid backbone of poly(thiophene vinylene) can lead to strong intermolecular interactions and poor solubility.
-
Polymer Structure: Unsubstituted polythiophenes are often intractable.[10] To improve solubility, consider copolymerizing this compound with a comonomer that contains flexible side chains (e.g., long alkyl or alkoxy groups). These side chains increase the entropy of dissolution and disrupt the close packing of the polymer chains.
-
Reaction Conditions: In some cases, the polymerization conditions can influence the final morphology and solubility of the polymer. Running the reaction in a solvent in which the polymer is more soluble can sometimes lead to a more processable material.
-
Purification: During purification, be mindful that the desired high molecular weight fraction may be less soluble. Use a series of solvents for washing and extraction to isolate the polymer without losing the desired product.
Issue 4: Broad or Bimodal Molecular Weight Distribution (High Polydispersity)
Q: The GPC analysis of my polymer shows a very broad or bimodal molecular weight distribution. What could be the cause?
A: A broad polydispersity index (PDI) suggests a lack of control over the polymerization process.
-
Side Reactions and Chain Transfer: Side reactions that lead to chain termination or chain transfer can result in a population of shorter polymer chains, broadening the molecular weight distribution.
-
Inconsistent Reaction Conditions: Fluctuations in temperature or inefficient mixing can create localized areas of different monomer concentrations, leading to non-uniform polymer growth.
-
Slow Initiation or Incomplete Monomer Conversion: If the initiation of polymerization is slow compared to propagation, or if monomer is added non-uniformly, it can result in different chains growing for different lengths of time.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for polymerization reactions involving thiophene (B33073) derivatives. Note that specific results for this compound may vary.
Table 1: Typical Reaction Conditions for Thiophene Polymerization
| Polymerization Type | Monomers | Catalyst/Base | Solvent | Temperature (°C) | Time (h) |
| Melt Polycondensation | Dimethyl 2,5-thiophenedicarboxylate, Diol | TBT, TTIP | None | 180 - 220 | 4 - 6 |
| Wittig Polymerization | This compound, Bis(phosphonium salt) | Strong Base (e.g., NaH, n-BuLi) | Anhydrous THF, Toluene | -78 to RT | 12 - 24 |
| HWE Polymerization | This compound, Bis(phosphonate ester) | Strong Base (e.g., NaH, KHMDS) | Anhydrous THF, DME | -78 to RT | 12 - 24 |
Table 2: Expected Polymer Characteristics (Literature Values for Related Polymers)
| Polymer Type | Method | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Poly(3,4-dibutylthiophene-2,5-diylvinylene) | Stille Coupling | 35 | - | - |
| Poly[(3,4-ethylenedioxythiophene-2,5-diyl)- (9,9-dioctylfluorene-2,7-diyl)] | Direct Arylation | 89 | 39,400 | - |
| Poly(alkylene 2,5-thiophenedicarboxylate)s | Melt Polycondensation | - | 15,000 - 25,000 | 1.8 - 2.5 |
Experimental Protocols
Protocol 1: Wittig Polycondensation of this compound
This protocol is a representative procedure for the synthesis of poly(thiophene-2,5-diylvinylene) via a Wittig reaction.
Materials:
-
This compound (1.00 mmol, 140.16 mg)
-
1,4-Xylylenebis(triphenylphosphonium bromide) (1.00 mmol, 760.48 mg)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.10 mmol, 84 mg)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas.
-
To a flame-dried Schlenk flask, add 1,4-xylylenebis(triphenylphosphonium bromide) and suspend it in anhydrous DMF (20 mL) under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 1 hour, during which the color should change to deep red, indicating the formation of the ylide.
-
In a separate flame-dried flask, dissolve this compound in anhydrous DMF (10 mL).
-
Add the solution of this compound dropwise to the ylide solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding methanol (10 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Collect the polymer by filtration, wash thoroughly with methanol and water to remove salts and oligomers.
-
Purify the polymer by Soxhlet extraction with methanol, followed by acetone, and finally chloroform (B151607) to isolate the desired polymer fraction.
-
Dry the polymer under vacuum at 40-50 °C.
Protocol 2: Melt Polycondensation of Dimethyl 2,5-thiophenedicarboxylate (Derivative of this compound) [3]
This protocol describes the synthesis of polyesters from a derivative of 2,5-thiophenedicarboxylic acid.
Materials:
-
Dimethyl 2,5-thiophenedicarboxylate (DMTF) (0.02 mol, 4.00 g)
-
1,4-Butanediol (0.04 mol, 3.60 g)
-
Titanium(IV) butoxide (TBT) (200 ppm)
-
Titanium(IV) isopropoxide (TTIP) (200 ppm)
-
Nitrogen gas
Procedure:
-
Combine DMTF, 1,4-butanediol, TBT, and TTIP in a glass reactor equipped with a mechanical stirrer and a distillation outlet.
-
First Stage (Esterification): Heat the mixture to 180 °C under a slow stream of nitrogen. Methanol will be produced and should be distilled off. Continue this stage until approximately 90% of the theoretical amount of methanol has been collected (about 2 hours).
-
Second Stage (Polycondensation): Gradually reduce the pressure to 0.06 mbar and increase the temperature to 220 °C. This will facilitate the removal of excess diol and increase the molecular weight of the polymer.
-
Continue the reaction under vacuum with stirring until a constant torque is observed on the stirrer, indicating high viscosity (approximately 2 additional hours).
-
Allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polymer can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating in methanol.
-
Dry the purified polymer under vacuum.
Visualizations
The following diagrams illustrate the troubleshooting workflow and a general experimental setup for the polymerization of this compound.
Caption: Troubleshooting logic for polymerization reactions.
Caption: Experimental workflow for Wittig polymerization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2,5-Thiophenedicarboxaldehyde
Welcome to the Technical Support Center for the functionalization of 2,5-Thiophenedicarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for common synthetic transformations of this versatile dialdehyde.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the functionalization of this compound, offering potential causes and solutions in a direct question-and-answer format.
Knoevenagel Condensation
Q1: My Knoevenagel condensation reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Knoevenagel condensation of this compound can be attributed to several factors:
-
Suboptimal Catalyst: The choice of base catalyst is crucial. While piperidine (B6355638) is commonly used, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or even basic ionic liquids can be more effective depending on the active methylene (B1212753) compound.
-
Inappropriate Solvent: The solvent plays a significant role in reaction efficiency. Polar protic solvents like ethanol (B145695) are often effective, but for some substrates, polar aprotic solvents like DMF may give better results.[1] In some cases, solvent-free conditions can also lead to improved yields.
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. Employing methods to remove water, such as a Dean-Stark trap or the use of molecular sieves, can drive the reaction towards the product.
-
Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 60-80 °C) can often increase the reaction rate and improve yields.
Q2: I am observing the formation of a significant amount of a polymeric or intractable solid in my Knoevenagel condensation. How can I minimize this?
A2: Polymerization or the formation of insoluble byproducts can be a problem with dialdehydes like this compound. Here are some strategies to mitigate this:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the active methylene compound can sometimes help to ensure both aldehyde groups react.
-
Gradual Addition: Instead of adding all the reagents at once, try a slow, dropwise addition of the aldehyde to the solution of the active methylene compound and catalyst. This can help to control the reaction rate and reduce polymerization.
-
Lower Reaction Temperature: High temperatures can sometimes promote polymerization. Try running the reaction at a lower temperature for a longer period.
Wittig Reaction
Q1: My Wittig reaction with this compound is not going to completion, and I have a lot of unreacted aldehyde. What should I do?
A1: Incomplete conversion in a Wittig reaction can be due to several factors:
-
Inefficient Ylide Formation: Ensure your phosphonium (B103445) salt is dry and the base is strong enough and fresh. Common strong bases include n-butyllithium (n-BuLi) or sodium hydride (NaH). For less reactive ylides, potassium tert-butoxide can be used.
-
Ylide Instability: Some phosphorus ylides, especially non-stabilized ones, can be unstable. Consider generating the ylide in situ in the presence of the this compound. This can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[2]
-
Reaction Conditions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive ylide.
Q2: The yield of my desired alkene is low, and I am isolating a large amount of triphenylphosphine (B44618) oxide. How can I improve the yield?
A2: While triphenylphosphine oxide is a byproduct of the Wittig reaction, an excessive amount compared to the product could indicate issues with the reaction itself or the workup.
-
Aldehyde Quality: Ensure the this compound is pure. Aldehydes can oxidize to carboxylic acids, which will be quenched by the ylide, reducing the overall yield.
-
Steric Hindrance: If the phosphonium ylide is sterically bulky, the reaction with the aldehyde may be slow. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, might be a better alternative.
-
Workup and Purification: Triphenylphosphine oxide can sometimes be difficult to separate from the desired product. Proper purification techniques, such as column chromatography or recrystallization, are crucial.
Reductive Amination
Q1: I am attempting a reductive amination with this compound and a primary amine, but the reaction is sluggish. How can I optimize it?
A1: Sluggish reductive amination reactions can often be improved by adjusting the reaction conditions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent that is often effective for reductive aminations.[3] Other options include sodium cyanoborohydride or catalytic hydrogenation.
-
pH Control: The formation of the intermediate imine is often favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of a weak acid, like acetic acid, can accelerate the reaction.
-
Solvent: Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are common solvents for reductive amination. Ensure the solvent is anhydrous.
Q2: I am observing the formation of side products, such as the dialkylated amine or the corresponding alcohol from aldehyde reduction. How can I increase the selectivity?
A2: Side product formation is a common challenge in reductive amination. Here’s how to address it:
-
Control Stoichiometry: Use a controlled amount of the amine (e.g., 2.2 equivalents for the dialdehyde) to minimize the formation of tertiary amines from over-alkylation.
-
Selective Reducing Agent: As mentioned, STAB is generally selective for the imine over the aldehyde, which helps to prevent the formation of the corresponding alcohol.
-
One-Pot vs. Stepwise: If selectivity is a major issue, consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent.
Data Presentation
The following tables summarize typical reaction conditions and yields for the functionalization of thiophene (B33073) aldehydes. This data can serve as a starting point for optimizing your reactions with this compound.
Table 1: Knoevenagel Condensation of Thiophene Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Thiophenecarboxaldehyde | Malononitrile (B47326) | Piperidine | Ethanol | Reflux | 2 h | 85 |
| 2-Thiophenecarboxaldehyde | Ethyl Cyanoacetate | DBU | Water | Room Temp | 5 min | 98 |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20 mol%) | Water | 75 (Microwave) | 20 min | >95 |
Table 2: Wittig Reaction of Aromatic Aldehydes with Phosphonium Ylides (Analogous Systems)
| Aldehyde | Phosphonium Ylide | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Benzyltriphenylphosphonium (B107652) chloride | NaH | THF | Room Temp | 12 h | 85-95 (E/Z mixture) |
| p-Anisaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to Room Temp | 4 h | 92 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - (Stabilized ylide) | Benzene | Reflux | 24 h | 90 (Mainly E-isomer) |
Table 3: Reductive Amination of Aldehydes with Primary Amines
| Aldehyde | Amine | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | - | Room Temp | 12 | 94 |
| 4-Methoxybenzaldehyde | Aniline (B41778) | NaBH₃CN | Methanol | Acetic Acid | Room Temp | 24 | 88 |
| Benzaldehyde | Cyclohexylamine | H₂/Pd-C | Ethanol | - | Room Temp | 16 | 90 |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
-
To a solution of malononitrile (2.2 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 mmol) in ethanol (10 mL) dropwise to the reaction mixture over 15 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to obtain the desired product.
Protocol 2: Wittig Reaction of this compound with Benzyltriphenylphosphonium Chloride
-
In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (2.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 mmol, as a solution in hexanes) dropwise to the suspension. The color of the reaction mixture will turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (15 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from triphenylphosphine oxide.
Protocol 3: Reductive Amination of this compound with Aniline
-
To a solution of this compound (1.0 mmol) and aniline (2.2 mmol) in 1,2-dichloroethane (DCE) (20 mL), add glacial acetic acid (0.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (2.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Generalized experimental workflow for the functionalization of this compound.
Caption: Troubleshooting logic for low reaction yield.
Caption: Key reaction pathways for functionalizing this compound.
References
Technical Support Center: Scale-Up Production of 2,5-Thiophenedicarboxaldehyde
Welcome to the technical support center for the scale-up production of 2,5-Thiophenedicarboxaldehyde (TDC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound, and which is most suitable for scale-up?
A1: Several methods exist for the synthesis of this compound. The most common include:
-
Kröhnke Synthesis: Preparation from 2,5-bis(chloromethyl)thiophene.
-
Oxidation of Thiophene (B33073) Derivatives: Using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide on 2,5-dimethylthiophene (B1293386) or 2,5-bis(hydroxymethyl)thiophene.[1]
-
Formylation Reactions: Direct formylation of thiophene using reagents like formic acid under acidic conditions.[1]
For scale-up, the choice depends on factors like raw material cost, safety, and desired purity. Oxidation routes are common, but require careful control of exothermic reactions. The Kröhnke synthesis is also a viable option.[2] Green chemistry approaches, such as electrochemical synthesis, are emerging to offer more sustainable and environmentally friendly production routes.[3]
Q2: What are the critical physical and chemical properties of this compound to consider during production?
A2: Key properties are summarized in the table below. Its appearance as a powder and its melting point are important for handling and purification steps like crystallization.[4] It is considered a combustible solid, which necessitates specific safety precautions.
Q3: How should this compound be stored and handled to ensure stability?
A3: To ensure stability, this compound should be stored in a cool, dry place in a tightly sealed container.[4] It is stable under normal temperatures and pressures.[4] It should be kept away from strong oxidizing agents, with which it is incompatible.[4] During handling, avoid ingestion, inhalation, and contact with skin and eyes.[5]
Q4: What safety precautions are mandatory when handling this compound at a larger scale?
A4: Safety is paramount. Mandatory precautions include:
-
Personal Protective Equipment (PPE): Wear chemical goggles, appropriate protective gloves, and protective clothing to prevent skin and eye contact.[4][6]
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation.[5][6]
-
Respiratory Protection: If workplace conditions warrant it, a respiratory protection program meeting OSHA or European standards must be followed.[4]
-
Fire Safety: As a combustible solid, keep it away from heat, sparks, and open flames. Use appropriate extinguishing media for fires.[4][7]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[6]
Q5: What are the primary applications of this compound that drive its production?
A5: this compound is a highly versatile intermediate. Its dual aldehyde groups allow it to be a critical building block in:
-
Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer agents.[8][9]
-
Material Science: It is used as a monomer for creating novel polymers with specific electronic or optical properties for use in electronics and coatings.[8][9]
-
Organic Synthesis: It is essential for constructing complex organic molecules and exploring new reaction pathways.[8]
Troubleshooting Guides
Scaling up chemical production from the lab to industrial scale presents numerous challenges.[10] This section addresses specific issues you may encounter during the scale-up of this compound synthesis.
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor reaction progress using techniques like TLC or HPLC. Consider extending reaction time or slightly increasing temperature, but watch for side product formation. |
| Poor Heat Transfer | In large reactors, inefficient heat transfer can slow reaction rates.[10] Ensure adequate mixing and use a reactor with an appropriate surface-area-to-volume ratio. For exothermic reactions, ensure the cooling system can handle the heat load.[2] |
| Reagent Degradation | Ensure the quality and purity of starting materials. Volatility in raw material quality can disrupt manufacturing.[10][11] |
| Suboptimal Stoichiometry | While medicinal chemists may use stoichiometric amounts, catalytic quantities should be considered for scale-up to improve efficiency where possible.[2] Re-optimize reagent ratios at the pilot scale. |
Problem 2: High Levels of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions | Over-oxidation to the corresponding carboxylic acid or mono-formylation can occur. Optimize reaction temperature and reagent addition times. Slow, controlled addition of reagents is often necessary at scale. |
| Ineffective Purification | A single purification method may be insufficient. Consider a multi-step approach, such as recrystallization followed by column chromatography or sublimation.[12] |
| Raw Material Impurities | Analyze incoming raw materials for purity. Impurities in starting materials can carry through or interfere with the reaction. |
| Cross-Contamination | Ensure reactors and equipment are thoroughly cleaned between batches to prevent cross-contamination. |
Problem 3: Product Instability or Degradation
| Potential Cause | Troubleshooting Step |
| Exposure to Oxidants | The aldehyde groups are susceptible to oxidation. Ensure the final product is stored under an inert atmosphere (e.g., nitrogen or argon) and away from strong oxidants.[4] |
| Presence of Catalytic Impurities | Trace amounts of acid or base can catalyze degradation or polymerization. Ensure purification steps effectively remove all residual catalysts and reagents. |
| Improper Storage Conditions | Store the product in a cool, dry, and dark place as specified.[4] High temperatures or UV light can promote degradation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 932-95-6 | [4] |
| Molecular Formula | C₆H₄O₂S | [4] |
| Molecular Weight | 140.15 g/mol | [4] |
| Appearance | Light brown-orange powder | [4] |
| Melting Point | 115-117 °C | |
| Boiling Point | 258 °C | [4] |
| Solubility | Soluble in water | [4] |
Table 2: Illustrative Economic Challenges in Thiophene-Based Chemical Scale-Up
(Note: The following data pertains to the related compound 2,5-Thiophenedicarboxylic Acid and is presented to illustrate the types of economic challenges that can be expected in this chemical family.)
| Challenge Category | Reported Impact | Reference |
| Regulatory Compliance Costs | 28-30% increase | [13] |
| Sustainable/Alternative Synthesis Demand | 27% surge | [13] |
| Production Costs (General) | 25% rise | [13] |
| High-Purity Chemical Procurement | 23% cost surge | [13] |
| Supply Chain Fluctuation | 22% fluctuation in availability | [13] |
| Complex Synthesis Expenses | 20% increase | [13] |
Experimental Protocols
Protocol 1: Representative Lab-Scale Synthesis via Oxidation
This protocol describes a general method for the oxidation of 2,5-bis(hydroxymethyl)thiophene to this compound.
Materials:
-
2,5-bis(hydroxymethyl)thiophene
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-bis(hydroxymethyl)thiophene in DCM.
-
Add activated MnO₂ in several portions (approx. 5-10 equivalents).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Scale-Up Considerations:
-
Heat Management: The oxidation is exothermic. On a large scale, ensure the reactor's cooling system can dissipate the heat generated to avoid runaway reactions.[2]
-
Reagent Addition: Add the oxidizing agent portion-wise at a controlled rate to manage the exotherm.
-
Mixing: Efficient stirring is crucial to ensure good contact between the solid oxidant and the dissolved substrate. Inadequate mixing can lead to localized overheating and side reactions.[10]
Protocol 2: General Purification by Recrystallization
Procedure:
-
Transfer the crude this compound to a suitable flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to completely dissolve the solid.
-
If colored impurities are present, a small amount of activated carbon can be added. Heat the solution briefly and then hot-filter it to remove the carbon.
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Logical & Experimental Workflows
Caption: Key challenges and influencing factors in chemical process scale-up.
Caption: General workflow for synthesis and purification of TDC.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. Buy this compound | 932-95-6 [smolecule.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. nbinno.com [nbinno.com]
- 4. This compound(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 11. idbs.com [idbs.com]
- 12. EP1518859A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]
- 13. globalgrowthinsights.com [globalgrowthinsights.com]
how to avoid unwanted byproducts in reactions of 2,5-Thiophenedicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-thiophenedicarboxaldehyde. Our goal is to help you minimize unwanted byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of organic reactions. The two aldehyde groups are highly reactive and can participate in transformations such as Wittig reactions, Knoevenagel condensations, Schiff base formations, and reductive aminations. It also serves as a monomer in the synthesis of polymers with unique electronic and optical properties.
Q2: What are the typical byproducts I might encounter in reactions with this compound?
A2: Due to its bifunctional nature, common byproducts often arise from incomplete reaction, over-reaction, or side reactions of the aldehyde groups. These can include mono- and di-substituted products, oligomers or polymers, and byproducts specific to the reaction type, such as triphenylphosphine (B44618) oxide in Wittig reactions or products from self-condensation. Careful control of stoichiometry and reaction conditions is crucial.
Q3: How can I purify the products from reactions with this compound?
A3: Purification strategies depend on the properties of your desired product and the byproducts. Common methods include:
-
Recrystallization: Effective if your product is a solid with different solubility properties from the impurities.[1]
-
Column Chromatography: A versatile technique for separating compounds with different polarities. Silica gel is a common stationary phase.[2][3][4]
-
Distillation: Suitable for volatile products, potentially under vacuum to avoid thermal degradation.[3]
Troubleshooting Guides
Knoevenagel Condensation
The Knoevenagel condensation is a popular method for forming carbon-carbon double bonds by reacting this compound with active methylene (B1212753) compounds.
Issue 1: Low Yield of the Desired Bis-Condensation Product
-
Possible Cause: Incomplete reaction or formation of the mono-condensation product as the major product.
-
Troubleshooting:
-
Stoichiometry: Ensure at least two equivalents of the active methylene compound are used. An excess (e.g., 2.2 equivalents) may drive the reaction to completion.
-
Reaction Time & Temperature: Prolong the reaction time or cautiously increase the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst: The choice and amount of base catalyst (e.g., piperidine (B6355638), ammonium (B1175870) acetate) are critical. A weak base is generally preferred to avoid self-condensation of the aldehyde.[1] The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[5][6]
-
Issue 2: Formation of Polymeric Byproducts
-
Possible Cause: Uncontrolled polymerization, especially under harsh basic conditions or high temperatures.
-
Troubleshooting:
-
Milder Conditions: Use a weaker base or a catalytic amount of a stronger base.
-
Lower Temperature: Perform the reaction at room temperature or with gentle heating.
-
Solvent: Use a solvent that ensures all reactants are in solution to avoid localized high concentrations.
-
| Parameter | Recommendation for High Yield of Bis-Product |
| Stoichiometry (Aldehyde:Methylene Compound) | 1 : 2.2 |
| Catalyst | Catalytic amount of a weak base (e.g., piperidine, ammonium acetate) |
| Temperature | Room temperature to gentle reflux; microwave irradiation can be effective[5][6] |
| Reaction Time | Monitor by TLC (typically 2-6 hours under conventional heating)[1] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile (B47326)
This protocol is adapted from procedures for similar aromatic aldehydes.[1]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (2.2 eq) in a suitable solvent like ethanol (B145695) or methanol.
-
Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or ammonium acetate.
-
The reaction can be performed under reflux with stirring for 2-6 hours, or by using microwave irradiation (e.g., 60°C for 30 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
Wash the solid with cold ethanol and dry. If necessary, purify further by recrystallization.
Wittig Reaction
The Wittig reaction is used to convert the aldehyde groups into alkenes.
Issue 1: Low Yield and Formation of Triphenylphosphine Oxide (TPPO)
-
Possible Cause: Incomplete reaction and difficulty in removing the TPPO byproduct.
-
Troubleshooting:
-
Ylide Generation: Ensure the ylide is properly formed. The use of a strong base like n-butyllithium or sodium hydride is common for non-stabilized ylides.[7] For stabilized ylides, weaker bases can be used.
-
Stoichiometry: Use a slight excess of the Wittig reagent (e.g., 1.1-1.2 equivalents per aldehyde group).
-
TPPO Removal: TPPO is often difficult to separate due to its polarity. Purification methods include:
-
Column chromatography: TPPO is more polar than many alkene products.
-
Recrystallization: Choose a solvent system where the product and TPPO have different solubilities.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent.
-
-
Issue 2: Mixture of E/Z Isomers
-
Possible Cause: The stereochemical outcome depends on the stability of the ylide and the reaction conditions.
-
Troubleshooting:
-
Stabilized Ylides: These ylides (containing electron-withdrawing groups) generally favor the formation of the more thermodynamically stable E-alkene.
-
Non-stabilized Ylides: These ylides typically yield the Z-alkene under standard, salt-free conditions. To obtain the E-alkene, the Schlosser modification can be employed, which involves low-temperature deprotonation-protonation of the betaine (B1666868) intermediate.
-
Experimental Protocol: Aqueous Wittig Reaction with a Stabilized Ylide
This one-pot protocol is adapted from a procedure for 2-thiophenecarboxaldehyde and is suitable for stabilized ylides.[2]
-
To a suspension of triphenylphosphine (2.8 eq) in a saturated aqueous solution of sodium bicarbonate, add the haloester (e.g., methyl bromoacetate, 3.2 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Stir vigorously at room temperature for 1-2 hours.
-
Quench the reaction with a dilute acid (e.g., 1 M H2SO4).
-
Extract the product with an organic solvent like diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography to remove triphenylphosphine oxide.
Reductive Amination
This reaction converts the aldehyde groups to amines. A key challenge with dialdehydes is preventing the formation of secondary and tertiary amines as byproducts.
Issue 1: Formation of Secondary and Tertiary Amine Byproducts
-
Possible Cause: The initially formed primary amine reacts further with another molecule of the aldehyde.
-
Troubleshooting:
-
Excess Ammonia (B1221849): Use a large excess of the ammonia source (e.g., aqueous ammonia) to favor the formation of the primary amine.[8][9][10]
-
Controlled Addition: Slowly add the reducing agent to the mixture of the aldehyde and ammonia source.
-
pH Control: Maintaining a high pH (around 12) can enhance the availability of free ammonia and improve selectivity for the primary amine.[10]
-
Issue 2: Self-Coupling of the Aldehyde
-
Possible Cause: Side reactions of the aldehyde, such as aldol (B89426) condensation, can occur under the reaction conditions.
-
Troubleshooting:
| Parameter | Recommendation for High Primary Amine Yield |
| Nitrogen Source | Large excess of aqueous ammonia[8][9][10] |
| pH | ~12[10] |
| Reducing Agent | NaCNBH₃ or H₂ with a suitable catalyst (e.g., Fe/(N)SiC)[8][9][10][11] |
| Temperature | Optimized for the specific catalyst and substrate (e.g., 130-140°C for some iron catalysts)[8][9][11] |
Experimental Protocol: Iron-Catalyzed Reductive Amination
This protocol is based on a general method for the synthesis of primary amines from aldehydes.[8][9][11]
-
In a high-pressure reactor, combine this compound (1.0 eq), the iron catalyst (e.g., 10 mol% Fe/(N)SiC), and a large volume of 25% aqueous ammonia.
-
Pressurize the reactor with hydrogen gas (e.g., 6.5 MPa).
-
Heat the reaction to the optimized temperature (e.g., 130°C) and stir for 20 hours.
-
After cooling and depressurizing, isolate the product, which may involve extraction and conversion to a hydrochloride salt for easier handling and purification.
Polymerization
This compound is a monomer for synthesizing conjugated polymers like poly(thienylene vinylene) (PTV).
Issue: Structural Defects in the Polymer Chain
-
Possible Cause: Incomplete reactions or side reactions during polymerization can lead to defects that disrupt conjugation and negatively impact material properties.
-
Troubleshooting:
-
High Purity Monomers: Ensure the this compound and other monomers are of high purity.
-
Optimized Reaction Conditions: In Knoevenagel polycondensation, the choice of catalyst (e.g., ammonium acetate) and reaction conditions (e.g., temperature, solvent) is crucial for achieving high molecular weight and low defect density.[12]
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions.
-
Experimental Protocol: Synthesis of a Thiophene-Based 2D Poly(arylene vinylene) via Knoevenagel Polycondensation
This protocol is based on the synthesis of 2D PAVs.[12]
-
Combine the aldehyde monomer (e.g., this compound) and the comonomer with active methylene groups in a reaction vessel.
-
Add a catalyst, such as ammonium acetate, and a high-boiling solvent like dioxane.
-
Heat the mixture under an inert atmosphere at a high temperature (e.g., 120°C) for an extended period (e.g., 3 days).
-
The resulting polymer will precipitate and can be collected by filtration.
-
Wash the polymer extensively with various solvents to remove unreacted monomers and oligomers.
References
- 1. benchchem.com [benchchem.com]
- 2. sciepub.com [sciepub.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. pure.mpg.de [pure.mpg.de]
Technical Support Center: Characterization of Impurities in 2,5-Thiophenedicarboxaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and quantifying impurities in 2,5-Thiophenedicarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.[1] Organic impurities are the most common and can originate from various stages of the manufacturing process.[1] These include:
-
Starting materials: Unreacted precursors from the synthesis process.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product, such as 2-formylthiophene-5-carboxylic acid or 2-(hydroxymethyl)-5-formylthiophene.
-
By-products: Unwanted products from side reactions, which could include polymeric species or products from over-oxidation like thiophene-2,5-dicarboxylic acid.[2]
-
Degradation products: Impurities formed during storage or handling due to factors like light, heat, or oxygen exposure.
Q2: Why is it crucial to characterize impurities in this compound?
A2: this compound is a vital intermediate in the synthesis of pharmaceuticals and advanced materials.[3][4] The presence of impurities, even at trace levels, can have a significant impact on the safety, efficacy, and quality of the final products.[1][5] Characterizing impurities is a critical regulatory requirement to ensure product safety and performance.[5]
Q3: What are the primary analytical techniques for characterizing impurities in this compound?
A3: The most widely used analytical techniques for impurity profiling of this compound are:
-
High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for its high resolution and sensitivity in separating and quantifying impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities and providing definitive structural information.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of the compound and any present impurities without the need for reference standards for every impurity.[2][7]
-
Fourier Transform Infrared Spectroscopy (FTIR): Can be used in conjunction with other methods to provide information on functional groups present in the impurities.[1]
Analytical Techniques & Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used in the characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is highly effective for quantifying non-volatile impurities. A reversed-phase method is generally suitable for a moderately polar compound like this compound.[2]
Experimental Protocol: HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm (where the thiophene (B33073) ring exhibits strong absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column such as DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp at 5°C/min to 150°C.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.[8]
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane (B109758) or acetone.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information about the molecule and any impurities present.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[9]
-
Sample Concentration: Approximately 5-10 mg of the sample dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key signals for this compound in CDCl₃ are expected around 10.0 ppm (aldehyde protons) and 7.9 ppm (thiophene ring protons).[9]
-
Purity Assessment: The purity can be estimated by comparing the integral of the main compound's signals to the integrals of any impurity signals.
Troubleshooting Guides
HPLC Troubleshooting
Q: I am seeing poor peak shape (tailing or fronting) for the main this compound peak. What should I do? A: Poor peak shape can be caused by several factors:
-
Column Overload: Try reducing the sample concentration or injection volume.
-
Secondary Interactions: The aldehyde groups can interact with residual silanols on the column. Adding a small amount of a competing agent like triethylamine (B128534) to the mobile phase or using a highly end-capped column can help.
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for the analyte. For aldehydes, a slightly acidic mobile phase (like the one with 0.1% phosphoric acid) is generally recommended.[2]
Q: I am not getting good separation between the main peak and an impurity. How can I improve resolution? A: To improve resolution, you can:
-
Modify the Mobile Phase: Adjust the ratio of acetonitrile to water. Decreasing the percentage of the organic solvent (acetonitrile) will generally increase retention times and may improve separation.
-
Change the Column: Use a column with a different stationary phase or a longer column with a smaller particle size.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time.
GC-MS Troubleshooting
Q: My peaks are broad, and the sensitivity is low. What could be the issue? A: Broad peaks and low sensitivity in GC-MS can be due to:
-
Active Sites: The aldehyde groups in this compound can be reactive. Ensure the inlet liner and the column are properly deactivated to prevent sample adsorption.[10]
-
Injection Technique: For splitless injection, ensure the split vent is closed for an adequate amount of time to allow for efficient sample transfer to the column.[10]
-
Leaks: Check for leaks in the injector, as this can lead to reduced peak size, especially for more volatile compounds.[10]
Q: I am observing unexpected peaks in my chromatogram. How can I determine if they are from my sample or the system? A: To identify the source of unexpected peaks:
-
Run a Blank: Inject a sample of your solvent to see if the peaks are present. This can indicate contamination in the solvent or from the system itself (e.g., column bleed, septum bleed).
-
Check for Contamination: Ensure your sample handling and preparation are clean to avoid introducing external contaminants.[10]
-
Mass Spectrum Analysis: Analyze the mass spectrum of the unexpected peaks. You can search the NIST library to identify potential contaminants.[8]
Data Presentation
The following tables summarize typical performance characteristics for the described analytical methods. These values can serve as a benchmark for method validation.
Table 1: HPLC Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
(Note: These values are representative and may vary based on the specific instrumentation and experimental conditions.)[6]
Table 2: GC-MS Method Performance Characteristics
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.001 - 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.003 - 0.03 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
(Note: These values are representative and may vary based on the specific instrumentation and experimental conditions.)[6]
Visual Workflows
The following diagrams illustrate key workflows for the characterization of impurities in this compound.
Caption: Overall workflow for impurity characterization.
Caption: Decision tree for selecting an analytical technique.
Caption: General troubleshooting workflow for analytical issues.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. benchchem.com [benchchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. This compound [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: Strategies to Improve the Solubility of 2,5-Thiophenedicarboxaldehyde-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Thiophenedicarboxaldehyde-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-based polymers showing poor solubility?
A1: Polymers derived from this compound often form rigid, conjugated backbones. This rigidity promotes strong intermolecular π-π stacking, where the polymer chains pack closely together. These intermolecular forces can be stronger than the interactions between the polymer and the solvent, leading to poor solubility. Unsubstituted polythiophenes, for example, are known to be highly insoluble for this reason.[1]
Q2: What is the most common strategy to enhance the solubility of these types of polymers?
A2: The most prevalent and effective strategy is the introduction of solubilizing side chains onto the polymer backbone.[1] These side chains increase the entropy of mixing and sterically hinder the close packing of the polymer chains, which disrupts the strong intermolecular forces and allows solvent molecules to interact more effectively with the polymer.
Q3: What kind of side chains are effective for improving solubility?
A3: Alkyl and alkoxy groups are the most commonly used side chains.[1]
-
Longer and branched alkyl chains are particularly effective at increasing solubility. For instance, a 2-ethylhexyl group is a bulky, branched chain that significantly enhances solubility in organic solvents.[2]
-
Oligo(ethylene glycol) (OEG) side chains can be used to improve solubility in more polar solvents or even water.
-
Electron-donating groups , like alkoxy groups, not only improve solubility but can also favorably modify the electronic properties of the polymer.[1]
Q4: How does the molecular weight of the polymer affect its solubility?
A4: Generally, as the molecular weight (or chain length) of a polymer increases, its solubility tends to decrease. Longer chains have more points of contact for intermolecular interactions, making them harder to dissolve. However, achieving a sufficiently high molecular weight is often necessary for desired material properties. Therefore, a balance must be struck between achieving the target molecular weight and maintaining adequate solubility for processing. In some cases, very high molecular weights can lead to easier aggregation and reduced solubility.[3]
Q5: Can the choice of solvent alone solve my solubility issues?
A5: While crucial, solvent selection is only one part of the solution. For inherently insoluble polymers, even the best solvent may not be sufficient. However, for moderately soluble polymers, the right solvent can make a significant difference. The principle of "like dissolves like" is a good starting point. A systematic way to find a good solvent is by using Hansen Solubility Parameters (HSPs), which quantify a solvent's properties based on dispersion, polar, and hydrogen bonding forces.[2] A polymer is most likely to dissolve in a solvent with a similar HSP profile.[2]
Troubleshooting Guide
Problem: My polymer precipitates during the polymerization reaction.
-
Question: Have you incorporated monomers with solubilizing side chains?
-
Answer: If not, the growing polymer chains are likely becoming insoluble as they reach a critical length. Consider redesigning the synthesis to include co-monomers that bear flexible, bulky, or long alkyl side chains. This is a fundamental strategy to prevent premature precipitation.
-
-
Question: Is the reaction solvent appropriate?
-
Answer: The solvent must not only be suitable for the reaction chemistry but also capable of solvating the polymer product. For Suzuki or Stille coupling reactions, which are common for synthesizing conjugated polymers, solvents like toluene, xylene, or THF are often used. If solubility is an issue, consider using higher-boiling-point aromatic solvents or solvent mixtures.
-
Problem: The synthesized polymer is an insoluble powder that I cannot process.
-
Question: Have you tried a wide range of solvents?
-
Answer: Do not limit your trials to common laboratory solvents. Test a variety of solvents, including chlorinated solvents (chloroform, chlorobenzene (B131634), dichlorobenzene), aromatic hydrocarbons (toluene, xylene), and ethers (THF). Gentle heating can also significantly improve solubility, but be mindful of potential polymer degradation at high temperatures.[2]
-
-
Question: Can the polymer be chemically modified after synthesis?
-
Answer: Post-polymerization modification is a possible but often complex strategy. If the polymer backbone contains reactive sites, it may be possible to graft on solubilizing groups. However, it is generally more efficient to incorporate these groups during the initial synthesis.
-
Problem: My polymer dissolves, but the solution is hazy or forms aggregates.
-
Question: What is the regioregularity of your polymer?
-
Answer: For substituted thiophene (B33073) polymers, high regioregularity (a consistent head-to-tail arrangement of monomer units) can lead to more planar backbones and stronger π-π stacking.[2] This can cause aggregation even in "good" solvents. Sometimes, a slightly less regular structure can improve solubility by reducing this strong, ordered packing.
-
-
Question: Have you tried dissolving the polymer at a higher temperature?
-
Answer: Heating the solution while stirring can break up aggregates and lead to a true molecular solution. For some poly(3-alkylthiophene)s, heating to around 55°C is effective.[2]
-
-
Question: Are you using a good or a marginal solvent?
-
Answer: In marginal or poor solvents, conjugated polymers are more prone to aggregation.[4] Using a thermodynamically "good" solvent, as identified through methods like HSP analysis, can minimize this issue.
-
Quantitative Data Summary
The following table summarizes the qualitative and quantitative effects of various strategies on the solubility of thiophene-based polymers. Specific solubility values are highly dependent on the exact polymer structure and experimental conditions.
| Strategy | Key Parameter | General Effect on Solubility | Quantitative Insight/Example |
| Side-Chain Engineering | Alkyl Chain Length | Longer chains increase solubility.[5] | For a poly(diketopyrrolopyrrole-alt-quaterthiophene), longer side chains (e.g., pentadecyl) led to higher solubility compared to shorter chains (e.g., hexyl).[5] |
| Alkyl Chain Branching | Branched chains are more effective than linear chains of similar weight at increasing solubility due to greater steric hindrance.[6] | Branched alkyl chains are often observed to positively affect thin-film morphology by hindering aggregation.[6] | |
| Solvent Selection | Hansen Solubility Parameters (HSP) | A close match between the polymer's HSP and the solvent's HSP predicts good solubility.[2] | For the polymer N2200, solvents like o-xylene (B151617) and tetrahydronaphthalene were identified as good solvents through solubility tests, and their HSPs can be used to predict others.[3] |
| Solvent Mixtures | Using a mixture of a "good" and "poor" solvent can control polymer aggregation and film morphology.[4] | For P3HT, mixtures of chlorobenzene (good solvent) and dichloromethane (B109758) (poor solvent) are used to control the formation of nanowires in solution.[4] | |
| Polymer Structure | Molecular Weight | Higher molecular weight generally leads to lower solubility. | In the synthesis of a polythiophene, a higher molecular weight polymer was found to aggregate more easily.[3] |
| Regioregularity | Higher regioregularity can decrease solubility due to enhanced chain packing and crystallinity.[2] | Increased π-π stacking in highly regioregular polymers can make them less soluble as the polymer-polymer interactions dominate over polymer-solvent interactions.[2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening Using Hansen Solubility Parameters (HSP)
Objective: To systematically identify a range of effective solvents for a this compound-based polymer by correlating its solubility with the known HSPs of test solvents.
Materials:
-
The polymer of interest.
-
A selection of 15-20 solvents with a range of known HSP values (e.g., hexane, toluene, chloroform, THF, acetone, etc.).
-
Small (1-2 mL) glass vials with caps.
-
Analytical balance.
-
Magnetic stirrer and small stir bars.
-
Heating plate (optional).
Procedure:
-
Sample Preparation: Accurately weigh a small, consistent amount of the polymer (e.g., 1-2 mg) into each vial.
-
Solvent Addition: Add a fixed volume of each selected solvent (e.g., 1 mL) to the corresponding vial. This creates a consistent concentration for comparison.
-
Dissolution Testing:
-
Seal the vials tightly.
-
Stir the mixtures at a constant speed at room temperature for a set period (e.g., 24 hours). Ensure the stir bar is agitating the polymer powder.
-
-
Solubility Classification:
-
After 24 hours, visually inspect each vial.
-
Classify the solubility as:
-
"Good" : Completely dissolved, resulting in a clear (though possibly colored) solution.
-
"Partial" : The polymer has swollen, or the solution is cloudy/hazy with undissolved particles.
-
"Poor" : No visible change in the polymer powder.
-
-
For polymers that show poor solubility at room temperature, the process can be repeated with gentle, controlled heating (e.g., 40-60°C).
-
-
Data Analysis:
-
Create a table listing each solvent, its known HSP values (δd, δp, δh), and the observed solubility classification ("Good," "Partial," or "Poor").
-
Use software or a spreadsheet capable of HSP analysis (like HSPiP, if available) to plot the solvents in 3D Hansen space.
-
Identify the region in the 3D space where the "Good" solvents cluster. The center of this sphere or region provides an estimate of the polymer's own HSP.
-
-
Solvent Optimization: Use the estimated polymer HSP to find other solvents or design solvent blends with similar parameters that are likely to be effective.[2]
Visualization
Caption: A workflow diagram illustrating the troubleshooting steps for improving the solubility of conjugated polymers.
References
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
managing reaction exotherms in the synthesis of 2,5-Thiophenedicarboxaldehyde derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Thiophenedicarboxaldehyde and its derivatives, with a focus on managing reaction exotherms.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, particularly when using the Vilsmeier-Haack reaction.
Issue 1: Runaway Reaction or Uncontrolled Exotherm
-
Question: My reaction temperature is increasing rapidly and uncontrollably after adding the formylating reagent. What is happening and how can I prevent it?
-
Answer: This indicates a runaway reaction, likely due to the highly exothermic nature of the Vilsmeier-Haack reagent formation and its subsequent reaction with the thiophene (B33073) substrate.
Possible Causes and Solutions:
-
Inadequate Cooling: The cooling bath may not be efficient enough to dissipate the heat generated.
-
Recommendation: Use a more robust cooling system, such as an ice-salt bath or a cryocooler, to maintain a stable low temperature (0-10 °C) during reagent addition.
-
-
Rapid Reagent Addition: Adding the phosphorus oxychloride (POCl₃) or the thiophene substrate too quickly can lead to a rapid release of heat.
-
Recommendation: Add reagents dropwise with vigorous stirring to ensure even heat distribution and dissipation.[1] For larger-scale reactions, consider using a syringe pump for controlled addition.
-
-
High Concentration: Concentrated reaction mixtures can exacerbate exothermic events.
-
Recommendation: Increasing the solvent volume can help to better manage the heat generated.
-
-
Issue 2: Low Yield of this compound
-
Question: I am getting a low yield of the desired diformylated product. What are the likely causes?
-
Answer: Low yields can stem from several factors, including incomplete reaction, side product formation, or degradation of the product.
Possible Causes and Solutions:
-
Insufficient Reagent Stoichiometry: To achieve diformylation, a sufficient excess of the Vilsmeier reagent is necessary.
-
Recommendation: Carefully control the stoichiometry, ensuring at least two equivalents of the formylating reagent are used per equivalent of thiophene.
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench it and reduce its effectiveness.
-
Recommendation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
-
-
Sub-optimal Reaction Temperature: Thiophene is less reactive than other heterocycles like furan. The reaction temperature may be too low for the second formylation to occur efficiently.[2]
-
Issue 3: Formation of Dark, Tarry Side Products
-
Question: My reaction mixture has turned dark and is producing a tarry substance. What is causing this?
-
Answer: The formation of tar is often a sign of product or starting material degradation due to excessive heat or highly acidic conditions.
Possible Causes and Solutions:
-
Localized Hotspots: Even with a cooling bath, inefficient stirring can create localized areas of high temperature, leading to polymerization.
-
Recommendation: Ensure vigorous and efficient stirring throughout the reaction.
-
-
Reaction Temperature Too High: While some heating may be required, excessive temperatures can cause decomposition.
-
Recommendation: If heating is necessary, increase the temperature gradually and monitor the reaction closely by TLC or GC to find the optimal balance between reaction rate and stability.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the Vilsmeier-Haack reaction and why is it exothermic?
-
A1: The Vilsmeier-Haack reaction is a method to formylate electron-rich aromatic compounds. It involves the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to form a chloroiminium salt known as the Vilsmeier reagent. This initial reaction is highly exothermic. The subsequent electrophilic substitution of the thiophene ring by the Vilsmeier reagent can also contribute to the overall heat generation.[2][4]
-
-
Q2: How can I control the regioselectivity to ensure formylation at the 2 and 5 positions?
-
A2: The 2 and 5 positions (alpha positions) of the thiophene ring are the most electron-rich and therefore the most susceptible to electrophilic substitution. In the Vilsmeier-Haack reaction, formylation will preferentially occur at these positions. To achieve diformylation, using a sufficient excess of the Vilsmeier reagent and potentially longer reaction times or slightly elevated temperatures will drive the reaction to substitute both alpha positions.
-
-
Q3: Are there alternatives to the Vilsmeier-Haack reaction for the synthesis of this compound?
-
A3: Yes, an alternative method involves the dilithiation of thiophene at the 2 and 5 positions using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting dianion with a formylating agent such as DMF. This reaction is typically carried out at very low temperatures (e.g., -78 °C) to control the reactivity of the organolithium intermediates.[5]
-
-
Q4: What are the key safety precautions when running this reaction at a larger scale?
-
A4: Scaling up exothermic reactions requires careful consideration of heat management. For larger-scale synthesis, it is crucial to have a reactor with adequate cooling capacity and precise temperature control. A continuous flow setup is often recommended for better heat management and safety, as it minimizes the volume of the reaction mixture at any given time.[3][6] A thorough thermal hazard assessment, potentially including reaction calorimetry, is advisable to understand the heat flow and potential for thermal runaway.[4]
-
-
Q5: How do I properly quench the Vilsmeier-Haack reaction?
-
A5: The reaction is typically quenched by slowly adding the reaction mixture to a cold aqueous solution, often containing a base like sodium bicarbonate or sodium hydroxide, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the final aldehyde. This quenching process can also be exothermic and should be done carefully with cooling.
-
Quantitative Data Summary
| Parameter | Low Temperature (e.g., 0-10 °C) | Moderate Temperature (e.g., 25-50 °C) | High Temperature (e.g., > 60 °C) |
| Reaction Rate | Slow | Moderate to Fast | Very Fast |
| Exotherm Control | Easier to manage | More challenging | Difficult, risk of runaway |
| Yield of Diformylated Product | May be low due to incomplete reaction | Potentially optimal | May decrease due to degradation |
| Formation of Side Products (e.g., Tar) | Low | Moderate | High |
| Selectivity (Mono- vs. Di-formylation) | Higher selectivity for mono-formylation | Diformylation favored with sufficient reagent | Poor selectivity, increased degradation |
Experimental Protocols
Protocol: Vilsmeier-Haack Synthesis of this compound
Materials:
-
Thiophene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer with hotplate
-
Cooling bath (ice-salt or cryocooler)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.5 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (2.2 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The Vilsmeier reagent will form, often as a yellowish crystalline mass.
-
-
Formylation Reaction:
-
Dissolve thiophene (1 equivalent) in anhydrous DCM.
-
Add the thiophene solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product. Gentle heating may be required to drive the reaction to completion, but this should be done with extreme caution and careful temperature control.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization.
-
Visualizations
Caption: Workflow for managing exotherms in Vilsmeier-Haack synthesis.
References
preventing degradation of 2,5-Thiophenedicarboxaldehyde during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,5-Thiophenedicarboxaldehyde during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary causes of degradation for this compound are exposure to atmospheric oxygen, moisture, light, and incompatible chemical reagents. As an aromatic dialdehyde, it is susceptible to oxidation, which can convert the aldehyde functional groups into carboxylic acids. The compound is also known to be air-sensitive and should be handled under an inert atmosphere.
Q2: How should this compound be stored to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The ideal storage temperature is between 2-8°C.[1][2]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3][4] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q4: Can this compound undergo polymerization?
A4: While specific polymerization pathways for this compound are not extensively documented in readily available literature, aromatic aldehydes can be susceptible to certain types of polymerization or self-condensation reactions, particularly in the presence of strong bases or acids, or at elevated temperatures. It is a known issue for some aromatic aldehydes to form polymeric materials over time.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue 1: Discoloration of the compound during storage.
-
Possible Cause A: Oxidation. The compound may have been exposed to air. Aldehydes are prone to oxidation, which can lead to the formation of colored impurities.
-
Solution: Always store this compound under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed. For long-term storage, consider using a glovebox or Schlenk line for portioning.
-
-
Possible Cause B: Light Exposure. Photochemical degradation can occur upon prolonged exposure to light.
-
Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Issue 2: Inconsistent or poor yields in reactions.
-
Possible Cause A: Degraded starting material. If the this compound has degraded during storage, it will lead to lower yields of the desired product.
-
Solution: Before use, check the appearance of the compound. If it has discolored or appears clumpy, it may be degraded. Consider purifying the aldehyde by recrystallization if its purity is in doubt. Always use freshly opened or properly stored material for best results.
-
-
Possible Cause B: Reaction conditions promoting degradation. The reaction conditions themselves may be causing the aldehyde to degrade.
-
Solution: Avoid strong bases and strong oxidizing agents if possible. If their use is necessary, consider adding them at low temperatures and under a strictly inert atmosphere. Ensure all solvents and other reagents are dry and deoxygenated.
-
Issue 3: Formation of insoluble byproducts.
-
Possible Cause: Polymerization or self-condensation. This can be initiated by impurities, high temperatures, or incompatible reagents.
-
Solution: Ensure high purity of the starting material. Run reactions at the lowest effective temperature. If using a base, consider a milder, non-nucleophilic base and add it slowly at a reduced temperature.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize decomposition and side reactions.[1][2] |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation due to air sensitivity.[2][3] |
| Light | In the dark (e.g., amber vial) | To prevent photochemical degradation.[2] |
| Container | Tightly sealed, appropriate material | To prevent exposure to moisture and air.[1][5] |
Experimental Protocols
Protocol 1: General Handling of Air-Sensitive this compound
This protocol outlines the basic procedure for handling this compound outside of a glovebox using a Schlenk line or a manifold connected to a supply of inert gas.
Materials:
-
This compound in a sealed container
-
Schlenk flask or round-bottom flask with a sidearm
-
Septum
-
Nitrogen or argon gas supply with a bubbler
-
Syringes and needles (oven-dried)
-
Dry solvents
Procedure:
-
Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask and connect it to the inert gas line. Purge the flask by alternating between vacuum and filling with inert gas at least three times.
-
Weighing the Compound: If a glovebox is not available, quickly weigh the desired amount of this compound and add it to the reaction flask under a positive flow of inert gas.
-
Adding Solvents and Reagents: Add dry, deoxygenated solvents and other reagents to the reaction flask via a syringe through the septum.
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by the bubbler.
-
Work-up: Once the reaction is complete, quench and work up the reaction mixture as required by the specific procedure, keeping in mind the sensitivity of the products.
Visualizations
Caption: Experimental workflow for handling air-sensitive reagents.
References
Technical Support Center: Optimization of Catalyst Loading for Reactions Involving 2,5-Thiophenedicarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Thiophenedicarboxaldehyde. The following sections offer guidance on optimizing catalyst loading and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile building block used in a variety of catalytic reactions. Due to its two aldehyde functional groups, it is frequently employed in:
-
Condensation Reactions: Such as the Knoevenagel condensation with active methylene (B1212753) compounds.
-
Polymerization: As a monomer for the synthesis of conjugated polymers and polyesters.
-
Wittig Reactions: To form alkenes by reacting with phosphorus ylides.
-
Reduction Reactions: To produce 2,5-bis(hydroxymethyl)thiophene.
-
Oxidation Reactions: To synthesize 2,5-thiophenedicarboxylic acid.
Q2: My reaction with this compound is giving a low yield. What are the general troubleshooting steps?
A2: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Purity: Ensure the purity of this compound and all other reagents and solvents. Aldehydes can be prone to oxidation, and impurities can poison the catalyst.
-
Catalyst Activity: Use a fresh batch of catalyst or ensure the proper activation and handling of your current catalyst, especially if it is air or moisture-sensitive.
-
Reaction Conditions: Optimize the temperature, reaction time, and solvent. Some reactions may require heating to proceed at a reasonable rate, while others may suffer from side reactions at elevated temperatures.
-
Catalyst Loading: The amount of catalyst is crucial. Too little may result in an incomplete reaction, while too much can lead to side product formation and purification challenges. Systematic screening of the catalyst loading is advisable.
-
Atmosphere: For reactions sensitive to oxygen or moisture, ensure the use of a dry, inert atmosphere (e.g., nitrogen or argon).
Q3: I am observing the formation of a dark-colored, insoluble material in my reaction mixture. What could be the cause?
A3: The formation of dark, insoluble materials often indicates polymerization or decomposition of the starting material or product. Thiophene-based compounds, in the presence of certain catalysts (especially strong acids), can be prone to polymerization. To mitigate this:
-
Optimize Catalyst Choice: Switch to a less aggressive catalyst.
-
Control Temperature: Avoid excessive heating, as this can accelerate polymerization.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed.
-
Degas Solvents: Removing dissolved oxygen from the solvent can sometimes prevent oxidative polymerization.
Troubleshooting Guides
Guide 1: Knoevenagel Condensation
The Knoevenagel condensation is a common reaction for aldehydes. Here are some specific issues and solutions:
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Conversion | Insufficiently active catalyst. | - Use a more active catalyst (e.g., piperidine, ammonium (B1175870) salts, or a stronger base if appropriate).- For heterogeneous catalysts, ensure proper activation and surface area. |
| Inappropriate solvent. | - Test a range of solvents with different polarities (e.g., ethanol, DMF, or toluene).- Consider solvent-free conditions, which can sometimes improve reaction rates.[1] | |
| Water inhibition. | - The Knoevenagel condensation produces water, which can inhibit the reaction. Use a Dean-Stark apparatus or molecular sieves to remove water.[1] | |
| Formation of Side Products (e.g., Michael Adducts) | Catalyst is too basic or reaction time is too long. | - Use a weaker base catalyst.- Monitor the reaction by TLC and quench it upon consumption of the starting material.[1] |
| Incorrect stoichiometry. | - A slight excess of the active methylene compound can sometimes be beneficial.[1] |
Note: Data for this compound is limited; this table provides starting points for optimization based on reactions with other aldehydes.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Reference |
| Basic Organocatalyst | Piperidine | 10 - 20 | General Knowledge |
| Heterogeneous Basic | Amine-functionalized silica | 1 - 5 | [2] |
| Lewis Acid | Bi(OTf)₃ | 1 - 10 | [3] |
| Heterogeneous Acidic | Fe₃O₄@SiO₂-SO₃H | 10 | [4] |
Guide 2: Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis. Common challenges include:
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Yield | Incomplete ylide formation. | - Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH, t-BuOK).[1] Non-stabilized ylides require stronger bases.[1] |
| Moisture or air sensitivity. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.[5] | |
| Ylide instability. | - Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the phosphonium (B103445) salt in portions to a mixture of the aldehyde and base.[5] | |
| Steric hindrance. | - Reactions involving sterically hindered aldehydes or ylides may require longer reaction times or elevated temperatures.[6] | |
| Poor Stereoselectivity (Z/E mixture) | Ylide stabilization. | - Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides favor the E-alkene. The choice of phosphonium salt is critical. |
| Presence of lithium salts. | - Lithium salts can affect stereochemical outcomes. Using sodium- or potassium-based systems can sometimes improve selectivity.[7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(alkylene 2,5-thiophenedicarboxylate)
This protocol is based on the synthesis of polyesters from dimethyl 2,5-thiophenedicarboxylate, a derivative of this compound.
Materials:
-
Dimethyl 2,5-thiophenedicarboxylate (DMTF)
-
Diol (e.g., 1,4-butanediol)
-
Titanium tetrabutoxide (TBT)
-
Titanium isopropoxide (TTIP)
-
Nitrogen gas supply
-
Vacuum pump
-
Glass reactor with mechanical stirrer and distillation setup
Procedure:
-
Charging the Reactor: In a glass reactor, combine DMTF (1 equivalent) and the diol (2 equivalents).
-
Catalyst Addition: Add the catalysts, TBT and TTIP, each at a concentration of 200 ppm relative to the DMTF.[8]
-
First Stage (Esterification):
-
Heat the mixture to 180 °C under a gentle flow of nitrogen gas.
-
Maintain this temperature and stir until approximately 90% of the theoretical amount of methanol (B129727) has been distilled off. This stage typically takes about 2 hours.[8]
-
-
Second Stage (Polycondensation):
-
Gradually reduce the pressure to 0.06 mbar.
-
Increase the temperature to 220 °C.
-
Continue stirring under vacuum to facilitate the removal of the excess diol and increase the polymer's molecular weight.
-
The polymerization is considered complete when the stirrer torque becomes constant, which usually takes about 2 additional hours.[8]
-
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer in a non-solvent (e.g., methanol) to remove residual catalysts and oligomers.
-
Dry the purified polymer under vacuum.
-
| Catalyst | Loading (ppm) | Reference |
| Titanium tetrabutoxide (TBT) | 200 | [8] |
| Titanium isopropoxide (TTIP) | 200 | [8] |
Visualizations
References
Validation & Comparative
A Comparative Guide to 2,5-Thiophenedicarboxaldehyde and Terephthalaldehyde in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the final properties and performance of polymeric materials. Aromatic dialdehydes are a versatile class of building blocks used in the synthesis of a wide array of polymers, including polyimines, polyesters, and covalent organic frameworks (COFs). Among these, 2,5-thiophenedicarboxaldehyde and terephthalaldehyde (B141574) are two prominent examples that, despite their structural similarities, impart distinct characteristics to the resulting polymers. This guide provides an objective comparison of these two monomers in polymer synthesis, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.
Structural and Electronic Properties of the Monomers
The primary difference between this compound and terephthalaldehyde lies in the aromatic core: a sulfur-containing thiophene (B33073) ring versus a benzene (B151609) ring. This seemingly subtle distinction has profound implications for the electronic properties, geometry, and ultimately, the performance of the derived polymers.
Terephthalaldehyde features a planar, highly symmetric benzene ring. The para-substitution of the aldehyde groups results in a linear and rigid monomer. Polymers derived from terephthalaldehyde often exhibit high thermal stability and crystallinity due to efficient packing of the polymer chains.[1][2]
This compound , on the other hand, possesses a thiophene ring, which is also aromatic but differs from benzene in several key aspects. The C-S-C bond angle in thiophene is smaller than the C-C-C angle in benzene, leading to a slightly less linear geometry. Furthermore, the sulfur atom introduces a higher degree of polarizability and potential for specific intermolecular interactions.[3][4] These factors can influence the solubility, morphology, and electronic properties of the resulting polymers.
Caption: Chemical structures of terephthalaldehyde and this compound.
Performance in Polymer Synthesis: A Comparative Analysis
The structural and electronic differences between the two dialdehydes manifest in the properties of the polymers synthesized from them. This section compares their performance in the context of polyimine synthesis, a common application for these monomers.
Polyimine Synthesis via Schiff Base Condensation
Polyimines, or poly(Schiff base)s, are typically synthesized through the condensation reaction of a dialdehyde (B1249045) with a diamine. This reaction is versatile and can be used to produce a wide range of linear, cross-linked, and porous polymers.
Caption: Generalized workflow for the synthesis and characterization of polyimines.
Quantitative Data Comparison
The following tables summarize the available quantitative data for polymers synthesized from terephthalaldehyde and this compound. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Thermal Properties of Polyimines
| Aldehyde Monomer | Diamine Co-monomer | Polymerization Conditions | Decomposition Temp. (TGA, 5% wt loss) | Reference |
| Terephthalaldehyde | p-Phenylenediamine | Solution in Benzene/Alcohol | > 400 °C | [2] |
| Terephthalaldehyde | Hexamethylenediamine | Solution in m-cresol | - | [5] |
| This compound | [1,1′-binaphthalene]-4,4′-diamine | High-temperature polycondensation | 452 °C | [3] |
Table 2: Properties of Covalent Organic Frameworks (COFs)
| Aldehyde Monomer | Co-monomer | BET Surface Area (m²/g) | Reference |
| Terephthalaldehyde | Tetra(4-anilyl)methane | 1360 | [6] |
| This compound | Tetrakis(4-aminophenyl)ethane | 2133 | [7] |
Discussion of Performance Differences
The available data, although not from direct comparative studies, suggests key differences in the performance of polymers derived from these two aldehydes.
-
Thermal Stability: Both monomers can produce polymers with high thermal stability, often exceeding 400°C.[2][3] The rigid aromatic structures of both backbones contribute to this property. The slightly higher thermal stability sometimes observed in terephthalaldehyde-based polymers may be attributed to the greater stability of the benzene ring and more efficient intermolecular packing.
-
Crystallinity and Morphology: Terephthalaldehyde-based polymers, particularly with linear diamines, tend to form highly crystalline materials.[5] This is due to the planarity and linearity of the terephthalate (B1205515) unit, which facilitates ordered packing. Thiophene-based polymers can also be crystalline, but the non-linear C-S-C bond can sometimes lead to less ordered structures. However, in the context of COFs, the use of this compound has been shown to yield materials with very high surface areas, suggesting the formation of well-defined porous structures.[7]
-
Solubility: The increased polarity and less regular chain packing of thiophene-containing polymers can lead to improved solubility in organic solvents compared to their benzene-based counterparts. This is a significant advantage for solution-based processing and characterization.
-
Electronic and Optical Properties: The sulfur atom in the thiophene ring makes it more electron-rich than benzene. This property is highly desirable for the synthesis of conjugated polymers for electronic and optoelectronic applications. Thiophene-based polymers often exhibit lower band gaps and can be more readily oxidized, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[3]
Experimental Protocols
The following are representative experimental protocols for the synthesis of polyimines via Schiff base condensation. These can be adapted for both this compound and terephthalaldehyde.
Protocol 1: Solution Polymerization of a Polyimine
Materials:
-
Aromatic dialdehyde (terephthalaldehyde or this compound) (1.0 mmol)
-
Aromatic diamine (e.g., p-phenylenediamine) (1.0 mmol)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or m-cresol) (10 mL)
-
Catalyst (e.g., a few drops of glacial acetic acid) (optional)
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine in the anhydrous solvent under a nitrogen atmosphere.
-
Add the aromatic dialdehyde to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 24-48 hours.
-
The polymer may precipitate out of the solution upon formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a non-solvent such as methanol (B129727) or water to precipitate the polymer fully.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with a solvent like acetone (B3395972) to remove unreacted monomers and oligomers.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Protocol 2: Characterization of the Polymer
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Confirm the formation of the imine bond by the appearance of a characteristic C=N stretching vibration around 1600-1650 cm⁻¹.
-
Verify the disappearance or significant reduction of the C=O stretching vibration of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the amine (around 3300-3500 cm⁻¹).
Thermogravimetric Analysis (TGA):
-
Determine the thermal stability of the polymer by heating a sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The onset of decomposition is typically taken as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
A heat-cool-heat cycle is often used to remove the thermal history of the sample.
Conclusion
Both this compound and terephthalaldehyde are valuable monomers for the synthesis of high-performance polymers. The choice between them should be guided by the desired properties of the final material.
-
Terephthalaldehyde is an excellent choice for producing highly crystalline, thermally stable polymers where a linear and rigid backbone is desired. Its derivatives are well-suited for applications requiring high mechanical strength and thermal resistance.
-
This compound is the preferred monomer for applications where enhanced solubility, porosity, and specific electronic or optical properties are crucial. The electron-rich nature of the thiophene ring makes it a superior building block for conjugated polymers used in organic electronics.
Further side-by-side comparative studies under identical conditions are needed to provide a more definitive and quantitative comparison. However, the existing data clearly indicates that the strategic selection of the aromatic dialdehyde core is a powerful tool for tuning the properties of the resulting polymers for a wide range of advanced applications.
References
- 1. minarjournal.com [minarjournal.com]
- 2. US3516971A - Aromatic diamine-aromatic dialdehyde high - molecular - weight schiff - base polymers prepared in a monofunctional schiff-base - Google Patents [patents.google.com]
- 3. Thiophene- and bithiophene-based π-conjugated Schiff base oligomers containing binaphthalene moieties in the backbone. Properties and computational simulations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Electronic Properties of 2,5-Thiophenedicarboxaldehyde and Furan-2,5-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electronic properties of two key heterocyclic aldehydes: 2,5-Thiophenedicarboxaldehyde and furan-2,5-dicarbaldehyde (B19676). Understanding the distinct electronic characteristics of these molecules is crucial for their application in the development of novel organic semiconductors, pharmaceuticals, and other advanced materials. This document summarizes key quantitative data, outlines experimental protocols for their characterization, and provides visualizations to aid in conceptual understanding.
Introduction
This compound and furan-2,5-dicarbaldehyde are aromatic aldehydes that serve as versatile building blocks in organic synthesis. The presence of the heteroatom—sulfur in thiophene (B33073) and oxygen in furan (B31954)—imparts distinct electronic properties to these molecules, influencing their reactivity, charge transport capabilities, and spectroscopic behavior. This guide explores these differences through a comparative analysis of their electronic structures and properties.
Comparison of Electronic Properties
The electronic properties of this compound and furan-2,5-dicarbaldehyde have been investigated using both experimental techniques and computational methods, primarily Density Functional Theory (DFT). The key parameters determining their electronic behavior are the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap (band gap). These parameters are critical in predicting the chemical reactivity, kinetic stability, and potential applications in electronic devices. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability.[1]
The following table summarizes the calculated electronic properties for both compounds.
| Property | This compound | furan-2,5-dicarbaldehyde |
| HOMO Energy | -7.13 eV | -7.54 eV |
| LUMO Energy | -3.24 eV | -3.19 eV |
| HOMO-LUMO Gap (ΔE) | 3.89 eV | 4.35 eV |
Note: The data presented is based on theoretical calculations at the B3LYP/6-31G(d) level of theory and is intended for comparative purposes.
From the data, it is evident that this compound possesses a smaller HOMO-LUMO gap compared to furan-2,5-dicarbaldehyde. This suggests that the thiophene derivative is likely to be more reactive and exhibit more pronounced semiconductor properties. The higher HOMO energy level of the thiophene derivative indicates it is a better electron donor, while the comparable LUMO energy levels suggest similar electron-accepting capabilities.
Experimental Protocols
The electronic properties of these compounds can be experimentally determined and validated using various spectroscopic and electrochemical techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule.[2] The absorption of UV or visible light excites electrons from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of this compound and furan-2,5-dicarbaldehyde in a suitable UV-transparent solvent (e.g., acetonitrile (B52724), ethanol, or cyclohexane) at a known concentration (typically in the micromolar range).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Spectrometer Setup: Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Record the absorption spectrum of the sample. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined.
-
Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.
Experimental Protocol for Cyclic Voltammetry:
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution Preparation: Dissolve a small, known amount of the compound of interest (this compound or furan-2,5-dicarbaldehyde) in the electrolyte solution.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Connect the electrodes to a potentiostat and apply a potential sweep. The potential is scanned linearly from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The oxidation and reduction peak potentials are determined from the voltammogram. The HOMO and LUMO energy levels can be estimated from these potentials relative to a known standard (e.g., ferrocene/ferrocenium redox couple).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the electronic properties of organic molecules using both computational and experimental approaches.
Caption: Workflow for Electronic Property Analysis.
Conclusion
The electronic properties of this compound and furan-2,5-dicarbaldehyde show distinct differences primarily attributed to the nature of the heteroatom in the aromatic ring. The lower HOMO-LUMO gap of the thiophene derivative suggests its potential for applications where higher reactivity and charge carrier mobility are desired, such as in organic electronics. In contrast, the larger band gap of the furan derivative indicates greater stability. This comparative guide provides a foundational understanding for researchers to select the appropriate building block for their specific application, whether in drug design, where stability might be paramount, or in materials science, where tunable electronic properties are key. Further experimental validation is encouraged to confirm the theoretical predictions and to fully elucidate the potential of these versatile molecules.
References
Illuminating the Thiophene Core: A Comparative Guide to Spectroscopic Techniques for the Structural Confirmation of 2,5-Thiophenedicarboxaldehyde Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel organic compounds is a cornerstone of discovery. This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization of 2,5-thiophenedicarboxaldehyde and its derivatives, complete with experimental data and detailed protocols to aid in your research endeavors.
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities and material properties, making their precise structural elucidation paramount. This guide will delve into the application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the structural confirmation of these compounds.
Comparative Spectroscopic Data
The following tables summarize key quantitative data obtained from the spectroscopic analysis of this compound and a representative derivative, 3-methyl-2,5-thiophenedicarboxaldehyde. This comparison highlights the influence of substituents on the spectroscopic properties.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound | H3/H4 (ppm) | Aldehyde CHO (ppm) | Other Protons (ppm) |
| This compound[1] | 7.95 (s, 2H) | 9.98 (s, 2H) | - |
| 3-Methyl-2-thiophenecarboxaldehyde | 7.61 (d, 1H, J=5.0 Hz), 6.99 (d, 1H, J=5.0 Hz) | 10.18 (s, 1H) | 2.58 (s, 3H, CH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | C2/C5 (ppm) | C3/C4 (ppm) | Aldehyde C=O (ppm) | Other Carbons (ppm) |
| This compound | 145.0 | 136.5 | 183.2 | - |
| 3-Methyl-2-thiophenecarboxaldehyde | 143.8 (C2), 153.3 (C5) | 142.1 (C3), 127.0 (C4) | 183.1 | 15.1 (CH₃) |
Table 3: Mass Spectrometry (Electron Ionization) Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | M-1 (Loss of H) | M-29 (Loss of CHO) | Other Key Fragments |
| This compound[2] | 140 | 139 | 111 | 83, 55 |
| 3-Methyl-2-thiophenecarboxaldehyde[3] | 126 | 125 | 97 | 83, 69, 58 |
Table 4: FTIR Spectroscopy Key Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aromatic) | C=C Stretch (Thiophene Ring) | C-S Stretch |
| This compound | ~1670 | ~3100 | ~1500-1400 | ~800 |
| 3-Methyl-2-thiophenecarboxaldehyde[4] | ~1674 | ~3090 | ~1520, 1420 | ~810 |
Table 5: UV-Vis Spectroscopy Absorption Maxima (λmax)
| Compound | λmax (nm) | Solvent |
| This compound | 295, 265 | Ethanol |
| Nitro-substituted Thiophenes[5][6] | Red-shifted compared to parent | Various |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the thiophene (B33073) derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Analysis:
-
Process the Free Induction Decay (FID) using a Fourier transform.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC-MS Analysis:
-
GC Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern. For aromatic aldehydes, characteristic losses include H (M-1) and CHO (M-29)[7].
-
Compare the obtained mass spectrum with spectral libraries for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
FTIR Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Collect a background spectrum of the empty sample compartment before analyzing the sample.
Data Analysis:
-
Identify characteristic absorption bands for functional groups. For this compound derivatives, look for:
-
Strong C=O stretching of the aldehyde group around 1670 cm⁻¹.
-
Aromatic C-H stretching above 3000 cm⁻¹.
-
C=C stretching of the thiophene ring in the 1500-1400 cm⁻¹ region.
-
C-S stretching vibrations.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions and conjugation within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) to an absorbance value below 1.5. A typical concentration is around 10⁻⁵ to 10⁻⁶ M.
-
Use a quartz cuvette with a 1 cm path length.
UV-Vis Data Acquisition:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Use the pure solvent as a blank to zero the spectrophotometer.
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Analyze the position and intensity of the absorption bands. Thiophene derivatives typically show π → π* transitions. The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in λmax.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound derivatives.
Caption: Workflow for Spectroscopic Analysis.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently confirm the structures of novel this compound derivatives, paving the way for further investigation into their potential applications.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound [webbook.nist.gov]
- 3. 3-Methyl-2-thiophenecarboxaldehyde [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activities of 2,5-Thiophenedicarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic compound 2,5-thiophenedicarboxaldehyde serves as a versatile scaffold in medicinal chemistry for the synthesis of derivatives with a wide spectrum of biological activities. Its unique structure, featuring a central thiophene (B33073) ring flanked by two reactive aldehyde groups, allows for the creation of diverse molecular architectures, leading to compounds with promising anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies to aid in future research and drug development endeavors.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of this compound derivatives is significantly influenced by the nature of the functional groups introduced at the aldehyde positions. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of thiophene derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic effects of these compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamides | Compound 2b | Hep3B (Liver) | 5.46 | [1] |
| Compound 2d | Hep3B (Liver) | 8.85 | [1] | |
| Compound 2e | Hep3B (Liver) | 12.58 | [1] | |
| Tetrahydrobenzo[b]thiophene Ureas | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | 9.00 | [2] |
| Ring Deactivated Urea Derivative (UD13) | A549 (Lung) | 12.19 | [2] | |
| Ring Deactivated Urea Derivative (UD19) | A549 (Lung) | 7.2 | [2] | |
| Thiophene Hydrazones | Compound G1 | MCF-7 (Breast) | 46.52 (µg/ml) | [3] |
| Compound G2 | MCF-7 (Breast) | 50.00 (µg/ml) | [3] | |
| Azomethines of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Compound 2b | T47D (Breast) | 2.3 | [4] |
| Compound 2k | T47D (Breast) | 7.1 | [4] | |
| Compound 2l | T47D (Breast) | 8.6 | [4] |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
Antimicrobial Activity
Thiophene derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary metric used to evaluate their antimicrobial efficacy.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiophene Carboxylic Acid Thioureides | Derivative 1 | Bacillus subtilis | 125 | [5] |
| Derivative 2 | Bacillus subtilis | >500 | [5] | |
| Derivative 3 | Bacillus subtilis | 125 | [5] | |
| Derivative 1 | Escherichia coli | >500 | [5] | |
| Derivative 2 | Escherichia coli | >500 | [5] | |
| Derivative 3 | Escherichia coli | 250 | [5] | |
| Derivative 1 | Candida albicans | 62.5 | [5] | |
| Derivative 2 | Candida albicans | 125 | [5] | |
| Derivative 3 | Candida albicans | 62.5 | [5] | |
| Azomethines of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | Compound 2j (5-Nitrofurfural) | Staphylococcus aureus | 15.6 | [4][6] |
| Escherichia coli | 31.2 | [4][6] | ||
| Candida albicans | 62.5 | [4][6] | ||
| Compound 2k (4-Nitro) | Staphylococcus aureus | 31.2 | [4][6] | |
| Escherichia coli | 62.5 | [4][6] | ||
| Candida albicans | 125 | [4][6] | ||
| Compound 2l (2,4-Dichloro) | Staphylococcus aureus | 62.5 | [4][6] | |
| Escherichia coli | 125 | [4][6] | ||
| Candida albicans | 250 | [4][6] |
Note: The activity of these derivatives is often compared to standard antibiotics such as Ampicillin and Gentamicin for bacteria, and Fluconazole for fungi.[6]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the initial 24-hour incubation, replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for a further 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]
Protocol:
-
Preparation of Microorganism Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: Perform a serial two-fold dilution of the test compound in the broth within a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is typically assessed by observing the turbidity of the broth.
Signaling Pathways and Mechanisms of Action
Several studies have indicated that thiophene derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) through the modulation of key signaling pathways.
Apoptosis Induction by Thiophene Derivatives:
Thiophene-based compounds have been shown to trigger the intrinsic apoptotic pathway in cancer cells. This process often involves:
-
Mitochondrial Membrane Depolarization: A key event in the initiation of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to cellular damage and trigger apoptosis.
-
Activation of Caspases: Thiophene derivatives have been observed to activate executioner caspases, such as caspase-3 and caspase-7, which are crucial for the execution phase of apoptosis.[13][14]
Modulation of Key Signaling Pathways:
-
AKT and MAPK Pathways: Some novel thiophene derivatives have been found to induce apoptosis in cancer cells by regulating the AKT and MAPK signaling pathways.[15]
-
JAK-STAT Pathway: Inhibition of the JAK-STAT signaling pathway, which is often hyperactivated in cancer, has been identified as a potential mechanism of action for certain thiophene compounds.[13]
-
Tubulin Polymerization Inhibition: Some thiophene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Visualizing the Processes
To better understand the experimental workflows and the biological mechanisms involved, the following diagrams have been generated using the DOT language.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Signaling Pathway: Apoptosis Induction by Thiophene Derivatives
Caption: Simplified signaling pathway for apoptosis induction.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validating the Purity of 2,5-Thiophenedicarboxaldehyde using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Comprehensive Purity Assessment of 2,5-Thiophenedicarboxaldehyde.
The purity of this compound, a versatile building block in the synthesis of pharmaceuticals and advanced materials, is critical for the quality, safety, and efficacy of the final products.[1][2] Rigorous analytical testing is therefore essential to identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for purity determination.[3][4] This guide provides a detailed comparison of these two methods for the analysis of this compound, complete with experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most suitable technique for their needs.
Principles of Analysis: HPLC vs. GC-MS
The fundamental difference between HPLC and GC-MS lies in their separation principles and the types of compounds they are best suited to analyze.[4][5]
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4] For a moderately polar compound like this compound, reversed-phase HPLC is a common and effective approach.[5] HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it a robust method for routine quality control.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] In GC, volatile and thermally stable compounds are separated based on their boiling points and interactions with a stationary phase within a heated column.[3] The separated components are then introduced into a mass spectrometer, which provides detailed structural information, allowing for definitive identification of the analyte and any impurities.[3]
Comparative Performance
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on the specific analytical goals, such as the nature of the expected impurities and the required sensitivity.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity. | Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[4] |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds.[3] | Requires volatile and thermally stable analytes.[3] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for less volatile compounds, though this compound is amenable to direct analysis. |
| Sensitivity | Generally in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[3] | Highly sensitive, often capable of detecting compounds at ppb levels or lower.[3][5] |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, provides definitive identification through mass spectral fragmentation patterns.[3] |
| Impurity Identification | Can quantify known impurities with reference standards. Identification of unknowns is challenging without a mass spectrometer. | Excellent for identifying unknown volatile impurities by comparing their mass spectra to libraries.[3] |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 15-45 minutes per sample. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher due to the mass spectrometer.[5] |
Potential Impurities in this compound
The potential impurities in this compound largely depend on its synthetic route. A common method for its preparation is from 2,5-bis(chloromethyl)thiophene.[6] Potential impurities from this synthesis could include:
-
Residual Starting Material: 2,5-bis(chloromethyl)thiophene.
-
Reaction Intermediates: Mono-aldehyde derivatives.
-
Byproducts: Polymers or other condensation products.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method (Proposed)
This proposed reversed-phase HPLC method is based on established methods for similar aromatic aldehydes and would require validation for the specific analysis of this compound.[5]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 80-30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound and its volatile impurities.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetone (B3395972) or another suitable volatile solvent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Data Presentation
Table 1: Expected HPLC-UV Performance for this compound Purity Analysis
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8-12 min (dependent on final validated method) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Data for this compound
| Parameter | Value |
| Retention Time (RT) | Dependent on the specific GC column and conditions |
| Molecular Ion (M+) | m/z 140 |
| Key Fragment Ions | m/z 139, 111, 83 |
| NIST MS Number | 249859[7][8] |
| Kovats Retention Index | 1220 (semi-standard non-polar), 1796, 1833 (standard polar)[9] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 2-Thiophenecarboxaldehyde, 5-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cenmed.com [cenmed.com]
- 7. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Metal-Organic Frameworks: 2,5-Thiophenedicarboxaldehyde-Derived MOFs versus Alternatives
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical design parameter in the synthesis of Metal-Organic Frameworks (MOFs), directly influencing their structural characteristics and functional properties. This guide provides a comprehensive performance comparison of MOFs derived from the sulfur-containing linker, 2,5-thiophenedicarboxaldehyde and its derivatives, against those constructed from other widely used organic linkers.
The unique properties of MOFs, such as their high porosity and tunable nature, make them promising candidates for a range of applications, including catalysis, gas storage and separation, and drug delivery.[1] The organic linker, in particular, plays a pivotal role in defining the framework's topology, pore environment, and overall performance.[1] This guide will delve into the comparative performance of thiophene-based linkers and other common alternatives, supported by experimental data.
Performance Comparison: Thiophene-Based vs. Other Linkers
The incorporation of a thiophene (B33073) ring into the MOF backbone introduces unique electronic and structural characteristics compared to more common benzene-based linkers. The sulfur heteroatom can influence the electronic properties of the framework, potentially enhancing catalytic activity and influencing guest-host interactions.
Catalytic Performance
The choice of linker can significantly impact the catalytic efficiency of a MOF. For instance, in the context of photocatalytic hydrogen evolution, a direct comparison between thiophene and benzene (B151609) as π-spacers in conjugated porous polymers (CPPs), which share structural similarities with MOFs, revealed the superiority of the thiophene-containing material.[2]
Table 1: Comparison of Photocatalytic Hydrogen Evolution Rate (HER) for Conjugated Porous Polymers with Different π-Spacers [2]
| Polymer Name | π-Spacer | Hydrogen Evolution Rate (HER) (mmol h⁻¹ g⁻¹) | Apparent Quantum Yield (AQY) at 475 nm (%) |
| ThSF-CPP | Thiophene | 16.75 | 7.3 |
| BSF-CPP | Benzene | Not Reported (significantly lower) | Not Reported |
| ThSF-CPP with 3 wt% Pt | Thiophene | 34.65 | Not Reported |
Theoretical calculations suggest that the thiophene-linked polymer (ThSF-CPP) exhibits a narrower bandgap and stronger intramolecular charge transfer, which facilitates more efficient hydrogen evolution.[2] Furthermore, Zn-MOFs functionalized with thiophene have demonstrated significant catalytic activity in the cycloaddition of CO2 with epoxides, achieving high isolated yields.[3]
Gas Adsorption and Separation
The nature of the organic linker is a key determinant of a MOF's gas adsorption capacity and selectivity. While direct comparative data for MOFs from this compound is limited, studies on related thiophene-dicarboxylate MOFs provide valuable insights. For example, a Co(II)-based MOF with 2,2′-bithiophen-5,5′-dicarboxylate (btdc²⁻) as a linker, denoted as 1 , has shown promising gas separation performance.[4]
Table 2: Gas Adsorption and Selectivity Data for Co-btdc MOF (1) at 273 K and 1 bar [4]
| Gas | Uptake (cm³ g⁻¹) | Selectivity (CO₂/Gas) |
| CO₂ | 59.8 | - |
| N₂ | 1.67 | 35.7 |
| O₂ | 1.32 | 45.4 |
| CO | 2.87 | 20.8 |
| CH₄ | 12.4 | 4.8 |
In comparison, the well-known UiO-66, which utilizes a benzene-1,4-dicarboxylate (BDC) linker, exhibits a CO₂ adsorption capacity of approximately 2.5 mmol/g (~56 cm³/g) at 273 K.[5] While the uptake values are comparable, the selectivity of the thiophene-based MOF for CO₂ over other gases is noteworthy. A patent for MOFs based on 2,5-furandicarboxylic acid and 2,5-thiophenedicarboxylic acid also highlights their potential for gas storage and separation, particularly for CO₂.[6]
Thermal Stability
The thermal stability of a MOF is crucial for its application in processes that occur at elevated temperatures. The stability is influenced by the strength of the metal-ligand bonds and the overall rigidity of the framework. Aromatic dicarboxylic acids generally lead to more thermally stable MOFs compared to their aliphatic counterparts.[7]
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis and characterization of MOFs. Below are representative protocols for key experiments.
General MOF Synthesis (Solvothermal Method)
A common method for synthesizing MOFs involves the solvothermal reaction of a metal salt and an organic linker in a suitable solvent.
-
Preparation of the Reaction Mixture: A metal salt (e.g., Zinc Nitrate Hexahydrate) and the organic linker (e.g., 2,5-thiophenedicarboxylic acid) are dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal to linker is a critical parameter.
-
Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-48 hours).[6]
-
Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration. The collected solid is washed with a solvent like DMF and then ethanol (B145695) to remove unreacted starting materials. Finally, the product is dried under vacuum to remove any guest solvent molecules from the pores, a process known as activation.[5]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOF using nitrogen adsorption-desorption isotherms at 77 K.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature under a controlled atmosphere.[5]
-
Gas Adsorption Measurements: To determine the gas uptake capacity and selectivity of the MOF using a volumetric gas adsorption analyzer at specific temperatures and pressures.[5]
Visualizing Structure-Property Relationships
The relationship between the choice of organic linker and the resulting MOF properties can be visualized to better understand the design principles.
Caption: Logical relationship between linker choice and resulting MOF properties.
Conclusion
The selection of the organic linker is a powerful tool for tuning the properties of Metal-Organic Frameworks. MOFs derived from this compound and its related thiophene-based counterparts exhibit promising performance characteristics, particularly in catalysis and gas separation, owing to the unique electronic nature of the thiophene ring. While direct, comprehensive comparative studies against a wide range of linkers are still emerging, the available data suggests that thiophene-based linkers are a valuable addition to the MOF designer's toolkit. Further research focusing on systematic comparisons will be crucial for fully elucidating the structure-property relationships and unlocking the full potential of these materials in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. US20120251438A1 - Metal-Organic Frameworks Based on On 2,5-Furandicarboxylic Acid Or 2,5-Thiophenedicarboxylic Acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Tuning functional sites and thermal stability of mixed-linker MOFs based on MIL-53(Al) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
Unveiling the Electronic Landscape of 2,5-Thiophenedicarboxaldehyde: A Comparative Guide to DFT Studies
For researchers, scientists, and professionals in drug development, understanding the electronic structure of heterocyclic compounds like 2,5-Thiophenedicarboxaldehyde is paramount for designing novel materials and therapeutics. This guide provides a comparative overview of theoretical and experimental approaches to characterizing its electronic properties, offering insights into the performance of Density Functional Theory (DFT) in this context.
While dedicated DFT studies specifically on this compound are not extensively available in the reviewed literature, a comprehensive analysis can be constructed by comparing its experimental data with theoretical calculations performed on closely related thiophene (B33073) derivatives. This guide synthesizes available information to provide a valuable resource for researchers in the field.
Experimental and Theoretical Data Comparison
A direct comparison between the experimental UV-Vis absorption spectrum of this compound and theoretical calculations for a closely related analogue, thiophene-2,5-dicarbonyl dichloride, offers valuable insights. The substitution of aldehyde groups with carbonyl chlorides is expected to induce a shift in the electronic properties due to the differing electron-withdrawing strengths of these functional groups.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Experimental λmax (nm) |
| This compound | Experimental (UV-Vis in CH2Cl2) | - | - | - | ~310 |
| Thiophene-2,5-dicarbonyl dichloride | DFT (B3LYP/6-311G) | -6.95 | -2.72 | 4.23 | Not Available |
Note: The experimental λmax for this compound is approximated from the provided spectrum in the cited literature. The theoretical data for thiophene-2,5-dicarbonyl dichloride is sourced from a computational study and serves as a comparative reference.
Methodologies for Electronic Structure Analysis
Experimental Protocol: UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique for probing the electronic transitions in conjugated organic molecules. A typical experimental protocol involves the following steps:
-
Sample Preparation: A dilute solution of the compound (e.g., this compound) is prepared in a suitable solvent that does not absorb in the spectral region of interest (e.g., dichloromethane, ethanol). The concentration is typically in the micromolar range.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. This instrument consists of a light source (deuterium lamp for UV, tungsten lamp for visible), a monochromator to select the wavelength, a sample holder, and a detector.
-
Measurement: A cuvette containing the pure solvent is used as a reference (blank). The sample solution is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy of the principal electronic transition, which is often related to the HOMO-LUMO gap.
Computational Protocol: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. Time-Dependent DFT (TD-DFT) is specifically used to simulate electronic absorption spectra. A general workflow for such a study is as follows:
-
Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the molecule. This is typically done using a specific DFT functional (e.g., B3LYP, M06-2X, ωB97XD) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability.
-
TD-DFT Calculation: To simulate the UV-Vis spectrum, a TD-DFT calculation is performed on the optimized geometry. This calculation yields the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which are related to the intensity of the absorption peaks).
-
Spectral Simulation: The calculated excitation energies and oscillator strengths are then used to generate a theoretical UV-Vis spectrum, which can be compared with the experimental data.
Visualizing the Workflow
To better illustrate the logical flow of a combined experimental and computational study on the electronic structure of a molecule like this compound, the following diagrams are provided.
Caption: Experimental workflow for UV-Vis spectroscopy.
Caption: Computational workflow for DFT and TD-DFT studies.
Comparison of DFT Functionals for Thiophene Derivatives
The choice of DFT functional can significantly impact the accuracy of the calculated electronic properties. For thiophene-based systems, several functionals have been employed in the literature, each with its strengths and weaknesses:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for many organic molecules.
-
M06-2X (Minnesota, 2006, with 2X the amount of Hartree-Fock exchange): This functional is known to perform well for main-group thermochemistry and non-covalent interactions, and can provide accurate results for electronic excitations.
-
ωB97XD (ωB97X with dispersion): This is a range-separated hybrid functional that includes empirical dispersion corrections. It is often recommended for systems where long-range interactions are important and can provide accurate predictions of electronic spectra.
For accurate prediction of the HOMO-LUMO gap and absorption spectra of conjugated molecules like this compound, range-separated hybrid functionals like ωB97XD or other modern functionals are often preferred over the more traditional B3LYP. However, the performance of any functional should ideally be benchmarked against experimental data or higher-level theoretical calculations when available.
head-to-head comparison of different synthetic routes to 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Synthesis of a Key Building Block
2,5-Thiophenedicarboxaldehyde is a valuable symmetrical building block in the synthesis of a wide range of functional materials and pharmaceutical compounds. Its two reactive aldehyde groups, attached to a stable thiophene (B33073) core, allow for the construction of complex molecular architectures, including conjugated polymers for organic electronics and novel heterocyclic scaffolds for drug discovery. The efficient and scalable synthesis of this dialdehyde (B1249045) is therefore of significant interest. This guide provides a head-to-head comparison of various synthetic routes to this compound, presenting experimental data, detailed protocols, and visual representations of the chemical transformations.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Kröhnke Synthesis | 2,5-Bis(chloromethyl)thiophene (B1599725) | Pyridine (B92270), p-Nitrosodimethylaniline | High | High yielding, well-established. | Multi-step process. |
| Sommelet Reaction | 2,5-Bis(chloromethyl)thiophene | Hexamethylenetetramine (HMTA) | Good | Good yields, readily available reagents. | Potential for side reactions. |
| Vilsmeier-Haack Reaction | Thiophene | POCl₃, DMF | Moderate to Good | Direct formylation, common reagents. | Can be harsh, potential for mono-formylation and side products.[1] |
| Rieche Formylation | Thiophene | Dichloromethyl methyl ether, TiCl₄ | Moderate to Good | Effective for electron-rich aromatics.[2] | Harsh Lewis acid, requires strictly anhydrous conditions.[1] |
| Oxidation | 2,5-Bis(hydroxymethyl)thiophene | Manganese Dioxide (MnO₂) | High | Mild conditions, high yields. | Starting material may require separate synthesis. |
| Halogen-Metal Exchange | 2,5-Dibromothiophene | n-BuLi or Mg, DMF | Variable | Access from commercially available starting material. | Requires cryogenic temperatures, organometallic intermediates. |
Synthetic Pathways and Experimental Protocols
This section details the experimental procedures for the most common and effective methods for the synthesis of this compound.
Kröhnke Synthesis
The Kröhnke synthesis provides a high-yielding route to this compound from 2,5-Bis(chloromethyl)thiophene.[3][4][5][6]
Reaction Scheme:
Figure 1. Kröhnke synthesis of this compound.
Experimental Protocol:
A solution of 2,5-bis(chloromethyl)thiophene in an appropriate solvent is treated with two equivalents of pyridine to form the corresponding bis(pyridinium) salt. This intermediate is then reacted with two equivalents of p-nitrosodimethylaniline in the presence of a base, followed by acidic workup to yield this compound.
Sommelet Reaction
The Sommelet reaction offers another reliable method starting from 2,5-bis(chloromethyl)thiophene.[7]
Reaction Scheme:
Figure 2. Sommelet reaction for this compound synthesis.
Experimental Protocol:
2,5-Bis(chloromethyl)thiophene is reacted with two equivalents of hexamethylenetetramine (HMTA) in a suitable solvent, such as chloroform (B151607) or ethanol, to form the bis(hexaminium) salt. This salt is then hydrolyzed, typically by heating with water or aqueous acid, to afford this compound.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a direct method to introduce formyl groups onto the thiophene ring.[8][9][10]
Reaction Scheme:
Figure 3. Vilsmeier-Haack diformylation of thiophene.
Experimental Protocol:
To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent. Thiophene is then added to this mixture, and the reaction is stirred, often with gentle heating, to promote diformylation. The reaction is quenched by pouring it onto ice, followed by neutralization and extraction to isolate the product. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the dialdehyde and minimize the formation of 2-thiophenecarboxaldehyde.
Rieche Formylation
The Rieche formylation provides an alternative electrophilic formylation method.[2][11]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cenmed.com [cenmed.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 2,5-噻吩二甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 7. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Rieche formylation - Wikipedia [en.wikipedia.org]
assessing the performance of 2,5-Thiophenedicarboxaldehyde in organic solar cells versus other aldehydes
For Researchers, Scientists, and Drug Development Professionals
The incorporation of aldehyde functionalities into the molecular architecture of donor and acceptor materials for organic solar cells (OSCs) presents a versatile strategy for tuning their optoelectronic properties. This guide provides a comparative assessment of the performance of materials derived from 2,5-thiophenedicarboxaldehyde and other aromatic aldehydes in OSCs. It is important to note that direct, side-by-side comparative studies are scarce in the published literature. Therefore, this guide presents available data on representative aldehyde-functionalized materials to offer insights into their potential.
Performance of Aldehyde-Functionalized Materials in Organic Solar Cells
| Precursor Aldehyde | Material Name/Structure | Device Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| 4-ethynylbenzaldehyde (B1303622) | DPP-BZ | ITO/PEDOT:PSS/DPP-BZ:PC71BM/Ca/Al | 0.79 | 4.75 | 47.0 | 1.76 | [1] |
Note: The performance of organic solar cells is highly dependent on a multitude of factors, including the choice of the complementary donor/acceptor material, the active layer morphology, and the device fabrication process. The data presented here are from a specific study and may not be directly comparable to other systems without controlled experimental conditions.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are the protocols for the synthesis of the aldehyde-functionalized material and the fabrication of the organic solar cell device cited in the table above.
Synthesis of DPP-BZ (Diketopyrrolopyrrole derivative with Benzaldehyde)[1]
The synthesis of the DPP-BZ small molecule involves a Sonogashira coupling reaction.
Materials:
-
DPP-Br2 (3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)
-
4-ethynylbenzaldehyde
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
CuI (Copper(I) iodide)
Procedure:
-
A mixture of DPP-Br2, 4-ethynylbenzaldehyde (2.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and CuI (0.1 equivalents) is placed in a round-bottom flask.
-
The flask is evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene and triethylamine are added to the flask via syringe.
-
The reaction mixture is stirred at 80°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the DPP-BZ product.
Organic Solar Cell Device Fabrication (DPP-BZ:PC71BM)[1]
The solar cell devices are fabricated in a conventional architecture.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
DPP-BZ (donor)
-
PC71BM ([2][2]-Phenyl-C71-butyric acid methyl ester) (acceptor)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
ITO-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed.
-
A blend of DPP-BZ and PC71BM (in a 1:0.7 weight ratio) in chlorobenzene is spin-coated on top of the PEDOT:PSS layer to form the active layer.
-
The active layer is then annealed at 110°C for 10 minutes.
-
A calcium (Ca) layer followed by an aluminum (Al) layer are thermally evaporated on top of the active layer under high vacuum to form the cathode.
-
The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the development of organic solar cells using aldehyde-functionalized materials and the logical relationship of key performance parameters.
Caption: General workflow from aldehyde precursor to OSC performance evaluation.
Caption: Key parameters influencing organic solar cell performance.
Concluding Remarks
While this compound remains a promising and versatile building block for the synthesis of novel organic electronic materials, there is a clear need for more dedicated research into its application in organic solar cells. The available data on other aldehyde-functionalized materials, such as the diketopyrrolopyrrole derivative discussed, demonstrate that the aldehyde moiety can be effectively incorporated into high-performance organic semiconductors. Future work focusing on the synthesis and characterization of materials derived from this compound and other thiophene-based aldehydes, followed by systematic device fabrication and optimization, will be crucial to fully assess their potential in the field of organic photovoltaics. Researchers are encouraged to explore this promising area to develop novel, efficient, and cost-effective organic solar cell technologies.
References
A Comparative Guide to the Stability of Polymers Derived from 2,5-Thiophenedicarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of polymers derived from 2,5-thiophenedicarboxaldehyde and its analogs, benchmarked against other relevant polymer systems. The information herein is supported by experimental data from peer-reviewed literature, offering insights into the thermal, chemical, and photochemical stability of these materials. This document is intended to assist in the selection and development of robust polymeric materials for a variety of applications, including organic electronics and drug delivery.
Introduction to Thiophene-Based Polymers
Polymers derived from thiophene (B33073) and its derivatives have garnered significant interest due to their unique electronic and optical properties. This compound serves as a versatile building block for the synthesis of various conjugated polymers, most notably poly(thienylene vinylene)s (PTVs). The stability of these polymers is a critical factor that dictates their performance, processing conditions, and operational lifetime. This guide will delve into the key stability metrics of these polymers and provide a comparative analysis with other commonly used polymer classes.
Comparative Stability Data
The following tables summarize the key stability parameters for polymers derived from this compound and its analogs, alongside other relevant conjugated polymers for comparison. It is important to note that direct stability data for polymers synthesized specifically from this compound is limited in publicly available literature. Therefore, data from closely related analogs, such as polyesters derived from 2,5-thiophenedicarboxylic acid and various poly(thienylene vinylene)s, are included to provide a representative comparison.
Thermal Stability Data
Thermal stability is crucial for determining the processing window and service temperature of a polymer. It is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating the onset of decomposition (Td). DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm).
| Polymer | Monomer/Precursor | Td (5% weight loss, °C) | Tg (°C) | Tm (°C) | Reference(s) |
| Thiophene-Based Polymers | |||||
| Poly(propylene 2,5-thiophenedicarboxylate) (PPTF) | 2,5-Thiophenedicarboxylic acid | >370 | ~50 | ~150 | [1] |
| Poly(butylene 2,5-thiophenedicarboxylate) (PBTF) | 2,5-Thiophenedicarboxylic acid | >370 | ~25 | ~145 | [2] |
| Poly(3-hexylthiophene) (P3HT) | 3-Hexylthiophene | 375-450 | 12 | 220-230 | [3] |
| Hyperbranched Poly(p-phenylene vinylene) derivative (P1) | 2,5-bis(chloromethyl)thiophene derivative | 375 | - | - | [4] |
| Comparative Polymers | |||||
| Poly(p-phenylene vinylene) (PPV) | p-Xylylene bis(tetrahydrothiophenium chloride) | ~400 | - | - | [5] |
| Poly(3-octylthiophene) (P3OT) | 3-Octylthiophene | ~400 | - | 150-160 | |
| Polycarbonate (PC) | Bisphenol A | ~450 | 147 | - | |
| Poly(ethylene terephthalate) (PET) | Terephthalic acid, Ethylene glycol | ~400 | 75 | 255 |
Note: The thermal stability of thiophene-based polymers can be influenced by factors such as regioregularity, molecular weight, and the presence of side chains.
Chemical Resistance
The ability of a polymer to resist degradation when exposed to various chemicals is critical for many applications. Chemical resistance is often evaluated by immersing the polymer in a specific chemical for a set duration and observing changes in its physical and mechanical properties.
| Polymer Family | Resistant To | Limited Resistance To | Not Recommended For | Reference(s) |
| Thiophene-Based Polymers | Common organic solvents (e.g., chloroform, THF, toluene), weak acids, and weak bases. | Strong oxidizing agents, strong acids (e.g., concentrated nitric acid), and some halogenated hydrocarbons. | Prolonged exposure to strong acids and bases can lead to degradation of the polymer backbone. | [6][7] |
| Poly(p-phenylene vinylene)s | Many common organic solvents. | Strong oxidizing agents. | Susceptible to photo-oxidation which can be accelerated by certain chemical environments. | [5] |
| Polycarbonates | Dilute acids, oils, and greases. | Alcohols, and aliphatic hydrocarbons. | Strong alkalis, ketones, esters, and aromatic hydrocarbons. | [8] |
| Polyesters (e.g., PET) | Dilute acids, oils, and alcohols. | Hot water (hydrolysis can occur). | Strong alkalis, and some halogenated organic compounds. | [8] |
Note: Chemical resistance is highly dependent on the specific chemical, its concentration, temperature, and exposure time.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and comparable stability data. The following sections outline the methodologies for key stability assessment experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup:
-
Purge Gas: Nitrogen (or other inert gas) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Chemical Resistance Testing (Immersion Method)
Objective: To evaluate the resistance of the polymer to chemical attack. This protocol is based on ASTM D543.
Apparatus: Glass vials with sealed caps, analytical balance, oven (optional, for elevated temperature testing).
Procedure:
-
Specimen Preparation: Prepare polymer film specimens of known dimensions and weight.
-
Immersion: Fully immerse the specimens in the test chemical in a sealed vial. Ensure a sufficient volume of the chemical to cover the specimen completely.
-
Exposure: Store the vials at a specified temperature (e.g., 23 °C or an elevated temperature) for a predetermined duration (e.g., 24 hours, 7 days, or 30 days).
-
Evaluation: After the exposure period, remove the specimens from the chemical, gently blot them dry, and immediately weigh them.
-
Re-conditioning: Allow the specimens to dry in a desiccator and re-weigh them periodically until a constant weight is achieved.
-
Data Analysis: Calculate the percentage change in weight and observe any changes in appearance (e.g., color change, swelling, cracking). Mechanical properties can also be tested before and after immersion.
Photostability Testing
Objective: To assess the polymer's resistance to degradation upon exposure to light.
Apparatus: UV-Vis spectrophotometer, solar simulator or a controlled UV irradiation chamber.
Procedure:
-
Sample Preparation: Prepare a thin film of the polymer on a transparent substrate (e.g., quartz or glass).
-
Initial Characterization: Record the initial UV-Vis absorption spectrum of the polymer film.
-
Irradiation: Expose the film to a light source with a known spectral output and intensity (e.g., AM 1.5G simulated sunlight) for specific time intervals. The experiment should be conducted in a controlled atmosphere (e.g., in air or an inert atmosphere).
-
Monitoring Degradation: At each time interval, record the UV-Vis absorption spectrum of the film.
-
Data Analysis: Monitor the decrease in the absorbance at the polymer's maximum absorption wavelength (λmax) as a function of irradiation time. The rate of this decrease is an indicator of the polymer's photostability.
Degradation Pathways and Experimental Workflows
Visualizing the complex processes of polymer degradation and the workflows for their assessment can aid in understanding and planning experiments. The following diagrams are generated using the DOT language for Graphviz.
Caption: Simplified photodegradation pathway of a thiophene-based polymer.
Caption: General experimental workflow for assessing polymer stability.
Conclusion
Polymers derived from this compound and its analogs exhibit good thermal stability, with decomposition temperatures generally above 370 °C, making them suitable for processing conditions required for many organic electronic devices. Their chemical resistance is comparable to other conjugated polymers, showing good stability in common organic solvents but susceptibility to strong oxidizing agents and concentrated acids. Photostability remains a key consideration, as the conjugated backbone is prone to photo-oxidation, a common challenge for this class of materials.
The selection of a polymer for a specific application will ultimately depend on a trade-off between its desirable electronic or optical properties and its stability under the expected operational conditions. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of new and improved polymer-based technologies. Further research focusing on direct comparative studies of polymers from this compound will be invaluable for a more precise understanding of their stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davidlu.net [davidlu.net]
- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 7. specialchem.com [specialchem.com]
- 8. everythinginsidethefence.com [everythinginsidethefence.com]
A Comparative Analysis of Experimental and Computational Approaches in the Study of 2,5-Thiophenedicarboxaldehyde Reactions
For researchers, scientists, and professionals in drug development, the validation of experimental findings with computational models is a critical step in modern chemical research. This guide provides a comparative overview of experimental results and computational predictions for reactions involving 2,5-thiophenedicarboxaldehyde, a versatile building block in organic synthesis. By juxtaposing experimental data with theoretical calculations, we aim to offer a comprehensive resource for validating and understanding the reactivity and properties of its derivatives.
This compound is a key intermediate in the synthesis of a wide array of organic molecules with applications in pharmaceuticals and material science.[1] Its reactivity, largely dictated by the two aldehyde groups on the thiophene (B33073) ring, makes it a focal point for both synthetic and theoretical investigations. This guide delves into the synthesis and characterization of Schiff bases and other derivatives of this compound, presenting a side-by-side comparison of experimental data with results obtained from computational modeling, primarily Density Functional Theory (DFT).
Experimental vs. Computational Data: A Comparative Summary
The following tables summarize the quantitative data from experimental studies and compare them with the values predicted by computational models for various derivatives of this compound.
Table 1: Spectroscopic Data Comparison for a Schiff Base Derivative
| Parameter | Experimental Value | Computational (DFT) Value | Reference |
| FT-IR (cm⁻¹) | [2] | ||
| C=N Stretch | 1610 | 1615 | [2] |
| C-H (aldehyde) | 2850, 2750 | Not reported | [2] |
| ¹H-NMR (ppm) | [3] | ||
| Aldehyde Proton | 9.89 | 9.85 | [3] |
| Thiophene Protons | 7.85 | 7.82 | [3] |
| UV-Vis (nm) | [4] | ||
| λmax | 380 | 375 | [4] |
Note: The specific Schiff base derivative and computational methods are detailed in the referenced literature.
Table 2: Bond Lengths and Angles for a 2,5-Substituted Thiophene Derivative
| Parameter | Experimental (X-ray) Value | Computational (DFT/B3LYP) Value | Reference |
| Bond Length (Å) | [5] | ||
| C=O | 1.215 | 1.218 | [5] |
| C-S (thiophene) | 1.712 | 1.715 | [5] |
| Bond Angle (°) | [5] | ||
| C-C-C (thiophene) | 124.5 | 124.3 | [5] |
| O=C-C | 121.8 | 122.0 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and characterization of this compound derivatives.
Synthesis of a Schiff Base Derivative
A solution of this compound (1 mmol) in ethanol (B145695) (20 mL) is added to a solution of the corresponding amine (2 mmol) in ethanol (20 mL). The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Spectroscopic Characterization
-
FT-IR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
¹H-NMR spectra are recorded on a 400 MHz spectrometer in DMSO-d₆ or CDCl₃, with chemical shifts reported in ppm relative to TMS.
-
UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., DMF or ethanol) in the 200-800 nm range.
Computational Modeling Methodology
Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules.
A typical computational protocol involves:
-
Geometry Optimization: The molecular structure of the this compound derivative is optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.
-
NMR and UV-Vis Spectra Prediction: The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR chemical shifts. Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectra.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.
Visualizing Reaction Pathways and Workflows
Graphical representations are essential for understanding complex relationships in chemical reactions and experimental procedures.
Caption: A generalized workflow for the synthesis and characterization of this compound derivatives.
Caption: A typical workflow for the computational analysis of this compound derivatives using DFT.
Conclusion
The integration of experimental and computational chemistry provides a powerful paradigm for modern chemical research. For reactions involving this compound, computational models have demonstrated a strong predictive power for spectroscopic properties and molecular geometries, closely aligning with experimental findings. This synergy not only validates experimental results but also offers deeper insights into the underlying electronic and structural characteristics of the synthesized molecules. Researchers are encouraged to leverage this dual approach to accelerate the discovery and development of novel compounds with desired properties.
References
Safety Operating Guide
Proper Disposal of 2,5-Thiophenedicarboxaldehyde: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Thiophenedicarboxaldehyde, a compound utilized in various synthetic applications. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety.
Safety and Hazard Profile
Key Safety Information:
| Property | Value | Source |
| Molecular Formula | C₆H₄O₂S | [1] |
| Molecular Weight | 140.16 g/mol | [1] |
| Appearance | Light brown-orange powder | [4] |
| Melting Point | 114-117 °C | [2][3] |
| Boiling Point | 302 °C at 760 mmHg | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| Signal Word | Warning | [1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, and a dust mask or respirator in poorly ventilated areas. | [5] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.[5][6] On-site chemical treatment or neutralization is not advised without specific, validated protocols for this compound, which are not currently available. The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas, necessitating professional handling.[5]
Waste Segregation and Collection:
-
Immediate Segregation: At the point of generation, all waste containing this compound must be segregated from other waste streams.[6] This includes unused or expired reagents, reaction byproducts, and contaminated materials.
-
Designated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable choices.[5] The container must have a secure, tightly fitting lid and be kept closed except when adding waste.[6]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and absorbent pads used for spills, must be collected as hazardous waste.[5]
Labeling of Waste Containers:
Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly and accurately labeled.
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[5][6] Do not use chemical formulas or abbreviations.
Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[7] This area must be under the direct control of the laboratory personnel.
-
Safe Storage Conditions: The SAA should be in a well-ventilated area, away from heat, ignition sources, and incompatible materials.[6]
-
Secondary Containment: To prevent the spread of potential spills, the primary waste container should be placed within a larger, chemically resistant secondary container.[6]
Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or needs to be removed, contact your institution's EHS department or the designated chemical safety officer.
-
Licensed Waste Disposal Service: The EHS department will coordinate the pickup and disposal of the hazardous waste through a licensed and approved contractor.[5] These services are equipped to handle and treat chemical waste in accordance with federal, state, and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Thiophene-2,5-dicarbaldehyde | C6H4O2S | CID 587784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Buy this compound | 932-95-6 [smolecule.com]
- 4. vumc.org [vumc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,5-Thiophenedicarboxaldehyde
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 2,5-Thiophenedicarboxaldehyde, a light brown-orange powder utilized in various chemical syntheses. Adherence to these protocols is critical to ensure personal safety and maintain the integrity of your research.
Immediate Safety and Hazard Information
This compound presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. While the full toxicological properties have not been exhaustively investigated, it is crucial to handle this chemical with the assumption that it is hazardous.
In the event of exposure, the following first aid measures should be taken immediately:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
After skin contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[1]
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]
-
After ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required and recommended PPE for handling this compound. Nitrile gloves are recommended for handling aldehydes, though their resistance can vary, so they should be changed immediately upon any sign of contamination.[2][3][4]
| PPE Category | Required Equipment | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles | Face shield (when splash potential exists) |
| Hand Protection | Nitrile gloves | Double gloving for extended handling |
| Body Protection | Laboratory coat | Chemical-resistant apron |
| Respiratory Protection | Use in a certified chemical fume hood | N95 dust mask for weighing large quantities |
Operational Plan: Step-by-Step Handling Procedures
Meticulous adherence to a standardized operational plan is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps for handling this compound, from initial preparation to the final reaction setup.
Experimental Protocols
Protocol for Weighing and Transferring Solid this compound:
-
Ensure a certified chemical fume hood is operational.
-
Place an analytical balance inside the fume hood. If this is not possible, place the balance as close as feasible to the hood opening.
-
Don all required PPE, including double nitrile gloves.
-
Place a weigh boat or a pre-weighed, sealable container on the balance and tare to zero.
-
Carefully open the this compound container inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat or container. Avoid creating dust.
-
Once the desired weight is obtained, securely close the primary chemical container.
-
If weighed on a weigh boat, carefully transfer the solid to the reaction vessel inside the fume hood.
Protocol for Dissolving this compound:
-
Place the weighed solid into an appropriate flask inside a chemical fume hood.
-
Add a small volume of the chosen solvent to the flask.
-
Begin agitation using a magnetic stir bar or by gentle swirling.
-
If the solid does not dissolve, incrementally add more solvent.
-
If necessary, gently warm the mixture on a hot plate with stirring. Avoid boiling the solvent.
-
Continue until the solid is completely dissolved, forming a clear solution.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous.
Disposal Procedures:
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Solid Waste: All disposables contaminated with this compound, such as gloves, weigh boats, and absorbent paper, must be collected in a separate, clearly labeled solid hazardous waste container.
-
Neutralization: For aqueous waste streams containing aldehydes, commercial neutralizing agents are available that can render the waste non-hazardous.[5][6][7] These products typically contain reagents like sodium pyrosulfite that react with the aldehyde.[8] Always follow the manufacturer's instructions for use and verify that local regulations permit the disposal of the neutralized waste via the sanitary sewer.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain unless explicitly permitted by your institution's policies and after proper neutralization.
Emergency Procedures: Spill and Exposure
In the event of a spill, prompt and appropriate action is necessary to mitigate the hazard.
Minor Spill (Solid, contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a labeled hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.
-
Decontaminate the area with soap and water.
Major Spill (Solid, outside of a fume hood):
-
Evacuate the immediate area and alert your supervisor.
-
If the spill creates a significant amount of dust, evacuate the laboratory and contact your institution's EHS.
-
Prevent the spread of the powder by closing doors to the area.
-
Only personnel trained in hazardous spill cleanup should address a major spill.
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
- 1. This compound(932-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. wastewise.com [wastewise.com]
- 6. tedpella.com [tedpella.com]
- 7. archtechnochem.com [archtechnochem.com]
- 8. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
